Product packaging for (S)-Ceralasertib(Cat. No.:)

(S)-Ceralasertib

Cat. No.: B2849286
M. Wt: 412.5 g/mol
InChI Key: OHUHVTCQTUDPIJ-MUWSIPGASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Ceralasertib is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N6O2S B2849286 (S)-Ceralasertib

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUHVTCQTUDPIJ-MUWSIPGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@@](=N)(=O)C)C4=C5C=CNC5=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Ceralasertib: A Deep Dive into its Mechanism of Action in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Ceralasertib (AZD6738) is a potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity in response to replication stress. By targeting ATR, Ceralasertib disrupts the signaling cascade that allows cancer cells to tolerate and repair DNA damage, leading to synthetic lethality, particularly in tumors with pre-existing defects in other DDR pathways, such as those with mutations in ATM or BRCA1/2. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The DNA Damage Response and the Central Role of ATR

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects, signals, and repairs DNA lesions, thereby safeguarding genomic stability. A key activator of the DDR is replication stress, a phenomenon characterized by the slowing or stalling of replication forks, which is often exacerbated in cancer cells due to oncogene-induced aberrant proliferation.

At the heart of the replication stress response is the ATR kinase.[1] When replication forks stall, long stretches of single-stranded DNA (ssDNA) are generated and coated by Replication Protein A (RPA). This RPA-ssDNA filament serves as a platform for the recruitment and activation of ATR. Once activated, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (CHK1), to initiate a signaling cascade that:

  • Halts cell cycle progression: This provides time for DNA repair before the cell enters mitosis with damaged DNA.

  • Stabilizes stalled replication forks: This prevents their collapse into DNA double-strand breaks (DSBs), which are more cytotoxic lesions.

  • Promotes DNA repair: ATR signaling facilitates the recruitment of repair factors to the site of damage.

Given the heightened replication stress in cancer cells, they often become highly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic window for ATR inhibitors like Ceralasertib.

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor of ATR kinase.[2] Its primary mechanism of action is the abrogation of ATR-mediated signaling in response to DNA damage and replication stress.[3] By inhibiting ATR, Ceralasertib prevents the phosphorylation and activation of its downstream effector, CHK1.[4] This disruption leads to a cascade of events that are particularly detrimental to cancer cells:

  • Abrogation of the G2/M Cell Cycle Checkpoint: Without functional ATR-CHK1 signaling, cells are unable to arrest the cell cycle in response to DNA damage, leading to premature entry into mitosis with under-replicated or damaged DNA. This results in mitotic catastrophe and subsequent cell death.

  • Replication Fork Collapse and DNA Double-Strand Break Formation: Ceralasertib's inhibition of ATR leads to the destabilization and collapse of stalled replication forks. These collapsed forks generate highly toxic DNA double-strand breaks.

  • Induction of Synthetic Lethality: In tumor cells with defects in other DDR pathways, such as loss of ATM or mutations in BRCA1/2, the inhibition of ATR becomes synthetically lethal. These cells are unable to repair the DSBs generated by Ceralasertib-induced replication fork collapse, leading to overwhelming genomic instability and cell death.[1]

Pharmacodynamic Biomarkers of Ceralasertib Activity

The efficacy of Ceralasertib can be monitored through several pharmacodynamic biomarkers that indicate target engagement and downstream pathway modulation:

  • Inhibition of CHK1 Phosphorylation: A direct measure of ATR inhibition is the reduction in the phosphorylation of CHK1 at serine 345 (pCHK1 S345).[5]

  • Induction of γH2AX: The formation of DNA double-strand breaks following replication fork collapse is marked by the phosphorylation of histone H2AX at serine 139 (γH2AX).[5]

  • Induction of pRAD50: As a compensatory mechanism, the inhibition of ATR can lead to the activation of the related ATM kinase, which phosphorylates RAD50 at serine 635 (pRAD50 S635).[5]

Quantitative Data Summary

Preclinical Activity

Ceralasertib has demonstrated potent and selective inhibition of ATR kinase and significant anti-proliferative activity across a wide range of cancer cell lines, particularly those with underlying DDR defects.

Parameter Value Assay/Cell Line Reference
IC50 (ATR kinase) 1 nMCell-free assay[6]
IC50 (pCHK1) 74 nMCellular assay[6]
GI50 (Median) 1.47 µMPanel of 276 cancer cell lines[7]
GI50 (H460) 1.05 µMNSCLC cell line[6]
GI50 (H23) 2.38 µMNSCLC cell line[6]
IC50 (Breast Cancer) < 1 µMMTT assay[6]
Clinical Efficacy

Ceralasertib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anti-cancer agents, demonstrating promising anti-tumor activity in various solid tumors.

Clinical Trial Combination Agent Cancer Type Key Efficacy Data Reference
NCT02223923 (PATRIOT) MonotherapyAdvanced Solid TumorsORR: 8% (5/67 patients); SD: 52% (34/67 patients)[8]
NCT02630199 PaclitaxelAdvanced Solid Tumors (enriched for Melanoma)ORR (all patients): 22.6%; ORR (Melanoma): 33.3%[1]
Phase I Study CarboplatinAdvanced Solid Tumors2 confirmed partial responses; 18/34 evaluable patients had stable disease[9]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the effect of Ceralasertib on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Compound Treatment: Treat the cells with a range of concentrations of Ceralasertib for 3 days.[7]

  • MTS Reagent Addition: Add 20 µl of MTS solution (containing PES) to each well.[10]

  • Incubation: Incubate the plates for 1 to 4 hours at 37°C.[10]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the 50% growth inhibition (GI50) values by plotting the absorbance against the log of the Ceralasertib concentration.

Western Blotting for Pharmacodynamic Biomarkers

This protocol describes the detection of key pharmacodynamic biomarkers of Ceralasertib activity.

  • Cell Lysis: Lyse Ceralasertib-treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose membrane.[3]

  • Antibody Incubation: Incubate the membrane with primary antibodies against pCHK1 (S345), γH2AX, and pRAD50 (S635), followed by incubation with a corresponding secondary antibody.[13]

  • Detection: Visualize the protein bands using an appropriate detection system, such as the LI-COR Odyssey CLx Western Blot imaging system.[13]

Immunohistochemistry (IHC) for pRAD50

This protocol outlines the procedure for detecting pRAD50 in formalin-fixed paraffin-embedded (FFPE) tumor tissue.

  • Tissue Preparation: Section 4- to 5-µm-thick slices from FFPE tumor blocks.[4]

  • Antigen Retrieval: Perform antigen retrieval using a high pH buffer (e.g., ER2) for 25 minutes.[4]

  • Blocking: Block non-specific antibody binding with a protein blocking solution.[4]

  • Primary Antibody Incubation: Incubate the sections with an anti-pRAD50 antibody.[4]

  • Detection: Use a polymer-based detection kit and a chromogen such as DAB to visualize the antibody staining.[4]

  • Counterstaining: Counterstain the sections with hematoxylin.[4]

  • Imaging and Analysis: Scan the slides and quantify the percentage of tumor nuclei with positive pRAD50 staining.[14]

Visualizations

Signaling Pathway Diagram

Ceralasertib_Mechanism_of_Action cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Effect of this compound Replication Fork Stalling Replication Fork Stalling ssDNA-RPA Complex ssDNA-RPA Complex Replication Fork Stalling->ssDNA-RPA Complex ATR ATR ssDNA-RPA Complex->ATR Recruitment & Activation CHK1 CHK1 ATR->CHK1 Phosphorylation Replication Fork Collapse Replication Fork Collapse ATR->Replication Fork Collapse Inhibition leads to Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) CHK1->Cell Cycle Arrest (G2/M) Fork Stabilization & Repair Fork Stabilization & Repair CHK1->Fork Stabilization & Repair Ceralasertib Ceralasertib Ceralasertib->ATR DNA Double-Strand Breaks (γH2AX) DNA Double-Strand Breaks (γH2AX) Replication Fork Collapse->DNA Double-Strand Breaks (γH2AX) Mitotic Catastrophe Mitotic Catastrophe DNA Double-Strand Breaks (γH2AX)->Mitotic Catastrophe Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo / Clinical Analysis Cancer Cell Lines Cancer Cell Lines Ceralasertib Treatment Ceralasertib Treatment Cancer Cell Lines->Ceralasertib Treatment Cell Viability Assay (MTS) Cell Viability Assay (MTS) Ceralasertib Treatment->Cell Viability Assay (MTS) Western Blot Western Blot Ceralasertib Treatment->Western Blot GI50 Calculation GI50 Calculation Cell Viability Assay (MTS)->GI50 Calculation pCHK1, γH2AX levels pCHK1, γH2AX levels Western Blot->pCHK1, γH2AX levels Patient Tumor Biopsies Patient Tumor Biopsies Ceralasertib Administration Ceralasertib Administration Patient Tumor Biopsies->Ceralasertib Administration Pre- and Post-treatment IHC Staining IHC Staining Ceralasertib Administration->IHC Staining pRAD50 Expression pRAD50 Expression IHC Staining->pRAD50 Expression

References

(S)-Ceralasertib: A Deep Dive into Selective ATR Kinase Inhibition for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-Ceralasertib, also known as AZD6738, is a potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a vital cellular network for maintaining genomic integrity.[3][4] In many cancers, the DDR pathway is dysregulated, leading to a dependency on remaining repair pathways for survival.[4] By targeting ATR, Ceralasertib disrupts the cancer cells' ability to repair DNA damage, leading to synthetic lethality, particularly in tumors with existing defects in other DDR proteins like ATM or BRCA1/2.[1][4] This guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction to this compound

Developed by AstraZeneca, this compound is a morpholino-pyrimidine-based compound that acts as an ATP-competitive inhibitor of ATR kinase.[5][6] It is the S-enantiomer of Ceralasertib and has demonstrated significant anti-tumor activity both as a monotherapy and in combination with a variety of anti-cancer agents, including chemotherapy, PARP inhibitors, and immunotherapy.[1][7] Ceralasertib is currently under investigation in numerous clinical trials for a range of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, gastric cancer, and triple-negative breast cancer.[1][2][8]

Mechanism of Action and Signaling Pathway

ATR plays a pivotal role in response to DNA replication stress and single-stranded DNA breaks.[9] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[6][10]

Ceralasertib selectively inhibits the kinase activity of ATR, thereby preventing the phosphorylation of CHK1 and other downstream substrates.[6] This abrogation of the ATR-mediated signaling cascade leads to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[3][6] The inhibition of ATR is particularly effective in tumor cells with high levels of replication stress or defects in other DDR pathways, creating a synthetic lethal interaction.[4][9]

ATR_Signaling_Pathway DNA_Damage DNA Damage (Replication Stress, ssDNA) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis Ceralasertib This compound Ceralasertib->ATR inhibits

Figure 1: Simplified ATR Signaling Pathway and Ceralasertib's Mechanism of Action.

Quantitative Preclinical Data

Ceralasertib has demonstrated potent and selective inhibition of ATR kinase activity in various preclinical models.

ParameterValueCell Line/SystemReference
IC50 (ATR kinase) 1 nMIsolated enzyme[11][12]
IC50 (CHK1 phosphorylation) 74 nMCellular assay[11]
GI50 (H460 NSCLC) 1.05 µMCell viability assay[11]
GI50 (H23 NSCLC) 2.38 µMCell viability assay[11]

Clinical Trial Data Overview

Ceralasertib is being evaluated in numerous clinical trials, both as a monotherapy and in combination with other anticancer agents.

Monotherapy

Early phase trials have established the safety and recommended phase 2 dose (RP2D) of Ceralasertib. The most common dose-limiting toxicities are hematological, primarily thrombocytopenia.[2]

Combination Therapies
Combination AgentCancer TypePhaseKey FindingsReference
Paclitaxel Advanced Solid Tumors (notably Melanoma)IRP2D: Ceralasertib 240 mg BD (Days 1-14) + Paclitaxel 80 mg/m² (Days 1, 8, 15) every 28 days. ORR in melanoma patients resistant to prior anti-PD1 therapy was 33.3%.[9]
Durvalumab Advanced Gastric CancerIICeralasertib (240 mg BID, Days 15-28) + Durvalumab (1500 mg, Day 1) every 4 weeks. ORR: 22.6%, DCR: 58.1%.[13][14]
Carboplatin Advanced Solid TumorsICombination showed manageable toxicity, with synergistic hematologic effects, particularly thrombocytopenia.[3][15]
Olaparib Advanced Solid TumorsI/IICombination being investigated, particularly in tumors with DDR defects.[16]

A Phase III study (LATIFY) is currently assessing the efficacy and safety of Ceralasertib plus durvalumab versus docetaxel in patients with locally advanced and metastatic NSCLC that has progressed on or after prior anti-PD-(L)1 therapy and platinum-based chemotherapy.[17]

Experimental Protocols

In Vitro ATR Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of Ceralasertib against isolated ATR kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant ATR Kinase - Substrate (e.g., GST-CHK1) - ATP - Ceralasertib dilutions Start->Prepare_Reagents Incubate Incubate ATR, Substrate, and Ceralasertib Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., ADP-Glo, Western Blot) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an in vitro ATR kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer. Prepare a reaction mixture containing recombinant human ATR kinase and a suitable substrate (e.g., a fusion protein of GST and a CHK1 fragment).

  • Incubation: Add the Ceralasertib dilutions to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl2. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination and Detection: Stop the reaction by adding a suitable stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified using a detection method such as an ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by Western blot analysis using a phospho-specific antibody against the substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Ceralasertib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-CHK1 Inhibition Assay

This protocol describes a method to assess the inhibition of ATR-dependent CHK1 phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., H460) in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of this compound for a specified duration (e.g., 1-2 hours).

  • Induction of DNA Damage: Induce DNA damage to activate the ATR pathway. This can be achieved by treating the cells with a DNA-damaging agent such as hydroxyurea or by exposing them to UV radiation.

  • Cell Lysis: After the DNA damage induction period, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phospho-CHK1: The levels of phosphorylated CHK1 (pCHK1) in the cell lysates are quantified using an ELISA-based assay or by Western blotting with a specific antibody against pCHK1 (e.g., Ser345).

  • Data Analysis: Normalize the pCHK1 signal to the total protein concentration or a housekeeping protein. Calculate the percentage of inhibition for each Ceralasertib concentration relative to the vehicle-treated control and determine the IC50 value as described above.

Cell Viability Assay

This protocol outlines a general procedure to determine the growth inhibitory (GI50) effects of Ceralasertib on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a prolonged period, typically 72-96 hours, to allow for effects on cell proliferation.

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, or by using reagents like CellTiter-Glo® (Promega) which measures ATP levels.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the Ceralasertib concentration and calculate the GI50 value, which is the concentration of the drug that causes a 50% reduction in cell growth.

Conclusion

This compound is a promising selective ATR kinase inhibitor with a well-defined mechanism of action.[1][11] Its ability to induce synthetic lethality in tumors with DDR deficiencies and to synergize with other cancer therapies has been demonstrated in both preclinical and clinical settings.[3][4][7] Ongoing clinical trials will further elucidate the full potential of Ceralasertib in the oncology landscape, with the hope of providing a new therapeutic option for patients with difficult-to-treat cancers.[1][8] The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy.

References

The Genesis of a Novel ATR Inhibitor: A Technical Guide to (S)-Ceralasertib (AZD6738)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, synthesis, and mechanism of action of (S)-Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. Ceralasertib is a significant advancement in the field of oncology, targeting the DNA damage response (DDR) pathway, a critical mechanism for cancer cell survival. This document provides a comprehensive overview of its preclinical and clinical development, supported by quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.

Introduction to Ceralasertib and the Role of ATR in Cancer

Ceralasertib, also known as AZD6738, is a small molecule inhibitor developed by AstraZeneca that specifically targets the ATR protein, a key regulator in the DDR pathway.[1] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the reliance on the ATR signaling pathway for survival is heightened.[1] ATR is activated in response to single-stranded DNA breaks and stalled replication forks, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2][3] By inhibiting ATR, Ceralasertib prevents cancer cells from repairing DNA damage, leading to an accumulation of genomic instability and ultimately, cell death, a concept known as synthetic lethality, particularly in tumors with existing DDR defects, such as those with ATM or p53 mutations.[1][3][4]

Physicochemical Properties and Structure

Ceralasertib is an orally bioavailable, ATP-competitive inhibitor.[5][6] Its chemical structure is characterized by a sulfoximine morpholino-pyrimidine core.[2][6] The development of Ceralasertib from its predecessor, AZ20, involved key structural modifications to improve aqueous solubility and eliminate time-dependent inhibition of CYP3A4, a critical factor for a favorable clinical drug-drug interaction profile.[7][8]

Chemical Structure of this compound (AZD6738):

  • IUPAC Name: 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole[2]

  • Molecular Formula: C22H25N5O3S

Synthesis of this compound

The synthesis of Ceralasertib has evolved from initial medicinal chemistry routes to a scalable process suitable for clinical and commercial manufacturing.[9][10] A key challenge in the synthesis is the stereoselective introduction of the chiral sulfoximine moiety.[11] The manufacturing process developed by AstraZeneca features a biocatalytic asymmetric sulfoxidation and a cyclopropanation reaction conducted in continuous stirred tank reactors, achieving an overall yield of 18% on a 46 kg scale.[10][12]

A representative synthetic scheme involves the coupling of a pyrimidine core with a chiral morpholine, a cyclopropyl sulfoximine, and an azaindole.[9] The medicinal chemistry route initially involved a non-stereoselective synthesis with resolution of the sulfoxide intermediate, while the scaled-up process utilizes a biocatalytic approach for higher enantioselectivity.[9][10]

Mechanism of Action and Pharmacodynamics

Ceralasertib is a highly potent and selective inhibitor of ATR kinase.[4] It exerts its anti-tumor activity by abrogating the ATR-mediated signaling cascade.

The ATR Signaling Pathway

Upon activation by DNA damage, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[13] Phosphorylated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[2][13] Ceralasertib, by inhibiting ATR, prevents the phosphorylation of CHK1, leading to the bypass of this critical checkpoint and forcing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death.[4]

ATR_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) ATR->pCHK1 Cell_Cycle_Arrest G2/M Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair pCHK1->DNA_Repair promotes Apoptosis Apoptosis / Mitotic Catastrophe Cell_Cycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents Ceralasertib Ceralasertib (AZD6738) Ceralasertib->ATR inhibits

Caption: ATR signaling pathway and the inhibitory action of Ceralasertib.

Pharmacodynamic Biomarkers

The inhibition of ATR by Ceralasertib can be monitored by measuring the phosphorylation of its downstream targets. A key pharmacodynamic biomarker is the reduction of CHK1 phosphorylation at Serine 345 (pCHK1 Ser345).[5] Conversely, inhibition of ATR can lead to an increase in ATM-dependent signaling, resulting in the upregulation of phosphorylated RAD50 (pRAD50), which serves as another biomarker of ATR inhibition.[6][14][15]

Quantitative Preclinical and Clinical Data

Ceralasertib has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other agents in preclinical and clinical settings.

In Vitro Potency and Selectivity
ParameterValueCell Line/AssayReference
ATR Kinase IC50 1 nMCell-free enzyme assay[4][5]
pCHK1 (Ser345) IC50 74 nMCellular assay[5]
Selectivity >5 µM IC50 against DNA-PK, ATM, mTOR, AKTCellular assays[5]
Cell Proliferation GI50 1.05 µMH460 (NSCLC)
Cell Proliferation GI50 2.38 µMH23 (NSCLC)
Preclinical In Vivo Efficacy

In xenograft models, Ceralasertib has shown dose-dependent tumor growth inhibition, particularly in models with ATM deficiencies.[5] It has also demonstrated synergistic effects when combined with DNA-damaging agents like carboplatin and PARP inhibitors like olaparib.[2][5]

CombinationModelOutcomeReference
Ceralasertib + CarboplatinLoVo XenograftSignificant improvement in combination activity with tumor regressions[2]
Ceralasertib + OlaparibBRCA1-mutant UWB1.289 XenograftSynergistic increase in chromosomal aberrations and growth inhibition[2]
Ceralasertib + OlaparibBRCA2-mutant TNBC PDXComplete tumor regression[14]
Clinical Pharmacokinetics and Efficacy

Phase I and II clinical trials have established the safety profile and recommended phase II dose (RP2D) of Ceralasertib in various combinations.

Trial PhaseCombinationRP2DKey Efficacy ResultReference
Phase ICeralasertib + Paclitaxel240 mg BD (days 1-14) + paclitaxel 80 mg/m²ORR: 33.3% in melanoma patients post-anti-PD1[16]
Phase ICeralasertib + Carboplatin40 mg QD (days 1-2) + carboplatin AUC553% of patients had stable disease[17]
Phase II (plasmaMATCH)Ceralasertib + Olaparib160 mg (days 1-7) + olaparib 300 mg BIDORR: 17.1% in advanced TNBC[18][19]

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo)
  • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the treatment period.

  • Treatment: Treat cells with varying concentrations of Ceralasertib, a combination agent, or vehicle control for a specified duration (e.g., 48-72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals with a solubilization buffer and measure absorbance at 570 nm.

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and calculate GI50/IC50 values using non-linear regression analysis.

Western Blotting for Pharmacodynamic Markers
  • Protein Extraction: Treat cells with Ceralasertib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against pCHK1 (Ser345), total CHK1, pRAD50, total RAD50, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer Ceralasertib (e.g., by oral gavage), a combination agent, or vehicle control according to the specified dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., maximum tumor size, study duration).

  • Data Analysis: Plot mean tumor volume over time for each group and assess tumor growth inhibition.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow Start Start Implantation Cell Implantation (Subcutaneous) Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization (by tumor volume) Tumor_Growth->Randomization Treatment Treatment Administration (e.g., Ceralasertib +/- Combo) Randomization->Treatment Measurement Tumor Measurement (Calipers) Treatment->Measurement Measurement->Treatment Repeat Endpoint Study Endpoint (e.g., Tumor Size) Measurement->Endpoint Reached? Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis End End Analysis->End

Caption: A typical workflow for a preclinical in vivo xenograft study.

The Development Trajectory of Ceralasertib

The development of Ceralasertib followed a logical progression from a promising preclinical candidate to a clinically evaluated therapeutic agent.

Development_Logic cluster_dev Ceralasertib Development Pathway cluster_preclinical Preclinical Activities cluster_phaseI Phase I Objectives cluster_phaseII Phase II Objectives Discovery Discovery & Lead Optimization (from AZ20 to AZD6738) Preclinical Preclinical Evaluation Discovery->Preclinical Phase_I Phase I Clinical Trials Preclinical->Phase_I In_Vitro In Vitro Studies (Potency, Selectivity, MoA) In_Vivo In Vivo Studies (Efficacy, PK/PD, Toxicology) Phase_II Phase II Clinical Trials Phase_I->Phase_II Safety Safety & Tolerability MTD Maximum Tolerated Dose (MTD) RP2D Recommended Phase II Dose (RP2D) PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Further_Dev Further Development & Regulatory Submission Phase_II->Further_Dev Efficacy Preliminary Efficacy (e.g., ORR) Biomarkers Biomarker Analysis

Caption: Logical progression of Ceralasertib from discovery to clinical development.

Conclusion

This compound (AZD6738) is a potent and selective ATR inhibitor with a well-defined mechanism of action and a promising preclinical and clinical profile. Its development addresses a key vulnerability in cancer cells by targeting the DNA damage response pathway. The data presented in this guide underscore its potential as a monotherapy in specific genetic contexts and as a powerful combination partner with various anti-cancer agents. The ongoing clinical evaluation of Ceralasertib will further elucidate its role in the oncology treatment landscape.

References

Preclinical Development of the ATR Inhibitor (S)-Ceralasertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of (S)-Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Ceralasertib is a promising anti-cancer agent currently under clinical investigation as both a monotherapy and in combination with other cancer treatments.[1] This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Introduction to Ceralasertib (AZD6738)

Ceralasertib is an ATP-competitive inhibitor of the ATR serine/threonine kinase, a critical component of the DNA Damage Response (DDR) pathway.[2][3] ATR is activated in response to DNA replication stress, leading to the phosphorylation of downstream targets such as Checkpoint Kinase 1 (CHK1).[4] This activation initiates cell cycle arrest, providing time for DNA repair.[1] By inhibiting ATR, ceralasertib prevents this crucial repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways, such as those with ATM mutations.[3][5]

In Vitro Activity

The in vitro potency and efficacy of ceralasertib have been evaluated across a broad range of cancer cell lines.

Enzyme and Cell-Based Potency

Ceralasertib demonstrates high potency against the ATR kinase in both isolated enzyme and cellular assays.

Assay TypeTargetIC50Reference
In Vitro Enzyme AssayATR Kinase0.001 µM (1 nM)[3]
Cellular AssayCHK1 Ser345 Phosphorylation0.074 µM[3]
Cell Line Growth Inhibition

Ceralasertib has shown significant single-agent anti-proliferative activity in a variety of solid and hematological cancer cell lines. Enhanced sensitivity is often observed in cell lines with deficiencies in the ATM pathway.[3]

Cell LineCancer TypeIC50 / GI50Reference
LoVoColorectal Cancer0.52 µM (IC50)[6]
H460Non-Small Cell Lung Cancer1.05 µM (GI50)[7]
H23Non-Small Cell Lung Cancer2.38 µM (GI50)[7]
Hematological Cell Lines (Median)Various0.82 µM (GI50)[4]
Solid Tumor Cell Lines (Median)Various1.68 µM (GI50)[4]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of ceralasertib, both as a monotherapy and in combination with other agents.

Monotherapy Studies

Chronic daily oral dosing of ceralasertib has resulted in significant, dose-dependent tumor growth inhibition in several xenograft models, particularly those with ATM deficiencies.[3]

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%TGI)Reference
LoVoColorectal Cancer50 mg/kg, once dailySignificant[1]
Granta-519Mantle Cell Lymphoma50 mg/kg, once dailySignificant[1]
NCI-H23Non-Small Cell Lung Cancer50 mg/kg, once dailySignificant[4]
OCI-Ly19Diffuse Large B-cell Lymphoma25mg/kg, twice daily104%[8]
Combination Therapy

Ceralasertib has shown synergistic anti-tumor activity when combined with DNA-damaging chemotherapies and PARP inhibitors.[2]

Combination AgentXenograft ModelCeralasertib DosingOutcomeReference
CarboplatinTNBC PDX25 mg/kg, daily for 3 daysTumor Regression[9]
IrinotecanColo20512.5 mg/kg, twice dailyEnhanced Activity[1]
OlaparibBRCA2-mutant TNBC PDX12.5 mg/kg, twice dailyComplete Tumor Regression[1]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Pharmacokinetic studies in mice have shown that ceralasertib is orally bioavailable.[3] Interestingly, dose-dependent bioavailability has been observed, with greater than proportional increases in exposure as the dose increases, suggesting saturable first-pass metabolism.[10]

Dose (mg/kg)Cmax (µmol/L)Time above IC90Reference
25 (once daily)8.8~6 hours[1]
50 (once daily)18~8 hours[1]
12.5 (twice daily)Lower than 50 qd~14 hours[1]
Pharmacodynamics

In vivo, ceralasertib treatment leads to a dose-dependent modulation of ATR signaling, as evidenced by changes in downstream biomarkers.[3] The induction of phosphorylated RAD50 (pRAD50) has been identified as a key pharmacodynamic biomarker of ATR inhibition.[8]

BiomarkerChange upon Ceralasertib TreatmentReference
pCHK1 (Ser345)Inhibition[2]
γH2AXIncrease[2]
pRAD50 (pSer635)Increase[1]

Signaling Pathways and Experimental Workflows

Ceralasertib Mechanism of Action

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism by which ceralasertib exerts its anti-cancer effects.

Ceralasertib_Mechanism_of_Action cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates Replication_Stress Replication Stress Replication_Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates DNA_Damage_Accumulation DNA Damage Accumulation ATR->DNA_Damage_Accumulation pCHK1 pCHK1 (active) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Ceralasertib This compound (AZD6738) Ceralasertib->ATR inhibits Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage_Accumulation->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Ceralasertib inhibits ATR, preventing CHK1 activation and leading to apoptosis.

Experimental Workflow for In Vitro and In Vivo Studies

The following diagram outlines a typical workflow for the preclinical evaluation of ceralasertib.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Line_Selection Cancer Cell Line Selection Growth_Inhibition_Assay Growth Inhibition Assay (MTS/CellTiter-Glo) Cell_Line_Selection->Growth_Inhibition_Assay Western_Blot Western Blot Analysis (pCHK1, γH2AX, pRAD50) Cell_Line_Selection->Western_Blot IC50_Determination IC50/GI50 Determination Growth_Inhibition_Assay->IC50_Determination Xenograft_Model Xenograft Model Establishment IC50_Determination->Xenograft_Model Dosing Ceralasertib Administration (Oral Gavage) Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD_Analysis PK/PD Analysis Dosing->PK_PD_Analysis Efficacy_Assessment Anti-Tumor Efficacy Assessment (%TGI) Tumor_Measurement->Efficacy_Assessment

Caption: A typical workflow for the preclinical evaluation of ceralasertib.

Detailed Experimental Protocols

Cell Panel Growth Inhibition Assay

Objective: To determine the concentration of ceralasertib that inhibits cell growth by 50% (GI50).

Protocol:

  • Cell Seeding: Seed cancer cell lines in 96-well plates at a density that allows for logarithmic growth during the treatment period.

  • Treatment: Treat the cells with a range of concentrations of ceralasertib.

  • Incubation: Incubate the plates for 3 days.

  • Cell Proliferation Measurement: Measure cell proliferation using either the MTS CellTiter Proliferation Assay (Promega) or the CellTiter-Glo Luminescent Cell Viability Assay.[1][4]

  • Data Analysis: Determine the GI50 values by plotting the percentage of growth inhibition against the log of the ceralasertib concentration.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the effect of ceralasertib on the ATR signaling pathway by measuring the phosphorylation of key downstream proteins.

Protocol:

  • Cell Treatment: Treat cancer cells with increasing concentrations of ceralasertib for a specified duration (e.g., 24 hours).[1]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for pCHK1 (Ser345), γH2AX, and pRAD50 (pSer635), followed by incubation with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a suitable detection method.

In Vivo Xenograft Tumor Assay

Objective: To evaluate the anti-tumor efficacy of ceralasertib in a living organism.

Protocol:

  • Animal Model: Use 6 to 9-week-old female athymic nude mice.[1]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells to establish tumors.

  • Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer ceralasertib orally at the desired dose and schedule.[1] The vehicle for administration can be a mixture of 10% DMSO, 40% Propylene Glycol, and 50% deionized water.[4]

  • Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.

  • Efficacy Assessment: At the end of the study, calculate the percent tumor growth inhibition (%TGI) to determine the efficacy of the treatment.

  • Pharmacokinetic and Pharmacodynamic Analysis: Collect plasma and tumor samples at specified time points to analyze drug concentration and biomarker modulation.[1]

Conclusion

The preclinical data for this compound (AZD6738) demonstrate its potential as a potent and selective ATR inhibitor with significant anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. Its mechanism of action, targeting the DNA damage response pathway, provides a strong rationale for its clinical development in cancers with high replication stress or deficiencies in other DNA repair pathways. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of oncology and DNA damage response.

References

(S)-Ceralasertib: A Deep Dive into its Targets in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] Its mechanism of action makes it a promising therapeutic agent, particularly in cancers with high levels of replication stress and specific genetic backgrounds, such as non-small cell lung cancer (NSCLC).[4][5] This technical guide provides a comprehensive overview of the targets of this compound in NSCLC, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in key studies.

The Core Target: ATR Kinase and the DNA Damage Response

ATR is a master regulator of the cellular response to DNA damage and replication stress.[6][7] It is activated by single-stranded DNA (ssDNA) stretches that arise from stalled replication forks or during the processing of DNA lesions.[8] Once activated, ATR phosphorylates a multitude of downstream substrates, most notably Chk1, to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[7][9] This allows cells time to repair damaged DNA before proceeding with cell division, thus maintaining genomic integrity.[5]

Ceralasertib functions by competitively inhibiting the kinase activity of ATR.[10] This blockade prevents the downstream signaling cascade, leading to the accumulation of unrepaired DNA damage, particularly in cancer cells which often exhibit higher levels of intrinsic replication stress due to oncogenic drivers.[1][3] The ultimate consequence for these cancer cells is mitotic catastrophe and apoptosis.[3][11]

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Cellular Outcomes cluster_4 This compound Inhibition DNA Lesions DNA Lesions ssDNA ssDNA DNA Lesions->ssDNA RPA RPA ssDNA->RPA ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR p-ATR (Active) p-ATR (Active) ATR->p-ATR (Active) autophosphorylation Chk1 Chk1 p-ATR (Active)->Chk1 p-Chk1 (Active) p-Chk1 (Active) Chk1->p-Chk1 (Active) CDC25 Phosphatases CDC25 Phosphatases p-Chk1 (Active)->CDC25 Phosphatases inhibition DNA Repair DNA Repair p-Chk1 (Active)->DNA Repair Replication Fork Stabilization Replication Fork Stabilization p-Chk1 (Active)->Replication Fork Stabilization CDKs CDKs CDC25 Phosphatases->CDKs dephosphorylation Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression Ceralasertib This compound Ceralasertib->ATR inhibition

Diagram 1: The ATR Signaling Pathway and the inhibitory action of this compound.

Preclinical Evidence in NSCLC

In Vitro Studies

Ceralasertib has demonstrated significant activity against NSCLC cell lines, particularly those with mutations in genes like KRAS or deficiencies in other DDR components like ATM.[4]

Cell LineGenotypeParameterValue (µM)
H23KRAS mutant, ATM-deficientGI502.38
H460KRAS mutantGI501.05
A549KRAS mutant--
H358KRAS mutant--
Enzyme Assay-IC500.001
Cellular Assay(CHK1 phosphorylation)IC500.074

Table 1: In Vitro Activity of Ceralasertib in NSCLC Cell Lines and Cellular/Enzyme Assays.[4]

  • Cell Culture: NSCLC cell lines (e.g., H23, H460, A549, H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: Cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.

  • Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of Ceralasertib for a specified duration (e.g., 48 hours).[11]

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies

Preclinical in vivo studies using xenograft models have shown that Ceralasertib can enhance the efficacy of chemotherapy and demonstrates monotherapy activity.[4][10]

ModelTreatmentDosingTumor Growth Inhibition (%)
OCI-Ly19 XenograftCeralasertib Monotherapy6.25 - 25mg/kg BID43 - 104
ATM-deficient Lung Cancer XenograftCeralasertib + Cisplatin-Resolution of xenografts

Table 2: In Vivo Efficacy of Ceralasertib in Xenograft Models.[4][10]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[12][13][14]

  • Tumor Implantation: NSCLC cells or patient-derived tumor fragments (PDX) are subcutaneously injected into the flanks of the mice.[10][15]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. Ceralasertib is administered orally at various doses and schedules (e.g., 6.25-25 mg/kg twice daily).[10]

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the mice are also monitored for toxicity assessment.[12]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as phosphorylated RAD50 (pRAD50), to confirm target engagement.[10]

Preclinical_Workflow cluster_0 In Vitro cluster_1 In Vivo Cell Line Selection Cell Line Selection Dose-Response Assay Dose-Response Assay Cell Line Selection->Dose-Response Assay IC50/GI50 Determination IC50/GI50 Determination Dose-Response Assay->IC50/GI50 Determination Xenograft Model Establishment Xenograft Model Establishment IC50/GI50 Determination->Xenograft Model Establishment Inform Dosing Tumor Growth & Randomization Tumor Growth & Randomization Xenograft Model Establishment->Tumor Growth & Randomization Treatment Administration Treatment Administration Tumor Growth & Randomization->Treatment Administration Tumor Volume Measurement Tumor Volume Measurement Treatment Administration->Tumor Volume Measurement Efficacy & PD Analysis Efficacy & PD Analysis Tumor Volume Measurement->Efficacy & PD Analysis

Diagram 2: A typical experimental workflow for preclinical evaluation of an anti-cancer agent.

Clinical Investigations in NSCLC

Ceralasertib, primarily in combination with the anti-PD-L1 antibody durvalumab, has shown promising clinical activity in patients with advanced NSCLC, particularly in those who have progressed on prior immunotherapy.[16][17][18]

Key Clinical Trials
  • HUDSON (NCT03334617): A phase II umbrella study that evaluated durvalumab in combination with several targeted therapies, including ceralasertib, in patients with advanced NSCLC who progressed after standard therapy.[17][18][19]

  • LATIFY (NCT05450692): An ongoing phase III trial comparing ceralasertib plus durvalumab versus docetaxel in patients with NSCLC whose disease progressed on or after prior anti-PD-(L)1 therapy and platinum-based chemotherapy.[20][21]

TrialPatient PopulationTreatment ArmObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
HUDSON (Phase II) Immunotherapy-resistant NSCLCDurvalumab + Ceralasertib13.9%5.8 months17.4 months
Other Durvalumab Combinations2.6%2.7 months9.4 months
ATM-altered NSCLCDurvalumab + Ceralasertib26.1%8.4 months22.8 months
National Lung Matrix Trial (Arm J) RAS-mutant NSCLCDurvalumab + Ceralasertib13.1% (estimated)5.9 months25.0 months

Table 3: Clinical Efficacy of Ceralasertib Combinations in NSCLC.[16][17][19][22][23][24]

  • Patient Selection: Patients with advanced/metastatic NSCLC whose disease had progressed on prior anti-PD-1/PD-L1 immunotherapy and platinum-doublet chemotherapy were enrolled.[19]

  • Biomarker Analysis: Tumor molecular profiling was performed at screening to assign patients to biomarker-matched or non-matched cohorts. Biomarkers included ATM alterations, homologous recombination repair defects, and STK11/LKB1 alterations.[19][23]

  • Treatment Regimen: In the relevant arm, patients received durvalumab intravenously plus ceralasertib.[17] A common dosing schedule for ceralasertib in combination studies is 240 mg orally twice daily on days 15 to 28 of each 28-day cycle, with durvalumab administered at 1,500 mg on day 1.[16]

  • Endpoints: The primary endpoint was ORR. Secondary endpoints included PFS, OS, and safety.[18][19]

  • Response Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.

Biomarkers for Ceralasertib Sensitivity

A key aspect of targeted therapy is the identification of patient populations most likely to respond. For Ceralasertib, several biomarkers are under investigation:

  • ATM Alterations: Tumors with defects in the ATM gene, another crucial DDR kinase, are hypothesized to be more reliant on ATR for survival, a concept known as synthetic lethality.[5] Clinical data from the HUDSON trial supports this, showing a higher ORR in patients with ATM-altered tumors.[17][19][22]

  • RAS Mutations: Preclinical and clinical evidence suggests that RAS-mutant tumors may have increased replication stress, rendering them more susceptible to ATR inhibition.[16]

  • High Replication Stress: Other genomic features that lead to increased replication stress, such as CCNE1 amplification, are also being explored as potential predictive biomarkers.[25]

Rationale for Combination Therapies

The therapeutic potential of Ceralasertib is significantly enhanced when used in combination with other anti-cancer agents.

Combination with Immunotherapy (Durvalumab)

Recent studies suggest that ATR inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity.[26] By inducing DNA damage, Ceralasertib may increase tumor cell immunogenicity. It has been shown to up-regulate the type I interferon pathway, a critical mediator of anti-tumor immunity.[26] This provides a strong rationale for combining Ceralasertib with immune checkpoint inhibitors like durvalumab, potentially re-sensitizing tumors that have become resistant to immunotherapy.[16][26]

Combination_Therapy_Rationale cluster_0 Ceralasertib Action cluster_1 Immunotherapy Action cluster_2 Synergistic Outcome Ceralasertib This compound ATR_Inhibition ATR Inhibition Ceralasertib->ATR_Inhibition DNA_Damage Increased DNA Damage ATR_Inhibition->DNA_Damage IFN_Upregulation Type I Interferon Upregulation DNA_Damage->IFN_Upregulation Tumor_Cell_Killing Enhanced Anti-Tumor Immunity & Tumor Cell Killing DNA_Damage->Tumor_Cell_Killing Direct Cytotoxicity T_Cell_Activation T-Cell Activation IFN_Upregulation->T_Cell_Activation Primes Immune Response Durvalumab Durvalumab PDL1_Blockade PD-L1 Blockade Durvalumab->PDL1_Blockade PDL1_Blockade->T_Cell_Activation T_Cell_Activation->Tumor_Cell_Killing

Diagram 3: Synergistic mechanism of this compound and Durvalumab in NSCLC.
Combination with Chemotherapy

Ceralasertib can potentiate the effects of DNA-damaging chemotherapies like cisplatin and carboplatin.[4][27] By inhibiting the cell's ability to repair the DNA damage induced by these agents, Ceralasertib can lead to synergistic tumor cell killing.[28]

Conclusion

This compound's primary target in non-small cell lung cancer is the ATR kinase, a central node in the DNA damage response pathway. By inhibiting ATR, Ceralasertib exploits the inherent genomic instability and high replication stress of cancer cells, leading to their selective elimination. Preclinical and clinical data strongly support its activity in NSCLC, especially in tumors with specific biomarkers like ATM alterations. The synergistic effects observed when combined with immunotherapy have paved the way for late-stage clinical trials, offering a promising new therapeutic strategy for patients with advanced and treatment-resistant NSCLC. Further research will continue to refine the optimal patient populations and combination strategies to maximize the clinical benefit of this targeted therapy.

References

Investigating (S)-Ceralasertib in Ovarian Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ceralasertib, also known as AZD6738, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of signaling cascades that senses and responds to DNA damage to maintain genomic integrity. In many cancer cells, including those of ovarian origin, there is an increased reliance on the ATR-mediated checkpoint for survival due to underlying genomic instability and replication stress. This dependency presents a therapeutic vulnerability that can be exploited by ATR inhibitors like Ceralasertib. This technical guide provides an in-depth overview of the preclinical investigation of this compound in ovarian cancer models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action: ATR Inhibition

Ceralasertib functions by competitively inhibiting the kinase activity of ATR. This prevents the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (CHK1).[1] The inhibition of the ATR-CHK1 signaling axis leads to the abrogation of cell cycle checkpoints (primarily the G2/M checkpoint), allowing cells with damaged DNA to prematurely enter mitosis. This results in mitotic catastrophe and subsequent apoptosis. Furthermore, ATR inhibition can lead to the collapse of stalled replication forks, generating DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.

Data Presentation: Preclinical Efficacy of Ceralasertib in Ovarian Cancer Models

The following tables summarize the quantitative data on the anti-tumor activity of this compound as a monotherapy and in combination with other agents in preclinical ovarian cancer models.

Ovarian Cancer Cell LineMolecular Subtype/Key MutationsCeralasertib IC50 (µM)Notes
OVCAR-8High-Grade SerousNot explicitly stated, but sensitive to ATRiUsed in studies showing ATRi sensitizes to chemotherapy.
SKOV3Adenocarcinoma, TP53 nullNot explicitly stated, but sensitive to ATRiEndogenous expression of ATR/p-ATR and CHK1/p-CHK1 confirmed.[1]
A2780Undifferentiated, TP53 wtNot explicitly stated, but sensitive to ATRiEndogenous expression of ATR/p-ATR and CHK1/p-CHK1 confirmed.[1]
PEO1BRCA2-mutantNot explicitly stated, but relevant for PARPi combination studiesPARPi-sensitive parental line.
Various Cancer Cell LinesIncluding ATM-deficient models0.074–0.67 (IC50-90 range)General sensitivity range for Ceralasertib in sensitive cancer cell lines.[2]
Ovarian Cancer ModelTreatment RegimenTumor Growth Inhibition (TGI) / ResponseReference
BRCA2-mutant TNBC XenograftCeralasertib (25 mg/kg, daily) + Olaparib (50 mg/kg, daily)Complete tumor regression[2][3]
ATM-deficient XenograftsCeralasertib monotherapy (daily oral dosing)Significant dose-dependent tumor growth inhibition[2]

Note: While the most detailed in vivo data for Ceralasertib is from a triple-negative breast cancer (TNBC) model, the strong rationale for its use in homologous recombination-deficient (HRD) cancers makes this a relevant proxy for HRD ovarian cancers.

Combination TherapyOvarian Cancer Cell LineQuantitative Synergy MetricKey Findings
Ceralasertib + OlaparibPARPi-resistant HGSOC modelsNot explicitly stated (preclinical)Preclinical data demonstrates that ATR inhibition can re-sensitize PARPi-resistant cells to PARP inhibitors.[4]
Ceralasertib + CisplatinOvarian cancer cell linesNot explicitly statedATR inhibition sensitizes ovarian cancer cells to cisplatin.

Experimental Protocols

Cell Viability Assay (MTT/CellTiter-Glo)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Ceralasertib.

  • Cell Plating: Seed ovarian cancer cells (e.g., SKOV3, OVCAR-8) in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution) and read the absorbance at 570 nm.

    • For CellTiter-Glo Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the absorbance/luminescence values to the vehicle-treated controls. Plot the percentage of viable cells against the log-concentration of Ceralasertib and fit a dose-response curve to calculate the IC50 value.

Western Blotting for Pharmacodynamic Markers

This protocol is for detecting changes in protein expression and phosphorylation following Ceralasertib treatment.

  • Cell Lysis: Plate ovarian cancer cells and treat with Ceralasertib at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature the protein lysates and load equal amounts onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-CHK1 (Ser345)[5][6]

      • Total CHK1

      • γ-H2AX (phospho-Histone H2A.X Ser139)[7]

      • Total Histone H2A.X

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for DNA Damage Foci

This protocol is for visualizing and quantifying DNA damage foci (γ-H2AX) and homologous recombination markers (RAD51) in Ceralasertib-treated cells.

  • Cell Culture and Treatment: Grow ovarian cancer cells on glass coverslips in a multi-well plate. Treat the cells with Ceralasertib, with or without a DNA damaging agent (e.g., olaparib or cisplatin), for the desired duration.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.[8]

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[8]

  • Blocking and Staining:

    • Wash with PBS.

    • Block with 5% BSA in PBS for 1 hour.[8]

    • Incubate with primary antibodies (e.g., anti-γ-H2AX and anti-RAD51) diluted in blocking buffer overnight at 4°C.[9]

    • Wash with PBS.

    • Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nuclei).

    • Image the cells using a confocal or high-content imaging system.

  • Image Analysis: Quantify the number of foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji or CellProfiler).

Mandatory Visualizations

ATR_Signaling_Pathway cluster_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_checkpoint_cascade Checkpoint Cascade cluster_cellular_outcomes Cellular Outcomes DNA_Damage Single-Strand Breaks Stalled Replication Forks RPA RPA Complex DNA_Damage->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 Cdc25 Cdc25 Phosphatases pCHK1->Cdc25 inhibits G2M_Arrest G2/M Checkpoint Arrest pCHK1->G2M_Arrest maintains CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates Cell_Cycle_Progression Cell Cycle Progression CDK1_CyclinB->Cell_Cycle_Progression promotes DNA_Repair DNA Repair G2M_Arrest->DNA_Repair allows time for Mitotic_Catastrophe Mitotic Catastrophe Apoptosis Cell_Cycle_Progression->Mitotic_Catastrophe leads to (with damage) Ceralasertib This compound Ceralasertib->ATR_ATRIP

Caption: ATR Signaling Pathway and the Mechanism of Ceralasertib Action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Ovarian Cancer Cell Lines Treatment Treat with Ceralasertib (Monotherapy or Combination) Cell_Culture->Treatment Viability Cell Viability Assays (IC50 Determination) Treatment->Viability Western_Blot Western Blot (p-CHK1, γ-H2AX) Treatment->Western_Blot IF Immunofluorescence (γ-H2AX, RAD51 foci) Treatment->IF Xenograft Establish Ovarian Cancer Xenografts/PDXs InVivo_Treatment Treat Mice with Ceralasertib (Oral Gavage) Xenograft->InVivo_Treatment Tumor_Monitoring Monitor Tumor Volume and Body Weight InVivo_Treatment->Tumor_Monitoring PD_Analysis Pharmacodynamic Analysis (Tumor Biopsies) Tumor_Monitoring->PD_Analysis

Caption: Preclinical Experimental Workflow for Investigating Ceralasertib.

Conclusion

This compound has demonstrated significant preclinical activity in various cancer models, and the strong biological rationale for its use in ovarian cancer is supported by both in vitro and in vivo studies. Its ability to inhibit the ATR-CHK1 pathway, induce synthetic lethality in the context of certain DNA repair deficiencies, and synergize with other anticancer agents like PARP inhibitors, makes it a promising therapeutic agent. This technical guide provides a foundational understanding of the key methodologies and expected outcomes when investigating Ceralasertib in ovarian cancer models, serving as a valuable resource for researchers and drug development professionals in the field of gynecologic oncology. Further research focusing on identifying predictive biomarkers of response and optimizing combination strategies will be crucial for the successful clinical translation of Ceralasertib for the treatment of ovarian cancer.

References

(S)-Ceralasertib (AZD6738): A Technical Guide to its Impact on Cell Cycle Checkpoint Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ceralasertib (also known as AZD6738) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, primarily activated by replication stress and the presence of single-stranded DNA.[2][3] In oncology, particularly in tumors with high replication stress due to oncogene activation or defects in other DDR pathways (e.g., ATM loss), ATR signaling is crucial for survival. Ceralasertib's mechanism of action is centered on the abrogation of ATR-mediated cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][4] This guide provides an in-depth overview of the molecular mechanism of Ceralasertib, its quantitative effects on cell cycle progression, and detailed protocols for key experimental assessments.

Core Mechanism of Action: The ATR-CHK1 Signaling Axis

Under conditions of replication stress, such as those induced by oncogene expression or DNA damaging agents, stalled replication forks expose single-stranded DNA (ssDNA). This ssDNA is coated by Replication Protein A (RPA), which serves as a platform to recruit and activate the ATR kinase. Activated ATR then phosphorylates a multitude of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[4][5]

Phosphorylated CHK1 (pCHK1) is the primary effector of the G2/M checkpoint. It phosphorylates and inactivates CDC25 phosphatases, which are required to activate the Cyclin B-CDK1 complex that drives mitotic entry. This inactivation prevents cells from entering mitosis, effectively arresting the cell cycle in the G2 phase to allow time for DNA repair.[3]

This compound functions as an ATP-competitive inhibitor of ATR kinase. By blocking ATR's catalytic activity, it prevents the phosphorylation of CHK1.[5] Consequently, the G2/M checkpoint is not initiated, and cells with unrepaired DNA damage are forced to enter mitosis. This premature mitotic entry leads to chromosomal instability, mitotic catastrophe, and ultimately, apoptotic cell death.[1][3]

Ceralasertib_Mechanism_of_Action cluster_0 Cellular State & Stress cluster_1 ATR-CHK1 Checkpoint Pathway cluster_2 Cellular Outcome ReplicationStress Replication Stress (e.g., Oncogene Activation) ssDNA ssDNA Formation ReplicationStress->ssDNA ATR ATR Kinase ssDNA->ATR recruits & activates CHK1 CHK1 ATR->CHK1 phosphorylates ATR->CHK1 label_inhibits Inhibition Leads To pCHK1 p-CHK1 (Active) G2M_Arrest G2/M Checkpoint Arrest pCHK1->G2M_Arrest activates pCHK1->G2M_Arrest DNA_Repair DNA Repair & Fork Stabilization pCHK1->DNA_Repair promotes pCHK1->DNA_Repair Checkpoint_Abrogation Checkpoint Abrogation Ceralasertib This compound Ceralasertib->ATR inhibits Mitotic_Catastrophe Mitotic Catastrophe Checkpoint_Abrogation->Mitotic_Catastrophe label_inhibits->Checkpoint_Abrogation

Caption: Mechanism of this compound on the ATR-CHK1 signaling pathway.

Quantitative Data on Ceralasertib's Activity

The efficacy of this compound has been quantified through various preclinical and clinical parameters. These data are essential for determining effective concentrations for in vitro studies and guiding clinical dosing strategies.

ParameterValue / FindingContextReference(s)
In Vitro Potency IC₅₀-₉₀ = 0.074–0.67 µmol/LOn-target concentration range for ATR inhibition in cellular assays.[3]
Growth Inhibition Median GI₅₀ = 1.47 µmol/LAssessed across a panel of 276 cancer cell lines. 13% of lines showed high sensitivity (GI₅₀ < 1.47 µmol/L).[3]
Kinase Selectivity GI₅₀ for mTOR = 5.7 µmol/LThe nearest off-target hit was mTOR, demonstrating high selectivity for ATR at clinically relevant doses.[6]
Pharmacodynamics ↑ pRAD50 & ↑ γH2AXCeralasertib treatment induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX in tumor biopsies.[3][4]
Clinical Dosing (RP2D) 160 mg BID, 2 weeks on / 2 weeks offRecommended Phase 2 Dose as a monotherapy in advanced solid tumors.[4]
Clinical Dosing (RP2D) 240 mg BID, Days 1-14 of 28-day cycleRecommended Phase 2 Dose in combination with weekly paclitaxel.[2]

BID: twice daily; RP2D: Recommended Phase 2 Dose.

Key Experimental Protocols

Assessing the impact of Ceralasertib on cell cycle checkpoints requires specific cellular and molecular biology techniques. The following sections detail the methodologies for foundational experiments.

Experimental_Workflow cluster_0 Cell Cycle Analysis cluster_1 Checkpoint Protein Analysis start Cancer Cell Culture (e.g., ATM-deficient) treatment Treat with this compound (Vehicle Control vs. Drug) start->treatment harvest Harvest Cells at Time Points (e.g., 24h, 48h) treatment->harvest fixation Fixation (e.g., 70% Ethanol) harvest->fixation lysis Cell Lysis (RIPA Buffer + Inhibitors) harvest->lysis staining DNA Staining (e.g., Propidium Iodide) fixation->staining flow Flow Cytometry staining->flow analysis_fc Quantify G1, S, G2/M Phase Distribution flow->analysis_fc western Immunoblotting (SDS-PAGE & Transfer) lysis->western probing Antibody Probing (pCHK1, CHK1, γH2AX) western->probing analysis_wb Assess Checkpoint Abrogation probing->analysis_wb

Caption: Experimental workflow for assessing the effects of this compound.
Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to quantify the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle following Ceralasertib treatment.

  • Cell Seeding and Treatment: Plate cells at a density that prevents confluence at the time of harvest. Allow cells to adhere overnight, then treat with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for 24-48 hours.

  • Cell Harvest: Aspirate the culture medium. Wash cells once with 1X PBS. Detach adherent cells using trypsin-EDTA. Neutralize trypsin with media containing FBS and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.[7]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold 1X PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[7] Incubate at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.

  • Staining: Pellet the fixed cells by centrifuging at 300 x g for 5 minutes. Discard the ethanol supernatant. Wash the cell pellet twice with 5 mL of a FACS buffer (e.g., PBS with 1% BSA).

  • Resuspend the cell pellet in 0.5 mL of staining solution containing a DNA-binding dye. A common solution is FxCycle™ PI/RNase Staining Solution or a custom buffer of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.[8]

  • Data Acquisition: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Use a linear scale for the pulse-area signal of the PI fluorescence channel (e.g., FL2-A). Collect at least 10,000 events per sample.

  • Analysis: Gate the singlet cell population using a plot of pulse-area (FL2-A) versus pulse-width (FL2-W). Analyze the histogram of DNA content for the singlet population using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the G0/G1, S, and G2/M peaks and quantify the percentage of cells in each phase. An abrogation of the G2/M checkpoint will typically result in a decreased G2/M population and a potential increase in the sub-G1 population (indicative of apoptosis) compared to cells treated with a DNA-damaging agent alone.

Protocol: Immunoblotting for pCHK1 and γH2AX

This method is used to detect the phosphorylation status of key DDR proteins to confirm the on-target effect of Ceralasertib.

  • Cell Lysis: Following treatment, wash cell monolayers with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoprobing:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key primary antibodies include:

      • Rabbit anti-phospho-CHK1 (Ser345)

      • Mouse anti-CHK1 (total)

      • Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)

      • Mouse anti-β-Actin (as a loading control)

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. A decrease in the pCHK1/CHK1 ratio and an increase in γH2AX levels are expected outcomes following Ceralasertib treatment, especially in the context of induced replication stress.[3]

References

An In-depth Technical Guide to (S)-Ceralasertib: Molecular Structure, Chemical Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator in the cellular DNA Damage Response (DDR) network.[1][2][3] This guide provides a comprehensive overview of its molecular characteristics, mechanism of action, and the preclinical and clinical data supporting its development as a promising anticancer agent.

Molecular Structure and Chemical Properties

This compound is a complex heterocyclic molecule featuring a pyrimidine core decorated with a chiral morpholine, a cyclopropyl sulfoximine, and an azaindole moiety.[4] Its specific stereochemistry is crucial for its potent activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₂₄N₆O₂S[5][6]
Molecular Weight 412.5 g/mol [5][6]
IUPAC Name imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ⁶-sulfane[6]
CAS Number 1352226-88-0[5]
Synonyms AZD6738, (S)-AZD6738[5][6][7]
Inhibitory Potency (IC₅₀) 1 nM (for ATR kinase)[8][9]
Solubility DMSO: 83 mg/mL (201.2 mM)[9]

Mechanism of Action: Targeting the ATR Signaling Pathway

ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled DNA replication forks—a condition known as replication stress.[2][10] This stress is a common feature of cancer cells due to oncogene activation and rapid proliferation.[11] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize the replication fork.[5][12][13]

This compound functions as an ATP-competitive inhibitor of ATR kinase.[14] By blocking ATR's kinase activity, Ceralasertib prevents the phosphorylation of CHK1 and disrupts the entire signaling cascade.[2][5] This abrogation of the S and G2/M cell cycle checkpoints forces cancer cells with damaged DNA to enter mitosis prematurely, leading to a lethal outcome known as mitotic catastrophe.[15] This mechanism makes tumors with high replication stress or deficiencies in other DDR pathways (like ATM or BRCA mutations) particularly vulnerable to ATR inhibition.[2][16]

ATR_Signaling_Pathway cluster_inhibition dna_damage DNA Replication Stress (e.g., ssDNA at stalled forks) atr ATR Kinase dna_damage->atr Activates chk1 CHK1 atr->chk1 atr->chk1 mitotic_catastrophe Mitotic Catastrophe Apoptosis atr->mitotic_catastrophe cell_cycle_arrest Cell Cycle Arrest (S, G2/M) DNA Repair Fork Stabilization chk1->cell_cycle_arrest chk1->cell_cycle_arrest chk1->mitotic_catastrophe ceralasertib This compound ceralasertib->atr Inhibits

Caption: Mechanism of this compound in the ATR signaling pathway.

Preclinical and Clinical Efficacy

This compound has demonstrated significant antitumor activity both as a monotherapy and in combination with other agents like chemotherapy, PARP inhibitors (e.g., olaparib), and immune checkpoint inhibitors (e.g., durvalumab).[2][3]

In preclinical models, Ceralasertib showed heightened efficacy in cell lines with defects in the ATM pathway or those with high replication stress, such as from CCNE1 amplification.[2][17] It demonstrated synergistic effects when combined with DNA-damaging agents like carboplatin and the PARP inhibitor olaparib, often achieving complete tumor regression in xenograft models.[2][17]

Multiple Phase I and II clinical trials have evaluated Ceralasertib across various solid tumors. The data highlights its potential in combination therapies for difficult-to-treat cancers.

Table 2: Selected Clinical Trial Results for this compound Combinations

Trial / Cancer TypeCombination TherapyKey Efficacy MetricsSource(s)
Phase I / Refractory Solid Tumors Ceralasertib + PaclitaxelOverall Response Rate (ORR): 22.6%Melanoma Cohort ORR: 33.3%Median Progression-Free Survival (mPFS) (Melanoma): 3.6 months[1]
HUDSON (Phase II) / NSCLC Ceralasertib + DurvalumabORR: 13.9%mPFS: 5.8 monthsMedian Overall Survival (mOS): 17.4 months[18]
Phase II / Advanced Gastric Cancer Ceralasertib + DurvalumabORR: 22.6%mPFS: 3.0 monthsmOS: 6.7 months[19]
Phase II / NSCLC (KRAS-mutant) Ceralasertib + DurvalumabDurable Clinical Benefit Rate: ~40%mPFS: 5.9 monthsmOS: 25.0 months[20]
PATRIOT (Phase I) / Advanced Solid Tumors Ceralasertib MonotherapyStopped tumor growth in >50% of patients.Disease progression-free for ≥4 months in 68% of responders.[21]

Experimental Protocols and Workflows

The characterization of this compound involves standard preclinical assays to determine its efficacy and mechanism.

This protocol determines the concentration of Ceralasertib that inhibits cell growth.

  • Cell Plating: Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (or in combination with another drug) for 48-72 hours.[9][22]

  • Viability Measurement: Assess cell viability using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[22]

  • Data Analysis: Normalize raw data to untreated controls and generate dose-response curves using non-linear regression to calculate GI₅₀/IC₅₀ values.[22]

This method is used to confirm that Ceralasertib inhibits ATR signaling by measuring the phosphorylation of its downstream target, CHK1.

  • Cell Lysis: Treat cells with Ceralasertib for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • Electrophoresis: Separate protein lysates by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for total CHK1 and phosphorylated CHK1 (pCHK1 Ser345). Use a loading control (e.g., β-actin) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensity to determine the reduction in pCHK1 levels relative to total CHK1 and the loading control.

Animal models are crucial for evaluating the antitumor activity of Ceralasertib in vivo.

Xenograft_Workflow implantation Tumor Cell Implantation growth Tumor Growth (to palpable size) implantation->growth randomization Randomization (into treatment groups) growth->randomization treatment Treatment Administration (e.g., Oral Gavage of Ceralasertib daily) randomization->treatment monitoring Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis (Tumor Growth Inhibition, PK/PD, Survival) monitoring->endpoint

Caption: General workflow for an in vivo xenograft study.

Synthesis of this compound

The large-scale manufacturing of Ceralasertib is a complex synthetic challenge. An improved, scalable route has been developed to enhance yield and safety.[4] The process involves key steps such as the construction of the pyrimidine ring, a selective SₙAr reaction to introduce the chiral morpholine, an enzymatic asymmetric oxidation to form the sulfoxide, and a final Suzuki reaction to couple the azaindole moiety.[4][23]

Synthesis_Workflow start Methyl 2,4-dibromobutyrate cyclopropanation Cyclopropanation & Saponification start->cyclopropanation pyrimidine_formation Pyrimidine Ring Construction cyclopropanation->pyrimidine_formation chlorination Chlorination (POCl₃) pyrimidine_formation->chlorination snar SNAr Reaction with (R)-3-methylmorpholine chlorination->snar oxidation Enzymatic Oxidation (BVMO) snar->oxidation sulfoximine Sulfoximine Formation oxidation->sulfoximine suzuki Suzuki Coupling with Azaindole Boronic Acid sulfoximine->suzuki final_product This compound suzuki->final_product

Caption: Simplified workflow of the improved synthesis route for Ceralasertib.

Conclusion

This compound is a highly selective ATR kinase inhibitor with a well-defined mechanism of action that exploits the inherent replication stress of cancer cells. Its potent activity, oral bioavailability, and promising efficacy in combination with other anticancer therapies have established it as a significant agent in the field of DNA Damage Response inhibition.[2][24] Ongoing and future clinical trials will further clarify its role in treating a variety of solid tumors, potentially offering a new therapeutic option for patients with resistant or difficult-to-treat malignancies.[3]

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of (S)-Ceralasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. [1][2] ATR is activated in response to DNA replication stress, leading to cell cycle arrest and DNA repair.[3][4] By inhibiting ATR, ceralasertib prevents cancer cells from repairing DNA damage, leading to genomic instability and subsequent cell death.[1] This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from key preclinical and clinical studies.

Pharmacokinetics

This compound has been evaluated in various in vivo models, demonstrating oral bioavailability and dose-dependent exposure.[3][5] Preclinical studies in mice have shown that ceralasertib exhibits dose-dependent bioavailability, with greater than proportional increases in exposure as the dose increases, suggesting saturable first-pass metabolism.[5]

Table 1: Summary of Preclinical Pharmacokinetics of this compound in Mice

ParameterValueSpecies/ModelDosingSource
Bioavailability~Two-fold increase between lowest and highest dosesMouseOral[5]
MetabolismSaturable first-pass (intestinal and gut)MouseOral[5]
DistributionRapid and extensive to most tissues (except brain and spinal cord)Tumor-bearing miceOral[5][6]

Clinical studies in patients with advanced solid tumors have established the recommended phase II dose (RP2D) for ceralasertib in various combination therapies.[2][7] The primary dose-limiting toxicity observed is hematological, particularly thrombocytopenia.[8]

Table 2: Clinically Recommended Phase II Doses of this compound

Combination RegimenThis compound DoseCycleSource
Monotherapy160 mg twice daily14 days on, 14 days off (28-day cycle)[9]
+ Carboplatin (AUC5)40 mg once dailyDays 1-2 of a 21-day cycle[7]
+ Paclitaxel (80 mg/m²)240 mg twice dailyDays 1-14 of a 28-day cycle[2]
Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by the modulation of key proteins in the ATR signaling pathway. In vivo studies have consistently demonstrated that ceralasertib treatment leads to a decrease in the phosphorylation of CHK1 (pCHK1), a direct downstream target of ATR, and an increase in DNA damage markers such as γH2AX.[3][4][10] Furthermore, ceralasertib treatment induces ATM-dependent signaling, as evidenced by increased phosphorylation of RAD50 (pRAD50).[3][11]

Table 3: Key In Vivo Pharmacodynamic Markers for this compound

MarkerEffect of this compoundSignificanceModelSource
pCHK1 (Ser345)InhibitionTarget engagement and ATR pathway inhibitionXenograft models[3][10]
γH2AXIncreaseDNA damage accumulationXenograft models, clinical tumor biopsies[3][4][9]
pRAD50 (Ser635)IncreaseInduction of ATM-dependent signalingXenograft models, clinical tumor biopsies[3][12]

The antitumor activity of this compound in vivo correlates with these pharmacodynamic changes and is particularly pronounced in tumors with defects in the ATM pathway or those with high levels of replication stress.[3][4]

Experimental Protocols

In Vivo Antitumor Efficacy Studies in Xenograft Models

Objective: To evaluate the single-agent and combination antitumor activity of this compound in vivo.

Methodology:

  • Animal Models: Female athymic nude mice (6-9 weeks old) are typically used.[3] Tumor models are established by subcutaneously implanting human cancer cell lines (e.g., LoVo, Granta-519) or patient-derived xenograft (PDX) fragments.[3]

  • Drug Formulation and Administration: this compound is formulated for oral gavage. Dosing schedules can vary, for example, once daily (qd) or twice daily (bid) for a specified number of days.[3]

  • Treatment Groups: Animals are randomized into vehicle control and treatment groups. For combination studies, additional groups for the single-agent combination partner and the combination of both drugs are included.[3]

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.[3]

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors are harvested for biomarker analysis (e.g., IHC for pCHK1, γH2AX, pRAD50).[3][12] Blood samples may also be collected for pharmacokinetic analysis.[3]

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare treatment groups.[3]

Pharmacokinetic Analysis

Objective: To determine the plasma concentration and tissue distribution of this compound.

Methodology:

  • Sample Collection: Blood samples are collected from animals at various time points after drug administration via cardiac puncture or tail vein bleeding into tubes containing an anticoagulant. Plasma is separated by centrifugation. Tissues are collected after euthanasia and snap-frozen.[5]

  • Sample Preparation: Plasma and tissue homogenates are subjected to protein precipitation or liquid-liquid extraction to isolate the drug.

  • LC-MS/MS Analysis: this compound concentrations are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability are calculated using appropriate software.[5]

Visualizations

ATR_Signaling_Pathway cluster_input DNA Damage/Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling cluster_ceralasertib Therapeutic Intervention DNA_Damage DNA Damage (e.g., stalled replication forks) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 pCHK1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest promotes DNARepair DNA Repair pCHK1->DNARepair promotes Apoptosis Apoptosis CellCycleArrest->Apoptosis prevents DNARepair->Apoptosis prevents Ceralasertib This compound Ceralasertib->ATR inhibits

Caption: ATR signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Establish Xenograft (Cell line or PDX) Randomization Randomize Mice into Treatment Groups Animal_Model->Randomization Dosing Administer this compound (oral gavage) Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Daily/Twice Daily PK_Sampling Collect Blood/Tissue for PK Analysis Monitoring->PK_Sampling At specified time points PD_Sampling Harvest Tumors for PD Biomarker Analysis Monitoring->PD_Sampling End of study Data_Analysis Analyze Data and Assess Efficacy PK_Sampling->Data_Analysis PD_Sampling->Data_Analysis

Caption: General experimental workflow for in vivo studies of this compound.

References

(S)-Ceralasertib's Impact on Genomic Instability in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ceralasertib, also known as AZD6738, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] By targeting ATR, Ceralasertib disrupts the signaling cascade that allows cancer cells to cope with replication stress and DNA damage, leading to increased genomic instability and subsequent cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on tumor cell genomic instability, and detailed protocols for key experimental assays used to evaluate its efficacy.

Introduction: The Role of ATR in Genomic Stability

The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA double-strand breaks (DSBs).[1] Upon activation, ATR phosphorylates a multitude of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3] Many tumor cells exhibit high levels of endogenous replication stress due to oncogene activation and defects in cell cycle regulation, making them particularly dependent on the ATR signaling pathway for survival.[4] Inhibition of ATR in such a context leads to the accumulation of DNA damage, replication fork collapse, and ultimately, mitotic catastrophe and apoptosis, a concept known as synthetic lethality.[1]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of ATR kinase.[5] By binding to the kinase domain of ATR, it prevents the phosphorylation of its downstream substrates, including CHK1.[2] This abrogation of ATR signaling has several profound consequences for tumor cells:

  • Inhibition of DNA Damage Checkpoint Activation: Ceralasertib prevents the ATR-mediated cell cycle arrest (primarily at the G2/M checkpoint), forcing cells with damaged DNA to enter mitosis prematurely.[4][6]

  • Disruption of DNA Repair: The drug impairs homologous recombination (HR) repair, a major pathway for repairing DSBs, as evidenced by the reduction in RAD51 foci formation.[7][8]

  • Induction of DNA Double-Strand Breaks: The collapse of stalled replication forks due to ATR inhibition leads to a significant increase in DNA DSBs, which can be visualized by the formation of γH2AX foci.[9][10]

These effects collectively contribute to a state of excessive genomic instability that is unsustainable for the tumor cell, leading to its demise.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell Line(s)ValueReference
ATR Enzyme IC50-1 nM[11]
p-CHK1 (Ser345) Inhibition IC50Cellular Assays74 nM[5]
Cell Proliferation IC50Various solid and hematological cell lines< 1 µM in 73/197 lines[5]

Table 2: Clinical Efficacy of this compound Combinations

Combination TherapyTumor TypeResponse Rate (ORR)Reference
Ceralasertib + PaclitaxelAdvanced/Metastatic Melanoma (anti-PD1/L1 resistant)33.3%[6]
Ceralasertib + DurvalumabAdvanced Gastric Cancer22.6%[12]
Ceralasertib + DurvalumabAdvanced/Metastatic NSCLC (ATM altered)26.1%[13]
Ceralasertib + CarboplatinAdvanced Solid Tumors (ATM or SLFN11 deficient)2 partial responses[14]

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway Inhibition by this compound

The following diagram illustrates the central role of ATR in the DNA damage response and how this compound intervenes.

ATR_Pathway DNA_Damage DNA Damage (e.g., Replication Stress, DSBs) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Ceralasertib This compound (AZD6738) Ceralasertib->ATR inhibits pCHK1 p-CHK1 (Active) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest DNARepair DNA Repair (e.g., Homologous Recombination) pCHK1->DNARepair ForkStabilization Replication Fork Stabilization pCHK1->ForkStabilization GenomicInstability Genomic Instability (γH2AX ↑, RAD51 ↓) CellCycleArrest->GenomicInstability DNARepair->GenomicInstability ForkStabilization->GenomicInstability Apoptosis Apoptosis GenomicInstability->Apoptosis

ATR Signaling Pathway and Ceralasertib's Point of Intervention.
Experimental Workflow for Assessing Genomic Instability

This diagram outlines a typical experimental workflow to evaluate the impact of this compound on genomic instability in tumor cells.

Experimental_Workflow start Tumor Cell Culture treatment Treatment with This compound start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability protein_extraction Protein Extraction treatment->protein_extraction immunofluorescence Immunofluorescence (γH2AX, RAD51 foci) treatment->immunofluorescence flow_cytometry Flow Cytometry (Cell Cycle Analysis) treatment->flow_cytometry data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot Western Blot (p-CHK1, γH2AX) protein_extraction->western_blot western_blot->data_analysis immunofluorescence->data_analysis flow_cytometry->data_analysis

Workflow for Evaluating Ceralasertib-Induced Genomic Instability.

Detailed Experimental Protocols

The following are representative protocols for key assays. Note: Specific conditions such as antibody concentrations and incubation times may require optimization for different cell lines and experimental setups.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[15]

  • Treatment: Treat cells with varying concentrations of this compound and incubate for 72 hours.[15]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[15] Incubate at 37°C for 1.5 to 4 hours.[15][16]

  • Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[15][16]

Western Blot for p-CHK1 and γH2AX

This technique is used to detect changes in protein expression and phosphorylation.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CHK1 (Ser345), CHK1, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for γH2AX and RAD51 Foci

This method allows for the visualization and quantification of DNA damage and repair foci within individual cells.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 10-30 minutes, followed by permeabilization with 0.1-0.3% Triton X-100 in PBS for 10-30 minutes.[18][19]

  • Blocking: Block with 5% BSA in PBS for 30-60 minutes.[18][19]

  • Primary Antibody Incubation: Incubate with primary antibodies against γH2AX and/or RAD51 (e.g., at a 1:200 to 1:500 dilution) overnight at 4°C.[18][19]

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and quantify the number of foci per nucleus using image analysis software such as Fiji.[19]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting: Following treatment, harvest both adherent and floating cells.

  • Fixation: Resuspend the cells in PBS and fix them by adding cold 70% ethanol dropwise while vortexing.[20] Incubate on ice or at -20°C for at least 2 hours.[20]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL).[20]

  • Incubation: Incubate the cells in the dark for at least 15-30 minutes at room temperature or 37°C.[21]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data on DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21]

Conclusion

This compound represents a promising therapeutic strategy for cancers with high levels of replication stress and/or defects in other DNA damage response pathways. Its ability to selectively inhibit ATR leads to a cascade of events that overwhelm the tumor cell's capacity to maintain genomic integrity, ultimately resulting in cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the impact of Ceralasertib and other ATR inhibitors on genomic instability in tumor cells. The continued exploration of this therapeutic approach holds significant potential for advancing cancer treatment.

References

Foundational Research on (S)-Ceralasertib in Gastric Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ceralasertib, also known as AZD6738, is an investigational, orally bioavailable, and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of cellular processes that sense, signal, and repair DNA damage to maintain genomic integrity.[2] In the context of gastric cancer, a disease often characterized by genomic instability, targeting the DDR pathway with agents like Ceralasertib presents a promising therapeutic strategy.[3] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on this compound in gastric cancer, with a focus on its mechanism of action, synergistic potential, and predictive biomarkers.

Mechanism of Action: ATR Inhibition and Synthetic Lethality

Ceralasertib exerts its anti-tumor effects by inhibiting the kinase activity of ATR.[1] ATR is a key sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks.[2][3] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4][5] By inhibiting ATR, Ceralasertib prevents the phosphorylation and activation of CHK1, leading to the abrogation of the G2/M cell cycle checkpoint, disruption of DNA repair, and ultimately, tumor cell apoptosis.[5]

A key therapeutic concept underpinning the use of Ceralasertib is "synthetic lethality." This occurs when the inhibition of ATR is lethal to cancer cells that have a pre-existing defect in another DDR pathway component, such as the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is primarily activated by double-strand DNA breaks. In ATM-deficient tumors, the cells become heavily reliant on the ATR pathway to repair DNA damage and survive. Inhibition of ATR in this context leads to a catastrophic level of unrepaired DNA damage and selective cancer cell death. Preclinical studies have demonstrated this synthetic lethal relationship in ATM-deficient gastric cancer cells.[6]

Preclinical Data in Gastric Cancer

In Vitro Studies: Cell Line Sensitivity

The anti-proliferative activity of Ceralasertib has been evaluated in a panel of human gastric cancer cell lines. A study by Min et al. investigated the effects of AZD6738 in 14 gastric cancer cell lines and identified a range of sensitivities.[6] The ATM-deficient cell line SNU-601 was particularly sensitive to Ceralasertib, while the ATM-proficient cell line SNU-484 was resistant.[6]

Gastric Cancer Cell LineATM StatusIC50 (µM) of Ceralasertib (AZD6738)
SNU-601DeficientSensitive (Specific value not provided in abstract)[6]
SNU-484ProficientResistant (Specific value not provided in abstract)[6]
Other 12 cell linesVariableHeterogeneous responses[6]

Note: The specific IC50 values for all 14 cell lines were reported in the supplementary materials of the cited publication, which could not be accessed for this guide.

In Vivo Studies: Xenograft Models

The anti-tumor efficacy of Ceralasertib has been demonstrated in a gastric cancer xenograft model using the ATM-deficient SNU-601 cell line. In this model, oral administration of Ceralasertib at a dose of 50 mg/kg daily resulted in a significant suppression of tumor growth compared to the vehicle control.[6] Pathologic examination of the tumors from the treated mice revealed reduced proliferation, as indicated by Ki-67 staining, and increased apoptosis, as measured by TUNEL assay and cleaved PARP levels.

Xenograft ModelTreatmentDosageTumor Growth InhibitionApoptosis Induction
SNU-601 (ATM-deficient)Ceralasertib (AZD6738)50 mg/kg daily (oral)Significant suppression of tumor volume[6]Increased cleaved PARP

Clinical Research: Phase II Trial in Advanced Gastric Cancer

A significant clinical investigation of Ceralasertib in gastric cancer is a Phase II, open-label, single-center, non-randomized study (NCT03780608) evaluating Ceralasertib in combination with Durvalumab, an anti-PD-L1 antibody, in patients with previously treated advanced gastric cancer.[7][8][9]

Study Design and Treatment Regimen

Patients received Ceralasertib at a dose of 240 mg twice daily on days 15-28 of a 28-day cycle, in combination with Durvalumab administered at 1500 mg on day 1 of every 4-week cycle.[7][9] The primary endpoint was the Overall Response Rate (ORR).[7][9]

Efficacy Results

Among 31 evaluable patients, the combination of Ceralasertib and Durvalumab demonstrated promising anti-tumor activity.[7][9]

Efficacy EndpointResult95% Confidence Interval
Overall Response Rate (ORR)22.6%9.6% to 41.1%
Disease Control Rate (DCR)58.1%39.1% to 75.5%
Median Progression-Free Survival (PFS)3.0 months2.1 to 3.9 months
Median Overall Survival (OS)6.7 months3.8 to 9.6 months
Biomarker Analysis and Predictive Value

Exploratory biomarker analysis revealed that patients with a loss of ATM expression and/or a high proportion of a mutational signature attributable to homologous repair deficiency (sig. HRD) had a significantly longer median Progression-Free Survival (PFS) compared to those with intact ATM and low sig. HRD (5.60 vs 1.65 months).[7][9] This clinical finding strongly supports the preclinical hypothesis of synthetic lethality between ATR inhibition and ATM deficiency.

Safety and Tolerability

The combination of Ceralasertib and Durvalumab was found to have a manageable safety profile.[7][8] The most common treatment-emergent adverse events of any grade were fatigue, nausea, anorexia, anemia, and thrombocytopenia.[10] Grade 3 or higher adverse events were primarily hematologic in nature, consistent with the expected toxicities of Ceralasertib.[10]

Experimental Protocols

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed gastric cancer cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[6]

  • Drug Treatment: Treat the cells with increasing concentrations of Ceralasertib (ranging from 0 to 1 µmol/L) for 5 days.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using appropriate software (e.g., SigmaPlot).[6]

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated gastric cancer cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ATR, ATR, p-CHK1, CHK1, cleaved PARP, β-actin) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for RAD51 Foci
  • Cell Culture and Treatment: Grow gastric cancer cells on coverslips and treat with Ceralasertib as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

  • Blocking: Block the cells with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and quantify the RAD51 foci using a fluorescence microscope.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject ATM-deficient gastric cancer cells (e.g., SNU-601) into the flanks of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]

  • Drug Administration: Administer Ceralasertib (e.g., 50 mg/kg daily) or vehicle control orally to the respective groups.[6]

  • Tumor Volume Measurement: Measure tumor volumes periodically (e.g., twice a week) using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, including immunohistochemistry for Ki-67 and cleaved PARP.

Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Ceralasertib (AZD6738) Inhibition cluster_3 Downstream Signaling cluster_4 Cellular Outcomes DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Ceralasertib Ceralasertib Ceralasertib->ATR Apoptosis Apoptosis Ceralasertib->Apoptosis CellCycleArrest G2/M Checkpoint Activation CHK1->CellCycleArrest DNARepair DNA Repair (e.g., HR) CHK1->DNARepair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization CellSurvival Cell Survival CellCycleArrest->CellSurvival DNARepair->CellSurvival ForkStabilization->CellSurvival

Caption: Ceralasertib inhibits ATR, blocking CHK1 activation and downstream DNA repair, leading to apoptosis.

Synthetic_Lethality cluster_0 Normal Cell cluster_1 ATM-deficient Cancer Cell (No Treatment) cluster_2 ATM-deficient Cancer Cell + Ceralasertib ATM_Normal Functional ATM Viable_Normal Viable ATM_Normal->Viable_Normal ATR_Normal Functional ATR ATR_Normal->Viable_Normal ATM_Deficient Deficient ATM Viable_Cancer Viable (Relies on ATR) ATM_Deficient->Viable_Cancer ATR_Cancer Functional ATR ATR_Cancer->Viable_Cancer ATM_Deficient2 Deficient ATM Apoptosis Apoptosis (Synthetic Lethality) ATM_Deficient2->Apoptosis ATR_Inhibited Inhibited ATR ATR_Inhibited->Apoptosis Ceralasertib Ceralasertib Ceralasertib->ATR_Inhibited

Caption: Ceralasertib induces synthetic lethality in ATM-deficient cancer cells by inhibiting the compensatory ATR pathway.

Experimental_Workflow_In_Vitro cluster_assays In Vitro Assays start Gastric Cancer Cell Lines treatment Treat with Ceralasertib (Dose-Response) start->treatment mtt MTT Assay (Viability/IC50) treatment->mtt western Western Blot (Protein Expression/ Phosphorylation) treatment->western if_assay Immunofluorescence (RAD51 Foci) treatment->if_assay analysis Data Analysis and Interpretation mtt->analysis western->analysis if_assay->analysis

Caption: In vitro workflow for evaluating Ceralasertib's effects on gastric cancer cell lines.

Conclusion

The foundational research on this compound in gastric cancer highlights its potential as a targeted therapy, particularly in tumors with underlying DNA damage response deficiencies. The preclinical evidence for synthetic lethality in ATM-deficient models, coupled with the promising clinical activity observed in patients with ATM loss, provides a strong rationale for biomarker-driven clinical trials. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for gastric cancer. Further investigation into combination strategies and a deeper understanding of resistance mechanisms will be crucial in fully realizing the therapeutic potential of Ceralasertib.

References

Unveiling the Selectivity of (S)-Ceralasertib: An In-depth Technical Guide to its Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Ceralasertib (AZD6738) is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3][4] Its mechanism of action centers on inducing synthetic lethality in tumor cells with existing DNA repair defects by preventing ATR-mediated cell cycle checkpoints and DNA repair, ultimately leading to mitotic catastrophe and apoptosis.[2] While its on-target efficacy is well-documented, a thorough understanding of its off-target interactions is paramount for predicting potential side effects and identifying opportunities for drug repurposing. This technical guide provides a comprehensive overview of the known off-target effects of this compound, supported by detailed experimental protocols and pathway visualizations.

Quantitative Analysis of Ceralasertib's Kinase Selectivity

This compound has demonstrated a remarkably high degree of selectivity for its primary target, ATR kinase. Extensive kinase profiling has been conducted to assess its interaction with a broad range of kinases.

Biochemical Kinase Inhibition

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on purified kinase enzymes. This compound exhibits potent inhibition of ATR kinase with a reported IC50 of 1 nM.[2][3][4]

Target KinaseThis compound IC50 (nM)Reference
ATR1[2][3][4]
Kinome-Wide Selectivity Screening

To evaluate the broader selectivity profile, this compound was screened against a large panel of kinases. The results underscore its specificity for ATR.

Kinase Panel SizeThis compound ConcentrationNumber of Kinases with >50% InhibitionReference
4421 µM0[1]
Cellular Off-Target Assessment

While biochemical assays are crucial, cellular assays provide a more physiologically relevant context by assessing a compound's effect within a living cell. The nearest identified off-target hit in a cellular context is the mammalian target of rapamycin (mTOR).

Off-TargetCellular Assay TypeThis compound GI50 (µM)Cell LineReference
mTORp70S6K phosphorylation5.7MDAMB-468[5]

It is noteworthy that the GI50 for mTOR is several orders of magnitude higher than the IC50 for ATR, suggesting that off-target inhibition of mTOR is unlikely at therapeutic concentrations of this compound.[5]

Experimental Protocols for Off-Target Identification

The identification and characterization of off-target effects rely on a suite of specialized experimental techniques. Below are detailed protocols for key methodologies.

Biochemical Kinase Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the kinase reaction mix containing the kinase, substrate, and ATP in kinase buffer.

    • Add 5 µL of diluted this compound or DMSO (vehicle control).

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify drug binding to its target in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Objective: To confirm the engagement of this compound with potential off-target kinases in intact cells.

Materials:

  • Cultured cells of interest

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies)

Protocol:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with DMSO (vehicle control) for a specified duration.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other protein quantification methods.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve indicates a change in the protein's thermal stability due to ligand binding. An isothermal dose-response curve can be generated by heating all samples at a single temperature and varying the drug concentration to determine the EC50 of target engagement.

Unbiased Off-Target Discovery: Chemical Proteomics

Chemical proteomics approaches, such as affinity chromatography using immobilized inhibitors ("kinobeads"), enable the unbiased identification of on- and off-targets from a complex cellular lysate.

Objective: To identify the full spectrum of proteins that interact with this compound in a cellular context.

Materials:

  • Cell lysate from the cell line of interest

  • This compound

  • Affinity matrix with immobilized broad-spectrum kinase inhibitors (kinobeads)

  • Wash buffers

  • Elution buffer

  • Equipment for mass spectrometry (LC-MS/MS)

Protocol:

  • Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein-protein interactions.

  • Incubation with Inhibitor: Incubate the cell lysate with either DMSO (control) or increasing concentrations of free this compound.

  • Affinity Capture: Add the kinobeads to the lysates and incubate to allow for the binding of kinases and other ATP-binding proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of free this compound are considered potential targets.

Visualizing the Landscape of this compound's Activity

Graphical representations of signaling pathways and experimental workflows can significantly aid in the comprehension of complex biological processes.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Inhibition DNA_Damage DNA Damage (e.g., stalled replication forks) RPA_ssDNA RPA-ssDNA DNA_Damage->RPA_ssDNA recruits ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates DNARepair DNA Repair ATR->DNARepair promotes ATRIP ATRIP ATRIP->ATR activates RPA_ssDNA->ATRIP CDC25 CDC25 CHK1->CDC25 inhibits Apoptosis Apoptosis CHK1->Apoptosis (when repair fails) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CDC25->CellCycleArrest promotes progression, thus inhibition leads to arrest Ceralasertib This compound Ceralasertib->ATR Off_Target_ID_Workflow cluster_0 Primary Screening cluster_1 Cellular Validation cluster_2 Unbiased Discovery cluster_3 Functional Analysis Biochem Biochemical Kinase Profiling (e.g., ADP-Glo, LanthaScreen) CETSA Cellular Thermal Shift Assay (CETSA) Biochem->CETSA Validate Hits Functional Functional Cellular Assays (e.g., Western Blot for pathway analysis, Cell Viability Assays) Biochem->Functional CETSA->Functional Confirm Functional Relevance ChemProt Chemical Proteomics (e.g., Kinobeads + LC-MS/MS) ChemProt->CETSA Validate Hits

References

Methodological & Application

Application Notes and Protocols for (S)-Ceralasertib In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ceralasertib (also known as AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of signaling cascades that senses, signals, and repairs DNA lesions.[3] In response to DNA replication stress, ATR activates downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[4][5] By inhibiting ATR, this compound prevents the phosphorylation of Chk1, leading to the accumulation of DNA damage and ultimately inducing synthetic lethality in cancer cells with specific genetic vulnerabilities, such as those with defects in the ATM signaling pathway.[1][6]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including the assessment of its impact on cell viability and the modulation of key downstream signaling molecules.

Data Presentation

This compound In Vitro Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various cancer cell lines. These values are indicative of the compound's potency in inhibiting cell proliferation.

Cell LineCancer TypeAssay TypeIncubation TimeIC50 / GI50 (µM)Reference
Breast Cancer Cell LinesBreast CancerMTT Assay5 days0.3 to >1[7]
SNU-601Gastric CancerCell Growth Inhibition5 daysNot specified, but dose-dependent increase in S and sub-G1 populations observed at 0-1 µM[7]
H460Non-Small Cell Lung CancerNot SpecifiedNot SpecifiedGI50: 1.05[8]
H23Non-Small Cell Lung CancerNot SpecifiedNot SpecifiedGI50: 2.38[8]
SNU478Biliary Tract CancerMTT Assay5 daysIC50: 0.46[9]
SNU869Biliary Tract CancerMTT Assay5 daysIC50: 0.44[9]
SNU2670Biliary Tract CancerMTT Assay5 daysIC50: >10[9]
Multiple Cancer Cell Lines (Panel of 276)Various Solid and Hematological TumorsMTS Assay3 daysMedian GI50: 1.47 (Solid tumors: 1.68, Hematological tumors: 0.82)[10]

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

ceralasertib_mechanism cluster_0 Cellular Response to DNA Damage cluster_1 Downstream Consequences of ATR Inhibition DNA_Damage DNA Replication Stress / Single-Strand Breaks ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) ATR->pChk1 phosphorylates Ceralasertib This compound (AZD6738) Ceralasertib->ATR inhibits CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->CellCycleArrest promotes DNARepair DNA Repair pChk1->DNARepair promotes NoArrest Checkpoint Failure Apoptosis Apoptosis / Mitotic Catastrophe CellCycleArrest->NoArrest DamageAccumulation DNA Damage Accumulation (γH2AX increase) DNARepair->DamageAccumulation leads to NoArrest->Apoptosis leads to DamageAccumulation->Apoptosis leads to

Caption: this compound inhibits ATR kinase, preventing Chk1 phosphorylation and leading to apoptosis.

General Workflow for Cell Viability Assay

cell_viability_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells Treat cells with a serial dilution of This compound and controls incubate_overnight->treat_cells incubate_treatment Incubate for the desired period (e.g., 72 hours) treat_cells->incubate_treatment add_reagent Add Cell Viability Reagent (e.g., MTS or CellTiter-Glo) incubate_treatment->add_reagent incubate_reagent Incubate for 1-4 hours (MTS) or 10 minutes (CellTiter-Glo) add_reagent->incubate_reagent read_plate Measure absorbance (MTS) or luminescence (CellTiter-Glo) incubate_reagent->read_plate analyze_data Analyze data and calculate IC50/GI50 values read_plate->analyze_data end End analyze_data->end western_blot_workflow start Start cell_culture Culture and treat cells with This compound start->cell_culture harvest_cells Harvest and lyse cells to extract proteins cell_culture->harvest_cells quantify_protein Quantify protein concentration (e.g., BCA assay) harvest_cells->quantify_protein prepare_samples Prepare samples with Laemmli buffer and denature by heating quantify_protein->prepare_samples sds_page Separate proteins by SDS-PAGE prepare_samples->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (e.g., anti-p-Chk1, anti-γH2AX) block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Detect signal using an ECL substrate wash2->detect image Image the blot detect->image end End image->end

References

Application Notes: Detection of pCHK1 Inhibition by (S)-Ceralasertib via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Ceralasertib (also known as AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial component of the DNA damage response (DDR) pathway, playing a pivotal role in maintaining genomic integrity. A key downstream effector of ATR is the checkpoint kinase 1 (CHK1). Upon activation by ATR, CHK1 is phosphorylated at several sites, including Serine 345 (pCHK1), initiating cell cycle arrest to allow for DNA repair. Inhibition of ATR by this compound prevents this phosphorylation event, leading to the abrogation of the G2/M checkpoint and increased sensitivity of cancer cells to DNA damaging agents.

This document provides a detailed protocol for assessing the dose-dependent inhibition of CHK1 phosphorylation by this compound in cultured cancer cells using Western blotting.

Signaling Pathway

The ATR-CHK1 signaling pathway is a critical component of the cellular response to DNA damage and replication stress. When DNA damage occurs, ATR is activated and subsequently phosphorylates CHK1 at Serine 345. This phosphorylation event is a key step in the activation of the G2/M cell cycle checkpoint, allowing time for DNA repair. This compound selectively inhibits ATR kinase activity, thereby preventing CHK1 phosphorylation and disrupting the DNA damage response.

ATR_CHK1_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 pCHK1 (Ser345) ATR->pCHK1 at Ser345 CellCycleArrest G2/M Checkpoint Activation (Cell Cycle Arrest & DNA Repair) pCHK1->CellCycleArrest leads to Ceralasertib This compound Ceralasertib->ATR inhibits

Caption: ATR-CHK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the major steps for the Western blot analysis of pCHK1 after this compound treatment.

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. This compound Treatment (Dose-Response & Time-Course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Membrane Blocking F->G H 8. Primary Antibody Incubation (pCHK1, Total CHK1, Loading Control) G->H I 9. Secondary Antibody Incubation H->I J 10. Chemiluminescent Detection & Imaging I->J K 11. Data Analysis & Quantification J->K

Caption: Experimental workflow for Western blot analysis of pCHK1.

Data Presentation

The following table summarizes the 50% growth inhibition (GI50) values for this compound in a selection of human cancer cell lines. This data can be used to guide the selection of appropriate cell lines and concentration ranges for dose-response experiments.

Cell LineCancer TypeGI50 (µM)
H460Non-Small Cell Lung Cancer1.05[1]
H23Non-Small Cell Lung Cancer2.38[1]
HT29Colorectal Cancer~0.5 (used in combination)[2]
LoVoColorectal Cancer>1
Granta-519Mantle Cell Lymphoma<1
NCI-H23Non-Small Cell Lung Cancer<1
A549Non-Small Cell Lung Cancer>1
SNU478Biliary Tract Cancer~0.1-0.5
SNU869Biliary Tract Cancer~0.1-0.5
SNU245Biliary Tract Cancer>1
SNU2670Biliary Tract Cancer>1

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment. A suggested concentration range is 0, 0.1, 0.5, and 1 µM.[3]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the cells for a predetermined time. A 24 to 48-hour incubation period is a common starting point for assessing the inhibition of CHK1 phosphorylation.[2]

Cell Lysis and Protein Extraction
  • Washing: Place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer for phosphorylated proteins. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitors.

    • RIPA Buffer Recipe:

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% Sodium Deoxycholate

      • 0.1% SDS

      • 1 mM EDTA

    • Inhibitors (add fresh before use):

      • Protease Inhibitor Cocktail

      • Phosphatase Inhibitor Cocktail (e.g., containing sodium fluoride, sodium orthovanadate, and β-glycerophosphate)

  • Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well.

  • Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. The following antibodies and dilutions are recommended:

    • Rabbit anti-pCHK1 (Ser345): 1:1000 dilution in 5% BSA/TBST.

    • Rabbit anti-CHK1 (Total): 1:1000 dilution in 5% BSA/TBST.

    • Loading Control (e.g., Mouse anti-β-actin or anti-GAPDH): 1:5000 dilution in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the pCHK1 signal to the total CHK1 signal, and then to the loading control, to determine the relative inhibition of CHK1 phosphorylation across the different this compound concentrations.

References

Application Notes and Protocols for (S)-Ceralasertib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of (S)-Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in mouse xenograft models. The following sections detail its mechanism of action, summarize key preclinical data, and provide detailed protocols for its use as both a monotherapy and in combination with other anti-cancer agents.

Mechanism of Action

This compound is an orally bioavailable inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] ATR is activated in response to single-stranded DNA (ssDNA) regions that arise from DNA replication stress, such as stalled replication forks.[3] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][4] By inhibiting ATR, Ceralasertib prevents this signaling cascade, leading to an accumulation of DNA damage, particularly in cancer cells with high replication stress or defects in other DDR pathways (e.g., ATM deficiency).[1][5] This ultimately results in mitotic catastrophe and apoptotic cell death.[2]

ATR Signaling Pathway in DNA Damage Response

ATR_Signaling_Pathway cluster_upstream DNA Damage & Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling DNA_Damage DNA Damage (e.g., stalled replication forks) ssDNA ssDNA formation DNA_Damage->ssDNA RPA RPA Coating ssDNA->RPA ATRIP ATRIP RPA->ATRIP ATR ATR Kinase ATRIP->ATR recruits CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization Apoptosis Apoptosis CHK1->Apoptosis inhibition leads to Ceralasertib This compound Ceralasertib->ATR

Caption: ATR signaling pathway initiated by DNA damage and inhibited by this compound.

Data Presentation: Efficacy in Mouse Xenograft Models

The following tables summarize the anti-tumor activity of this compound, alone and in combination, across various mouse xenograft models.

Table 1: this compound Monotherapy
Tumor ModelMouse StrainThis compound Dose & ScheduleOutcomeCitation
LoVo (colorectal)Nude50 mg/kg, once daily (PO)Significant tumor growth inhibition[6]
H460 (NSCLC)Nude50 mg/kg, once daily (PO) for 14 daysModest tumor growth inhibition[7]
H23 (NSCLC, ATM-deficient)Nude25 mg/kg, once daily (PO) for 14 daysModest tumor growth inhibition[7]
Various ATM-deficient xenograftsNot SpecifiedChronic daily oral dosingSignificant dose-dependent tumor growth inhibition[6]
Table 2: this compound in Combination Therapy
Tumor ModelMouse StrainCombination TreatmentThis compound Dose & ScheduleCombination Agent Dose & ScheduleOutcomeCitation
H460 (NSCLC)NudeCisplatin50 mg/kg, once daily (PO) for 14 days3 mg/kg, twice (IP) on days 1 and 875.5% mean tumor growth inhibition[7]
H23 (NSCLC, ATM-deficient)NudeCisplatin25 mg/kg, once daily (PO) for 14 days3 mg/kg, twice (IP) on days 1 and 8Rapid and near complete tumor regression (84.8%)[7]
Colo205 (colorectal)Not SpecifiedIrinotecan12.5 mg/kg, once daily (PO) on days 1-3 & 5-720 mg/kg, twice weekly (days 1 & 5)Tolerated and active regimen[8]
BRCA2-mutant TNBC PDXNot SpecifiedOlaparibDaily dosing 3-5 days/weekNot SpecifiedComplete tumor regression[8][9]
BRCA wild-type TNBC PDXNot SpecifiedOlaparibTwice daily dosingIncreased dosageComplete tumor regression[8][9]
SKpac-13 (ovarian, chemo-resistant)NudeBelotecan30-40 mg/kg, once daily (oral gavage)20 mg/kg, every 4 days (IP)Trend towards greater tumor growth inhibition[10]
TP53-mutant TNBC PDXNudeCarboplatin25 mg/kg for 3 daysConcurrent on day 1Optimal tumor control[11]

Experimental Protocols

Protocol 1: General Workflow for a Mouse Xenograft Study with this compound

This protocol outlines a typical workflow for evaluating the efficacy of orally administered this compound in a subcutaneous mouse xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture (e.g., LoVo, H23) Animal_Acclimation 2. Animal Acclimation (e.g., nude mice) Cell_Harvest 3. Cell Harvesting & Preparation Implantation 4. Subcutaneous Implantation of Cells Cell_Harvest->Implantation Tumor_Monitoring 5. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 6. Randomization into Treatment Groups Tumor_Monitoring->Randomization Drug_Prep 7. Preparation of this compound & Vehicle Randomization->Drug_Prep Administration 8. Oral Administration (daily, PO) Drug_Prep->Administration Data_Collection 9. Tumor Volume & Body Weight Measurement Administration->Data_Collection Sacrifice 10. Euthanasia & Tumor Excision Data_Collection->Sacrifice Analysis 11. Data Analysis & Reporting Sacrifice->Analysis

Caption: A generalized experimental workflow for a mouse xenograft study.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Immunocompromised mice (e.g., BALB/c nude, NSG)

  • This compound (AZD6738)

  • Vehicle for formulation (e.g., 2-hydroxypropyl-β-cyclodextrin solution, or a mix of DMSO, propylene glycol, and water)[12]

  • Calipers for tumor measurement

  • Animal balance

  • Oral gavage needles

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[13]

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each day of treatment, prepare the final dosing solution by diluting the stock in the chosen vehicle.

    • Administer this compound or vehicle to the respective groups via oral gavage at the specified dose and schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight regularly (e.g., every other day) to assess efficacy and toxicity.[12]

    • Continue treatment for the duration specified in the study design (e.g., 14-21 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Protocol 2: Combination Therapy with this compound and Cisplatin

This protocol is adapted from studies showing synergistic effects between this compound and cisplatin.[7]

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Treatment Groups:

    • Group 1: Vehicle (oral) + Saline (intraperitoneal - IP)

    • Group 2: this compound (oral) + Saline (IP)

    • Group 3: Vehicle (oral) + Cisplatin (IP)

    • Group 4: this compound (oral) + Cisplatin (IP)

  • Drug Administration Schedule:

    • Administer this compound orally once daily for 14 consecutive days.

    • Administer cisplatin via IP injection on days 1 and 8 of the treatment cycle.[7]

  • Follow step 4 from Protocol 1 for monitoring and endpoint analysis.

Note on Tolerability: Dose and schedule optimization is crucial for combination therapies to manage toxicity.[8] Body weight loss is a key indicator of tolerability.[7] If significant weight loss is observed, dose reduction or a more intermittent schedule for this compound may be necessary. For example, with irinotecan, a 3-day on, 2-day off schedule for Ceralasertib was better tolerated.[8]

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by (S)-Ceralasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ceralasertib (also known as AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] ATR kinase plays a pivotal role in cell cycle checkpoint activation, DNA repair, and cell survival in response to DNA replication stress.[3] By inhibiting ATR, this compound disrupts these processes, leading to the accumulation of DNA damage and subsequent induction of apoptosis in cancer cells.[1][3] This makes it a promising agent in oncology research and development.

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and widely used method for the quantitative analysis of apoptosis. This technique allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the cytotoxic effects of therapeutic compounds like this compound.

These application notes provide a detailed protocol for inducing and quantifying apoptosis in cancer cells treated with this compound using flow cytometry.

Mechanism of Action of this compound in Inducing Apoptosis

This compound selectively inhibits the kinase activity of ATR. ATR is activated in response to single-stranded DNA (ssDNA) regions that arise from stalled replication forks or DNA damage.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), which in turn orchestrates cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[3]

Inhibition of ATR by this compound prevents the phosphorylation and activation of CHK1.[1] This abrogation of the ATR-CHK1 signaling pathway leads to:

  • Cell Cycle Checkpoint Failure: Cells with DNA damage are unable to arrest in the G2/M phase, leading to premature entry into mitosis.

  • Replication Fork Collapse: Unresolved replication stress results in the collapse of replication forks and the formation of double-strand breaks (DSBs).

  • Accumulation of DNA Damage: The cell's ability to repair DNA damage is compromised, leading to an overwhelming level of genomic instability.

The culmination of these events triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and ultimately, programmed cell death.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line treated with varying concentrations of this compound for 48 hours. This data illustrates a dose-dependent increase in apoptosis following treatment.

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)95.22.12.74.8
0.185.68.36.114.4
0.562.320.517.237.7
1.041.735.123.258.3
2.520.948.630.579.1

Experimental Protocols

Materials and Reagents
  • This compound (AZD6738)

  • Cancer cell line of interest (e.g., HT29, LoVo)

  • Complete cell culture medium (e.g., McCoy's 5A or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Flow Cytometry Analysis A Seed cancer cells in 6-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for desired time (e.g., 48 hours) C->D E Harvest cells (including supernatant) D->E F Wash cells with cold PBS E->F G Resuspend in 1X Binding Buffer F->G H Add Annexin V-FITC and Propidium Iodide G->H I Incubate in the dark H->I J Acquire data on a flow cytometer I->J K Analyze data to quantify cell populations J->K G cluster_0 DNA Damage Response DNA_Damage Replication Stress / DNA Damage ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 ATR->CHK1 phosphorylates CellCycleArrest G2/M Checkpoint Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair Checkpoint_Failure Checkpoint Failure Fork_Collapse Replication Fork Collapse Ceralasertib This compound Ceralasertib->ATR Damage_Accumulation DNA Damage Accumulation Checkpoint_Failure->Damage_Accumulation Fork_Collapse->Damage_Accumulation Apoptosis Apoptosis Damage_Accumulation->Apoptosis

References

Revolutionizing Cancer Therapy: Application Notes and Protocols for (S)-Ceralasertib and Olaparib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of oncology, the strategic combination of targeted therapies is paramount to overcoming treatment resistance and improving patient outcomes. This document provides detailed application notes and experimental protocols for the combination of (S)-Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, and Olaparib, a Poly (ADP-ribose) polymerase (PARP) inhibitor. This combination therapy is founded on the principle of synthetic lethality, aiming to exploit the DNA damage response (DDR) pathways in cancer cells, particularly in tumors with existing DDR deficiencies.

These guidelines are intended for researchers, scientists, and drug development professionals investigating novel anti-cancer strategies. The following sections detail the scientific rationale, key experimental protocols, and representative data for the synergistic use of this compound and Olaparib.

Scientific Rationale and Signaling Pathway

This compound is an orally bioavailable inhibitor of ATR kinase, a critical regulator of the cellular response to DNA damage and replication stress.[1] By inhibiting ATR, this compound prevents the phosphorylation of its downstream target, CHK1, leading to the disruption of DNA damage checkpoints and repair, ultimately inducing tumor cell apoptosis.[1] ATR is often upregulated in cancer cells, making it a key therapeutic target.[1]

Olaparib is a PARP inhibitor that has demonstrated significant efficacy in cancers with mutations in BRCA1 or BRCA2 genes.[2] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[3] Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[3] In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[3][4]

The combination of an ATR inhibitor and a PARP inhibitor has a strong preclinical and clinical rationale.[5][6] PARP inhibition can induce replication stress, which in turn activates the ATR pathway for cell survival.[7][8] By co-administering an ATR inhibitor like this compound, this compensatory survival mechanism is blocked, leading to a synergistic anti-tumor effect.[9] This combination has shown promise in overcoming acquired resistance to PARP inhibitors.[5][6]

Ceralasertib_Olaparib_Signaling_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 PARP Inhibition cluster_2 ATR Inhibition cluster_3 Cellular Outcomes DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates Replication_Fork_Stalling Replication Fork Stalling ATR ATR Replication_Fork_Stalling->ATR activates Olaparib Olaparib Olaparib->PARP inhibits SSB_Repair SSB Repair PARP->SSB_Repair mediates DSB_Formation Double-Strand Break (DSB) Formation PARP->DSB_Formation accumulation of unrepaired SSBs leads to Ceralasertib This compound Ceralasertib->ATR inhibits CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest induces Apoptosis Apoptosis CHK1->Apoptosis inhibition of repair leads to DSB_Formation->Apoptosis

Caption: Signaling pathway of this compound and Olaparib combination therapy.

Experimental Protocols

The following protocols provide a framework for preclinical evaluation of the this compound and Olaparib combination therapy.

In Vitro Cell Viability Assay

This protocol is designed to assess the synergistic cytotoxic effects of this compound and Olaparib on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., with and without DDR mutations)

  • Complete cell culture medium

  • This compound (AZD6738)

  • Olaparib

  • 96-well plates

  • MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Olaparib, both individually and in combination at a fixed ratio.

  • Treat the cells with the drug dilutions and incubate for 72 hours.

  • Assess cell viability using the MTS or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure absorbance or luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination.

  • Determine the combination index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Drug_Treatment Treat with this compound and Olaparib (single agents and combinations) Seed_Cells->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Perform MTS or CellTiter-Glo assay Incubation->Viability_Assay Data_Acquisition Measure absorbance/luminescence Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 and Combination Index (CI) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro cell viability assay.

Western Blot Analysis for Pharmacodynamic Markers

This protocol is used to evaluate the on-target effects of this compound and Olaparib by measuring the phosphorylation status of key DDR proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CHK1 (Ser345), anti-CHK1, anti-γH2AX (Ser139), anti-H2AX, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells after drug treatment and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze band intensities relative to a loading control (e.g., β-actin).

In Vivo Xenograft Studies

This protocol outlines the evaluation of the anti-tumor efficacy of the combination therapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • This compound and Olaparib formulations for oral gavage

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells into the flanks of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, Olaparib alone, this compound alone, combination).

  • Administer drugs according to the predetermined dosing schedule. For example, Olaparib can be administered daily, while this compound might be given on an intermittent schedule (e.g., 3 days on, 4 days off) to manage toxicity.[9]

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

In_Vivo_Xenograft_Workflow Start Start Tumor_Implantation Implant tumor cells in mice Start->Tumor_Implantation Tumor_Growth Allow tumors to establish Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Drug_Administration Administer this compound and Olaparib Randomization->Drug_Administration Monitoring Monitor tumor volume and body weight Drug_Administration->Monitoring Endpoint Endpoint: Tumor excision for analysis Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for in vivo xenograft studies.

Data Presentation and Interpretation

The following tables summarize representative quantitative data from clinical studies of this compound and Olaparib combination therapy.

Table 1: Clinical Trial Dosing Regimens
Trial IdentifierCancer TypeOlaparib DoseThis compound DoseScheduleReference
CAPRI (NCT03462342)PARPi-resistant HGSOC300 mg BID160 mg QDDays 1-7 of a 28-day cycle[10]
TRAP (NCT03787680)mCRPC300 mg BID160 mg QDDays 1-7 of a 28-day cycle[11]
Olaparib CombinationsAdvanced Cancers with DDR Alterations300 mg BID160 mg QDDays 1-7 of a 28-day cycle[12][13]
SUKSES-N2 (NCT0328607)Relapsed SCLCNot specifiedNot specifiedNot specified[14]

HGSOC: High-Grade Serous Ovarian Cancer; mCRPC: metastatic Castration-Resistant Prostate Cancer; SCLC: Small Cell Lung Cancer; BID: twice daily; QD: once daily.

Table 2: Efficacy of Combination Therapy in Clinical Trials
Trial IdentifierPatient PopulationObjective Response Rate (ORR)Clinical Benefit Rate (CBR)Median Progression-Free Survival (PFS)Reference
CAPRI (NCT03462342)PARPi-resistant HGSOC50%Not Reported7.5 months[10][15]
TRAP (NCT03787680)HRP mCRPC11%Not Reported8.2 months[11]
Olaparib CombinationsDDR Altered Tumors8.3%62.5%Not Reported[12][13]
SUKSES-N2 (NCT0328607)Relapsed SCLC3.8%42.3% (DCR)2.75 months[14]

HRP: Homologous Recombination Proficient; DCR: Disease Control Rate.

Table 3: Common Adverse Events (Grade ≥3)
Adverse EventCAPRI Trial (%)[10]TRAP Trial (%)[11]Olaparib Combinations (%)[13]SUKSES-N2 Trial (%)[14]
Anemia1536 (all ≥G3 toxicity)Dose reductions for myelosuppression42.3 (all grades)
Thrombocytopenia23Not specifiedDose reductions for myelosuppression23.1 (all grades)
Neutropenia8Not specifiedDose reductions for myelosuppressionNot specified
Pneumonia/PneumonitisNot ReportedNot ReportedNot ReportedGrade 5 pneumonia, Grade 3 pneumonitis

Conclusion

The combination of this compound and Olaparib represents a promising therapeutic strategy for various cancers, particularly those with inherent or acquired deficiencies in the DNA damage response pathway. The provided protocols and data serve as a valuable resource for the continued investigation and development of this combination therapy. Further research is warranted to optimize dosing schedules, identify predictive biomarkers, and expand the clinical application of this innovative approach.

References

Application Notes and Protocols: (S)-Ceralasertib and Carboplatin Co-administration in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-administration of the ATR kinase inhibitor (S)-Ceralasertib (AZD6738) and the chemotherapeutic agent carboplatin in a preclinical in vivo setting. The combination has demonstrated synergistic antitumor activity in various cancer models.[1][2] This document outlines the underlying mechanism, experimental procedures, and expected outcomes based on published preclinical and clinical data.

Mechanism of Action and Therapeutic Rationale

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[3] Carboplatin is a platinum-based chemotherapy agent that induces DNA damage, primarily through the formation of DNA crosslinks, leading to replication stress and cell cycle arrest.

The co-administration of Ceralasertib and carboplatin is based on the principle of synthetic lethality. By inducing DNA damage, carboplatin activates the ATR-mediated signaling pathway to promote DNA repair and cell survival. Ceralasertib inhibits this crucial repair mechanism, leading to an accumulation of DNA damage, cell cycle collapse, and ultimately, apoptosis in cancer cells. This synergistic interaction enhances the antitumor efficacy of carboplatin.[1][2]

G cluster_0 Cellular Response to Carboplatin cluster_1 Intervention with Ceralasertib Carboplatin Carboplatin DNA_Damage DNA Damage (e.g., Crosslinks) Carboplatin->DNA_Damage Replication_Stress Replication Stress DNA_Damage->Replication_Stress ATR_Activation ATR Activation Replication_Stress->ATR_Activation CHK1_Activation CHK1 Activation ATR_Activation->CHK1_Activation ATR_Inhibition ATR Inhibition Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1_Activation->Cell_Cycle_Arrest Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Ceralasertib This compound Ceralasertib->ATR_Inhibition ATR_Inhibition->Apoptosis

Caption: Signaling pathway of Ceralasertib and carboplatin synergy.

Quantitative Data Summary

The following tables summarize preclinical and clinical data for the co-administration of Ceralasertib and carboplatin.

Table 1: Preclinical Dosing and Efficacy in a Triple-Negative Breast Cancer PDX Model [1]

AgentDoseDosing ScheduleOutcome
Ceralasertib25 mg/kgOrally, daily for 3 daysIn combination with carboplatin, yielded optimal tumor control.
CarboplatinNot specifiedConcurrently on day 1 of Ceralasertib administrationIn combination with Ceralasertib, yielded optimal tumor control.

Table 2: Recommended Phase II Dose (RP2D) and Tolerability in Patients with Advanced Solid Tumors [1][4][5]

AgentDoseDosing ScheduleCycle LengthMost Common Grade ≥3 Adverse Events
Ceralasertib40 mgOnce daily on days 1-221 daysAnemia (39%), Thrombocytopenia (36%), Neutropenia (25%)
CarboplatinAUC5Intravenously on day 121 daysAnemia (39%), Thrombocytopenia (36%), Neutropenia (25%)

Experimental Protocol: In Vivo Xenograft Study

This protocol describes a representative in vivo study to evaluate the efficacy of Ceralasertib and carboplatin co-administration in a patient-derived xenograft (PDX) model.

G cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Endpoint Analysis Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Drug Administration (Ceralasertib + Carboplatin) Randomization->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Body_Weight Body Weight Monitoring Drug_Administration->Body_Weight Tissue_Collection Tissue Collection (Tumor, Blood) Drug_Administration->Tissue_Collection End of Study PK_PD_Analysis PK/PD Analysis Tissue_Collection->PK_PD_Analysis Toxicity_Assessment Toxicity Assessment Tissue_Collection->Toxicity_Assessment

Caption: Experimental workflow for the in vivo co-administration study.

Materials
  • This compound (AZD6738)

  • Carboplatin

  • Female athymic nude mice (6-8 weeks old)[6]

  • Patient-derived xenograft (PDX) tissue

  • Vehicle for Ceralasertib (e.g., 0.5% HPMC + 0.1% Tween 80)

  • Vehicle for carboplatin (e.g., 0.9% saline)

  • Calipers

  • Sterile surgical instruments

  • Anesthesia (e.g., isoflurane)

Methods
  • Animal Handling and Acclimatization:

    • House mice in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.

    • Acclimatize animals for at least one week before the start of the experiment.

    • All animal procedures should be performed in accordance with institutional guidelines and regulations.[6]

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously implant a small fragment (approximately 2-3 mm³) of the PDX tumor tissue into the flank of each mouse.

    • Monitor the animals for recovery from anesthesia.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Ceralasertib alone, Carboplatin alone, Ceralasertib + Carboplatin).

  • Drug Preparation and Administration:

    • Ceralasertib: Prepare a suspension in the appropriate vehicle. Administer orally (p.o.) at the desired dose (e.g., 25 mg/kg) based on the dosing schedule.

    • Carboplatin: Dissolve in the appropriate vehicle. Administer intraperitoneally (i.p.) or intravenously (i.v.) at the desired dose.

    • For co-administration, administer carboplatin concurrently with the first dose of Ceralasertib.[1]

  • Treatment and Monitoring:

    • Administer the drugs according to the defined dosing schedule.

    • Continue to monitor tumor volume and body weight every 2-3 days as an indicator of toxicity.

    • Observe the animals for any signs of distress or adverse reactions.

  • Endpoint and Tissue Collection:

    • The study endpoint may be a predetermined tumor volume, a specific time point, or evidence of significant toxicity.

    • At the endpoint, euthanize the mice according to approved protocols.

    • Collect tumors and other relevant tissues (e.g., blood for pharmacokinetic analysis) for further analysis.

Pharmacodynamic and Toxicity Assessments
  • Pharmacodynamic (PD) Analysis: Tumor biopsies can be collected during the study to assess target engagement. For instance, upregulation of pRAD50 can be an indicator of ATM activation and response to Ceralasertib treatment.[4][5]

  • Toxicity Assessment: Monitor for common treatment-emergent adverse events such as anemia, thrombocytopenia, and neutropenia through complete blood counts (CBCs).[1][4][5]

Logical Relationship: Synergistic Tumor Inhibition

The combination of Ceralasertib and carboplatin is designed to achieve a synergistic therapeutic effect, where the combined efficacy is greater than the sum of the individual agents.

G cluster_0 Mechanism Carboplatin Carboplatin (DNA Damaging Agent) DNA_Damage Increased DNA Damage Carboplatin->DNA_Damage Ceralasertib This compound (ATR Inhibitor) Inhibited_Repair Inhibited DNA Repair Ceralasertib->Inhibited_Repair Synergy Synergistic Tumor Growth Inhibition DNA_Damage->Synergy Inhibited_Repair->Synergy

Caption: Logical relationship of Ceralasertib and carboplatin synergy.

References

Application Notes and Protocols: (S)-Ceralasertib in Combination with Durvalumab for Immuno-Oncology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a crucial regulator of the DNA Damage Response (DDR).[1][2][3] Durvalumab is an immune checkpoint inhibitor, specifically a human IgG1 monoclonal antibody that blocks the interaction of programmed cell death ligand 1 (PD-L1) with PD-1 and CD80.[4] The combination of ceralasertib and durvalumab is being investigated in various immuno-oncology studies with the rationale that inducing DNA damage with an ATR inhibitor can enhance the anti-tumor immune response, potentially re-sensitizing tumors to immune checkpoint blockade.[3][4][5] Preclinical and clinical data suggest that this combination may amplify the antitumor immune response, leading to more durable tumor control.[4] This document provides a summary of key clinical data and detailed protocols from studies evaluating this combination therapy.

Data Presentation

The combination of ceralasertib and durvalumab has been evaluated in multiple clinical trials across different cancer types. The following tables summarize the key quantitative data from these studies.

Non-Small Cell Lung Cancer (NSCLC)

The Phase II HUDSON/LATIFY trials have provided significant data on the efficacy of ceralasertib plus durvalumab in patients with advanced NSCLC who have progressed on prior anti-PD-(L)1 therapy and platinum-based chemotherapy.

Table 1: Efficacy of Ceralasertib plus Durvalumab in Advanced/Metastatic NSCLC (HUDSON Trial)

Patient CohortObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Reference
Overall Ceralasertib + Durvalumab Arm 13.9%5.817.4[6][7]
Other Pooled Regimens 2.6%2.79.4[6][7]
ATM-altered Tumors 26.1%8.422.8[6]
Biomarker Matched (ATM positive) 13.3%7.4315.80[8][9]
Primary Resistance (Biomarker Negative) 11.1%4.2411.60[8][9]
Acquired Resistance (Biomarker Negative) 8.7%4.9617.38[8][9]

Table 2: Efficacy in RAS-Mutant Advanced NSCLC (Phase II Trial)

Patient CohortDurable Clinical Benefit RateObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Reference
KRAS-mutant ~40%13.1%5.925.0[10]
Other Solid Tumors

The combination has also shown promising activity in other malignancies.

Table 3: Efficacy in Advanced Gastric Cancer (Phase II Trial)

MetricValue95% Confidence Interval (CI)Reference
Objective Response Rate (ORR) 22.6%9.6% to 41.1%[1][11]
Disease Control Rate (DCR) 58.1%39.1% to 75.5%[1][11]
Median Progression-Free Survival (PFS) 3.0 months2.1 to 3.9 months[1][11]
Median Overall Survival (OS) 6.7 months3.8 to 9.6 months[1][11]

Table 4: Efficacy in Metastatic Melanoma (Phase II Trial)

MetricValue95% Confidence Interval (CI)Reference
Objective Response Rate (ORR) 30.0% - 31.0%N/A[12][13][14]
Disease Control Rate (DCR) 63.3%N/A[12][13][14]
Median Progression-Free Survival (PFS) 7.1 months3.6 to 10.6 months[12][14]
Median Overall Survival (OS) 14.2 months9.3 to 19.1 months[12][14]

Experimental Protocols

Phase II HUDSON Umbrella Study (NCT03334617)

This was an open-label, biomarker-directed, multi-arm, multicenter study.[8][9]

  • Patient Population : Patients with advanced/metastatic NSCLC who had previously received platinum-doublet chemotherapy and experienced immune checkpoint inhibitor failure.[6][8]

  • Biomarker Screening : Pre-existing local next-generation sequencing data were used for rapid patient allocation to biomarker-matched groups (e.g., ATM mutation).[8]

  • Treatment Regimen :

    • Durvalumab: 1500 mg intravenously (IV) on Day 1 of each 28-day cycle.[8]

    • This compound: Dosing details from this specific arm of HUDSON are best referenced from the primary trial publications.

  • Primary Endpoint : Objective Response Rate (ORR).[8][9]

  • Secondary Endpoints : Progression-Free Survival (PFS) and Overall Survival (OS).[8]

Phase III LATIFY Study (NCT05450692)

This is an open-label, randomized, multicenter study.[4]

  • Patient Population : Patients with locally advanced or metastatic NSCLC that progressed on or after anti-PD-(L)1 and platinum-based therapy. Key inclusion criteria include age ≥18 years, ECOG performance status of 0–1, and documented EGFR and ALK wild-type status.[4]

  • Randomization : Patients are randomized 1:1.[4]

  • Treatment Arms :

    • Experimental Arm : this compound 240 mg orally twice daily on Days 1–7 with Durvalumab 1500 mg IV on Day 8 of a 28-day cycle.[4]

    • Control Arm : Docetaxel 75 mg/m² IV on Day 1 of a 21-day cycle.[4]

  • Primary Objective : Overall Survival (OS).[4]

  • Secondary Objectives : PFS, ORR, Disease Control Rate (DCR), Duration of Response, and safety.

Phase II Study in Advanced Gastric Cancer (NCT03780608)

This was an open-label, single-center, non-randomized study.[1][2][15]

  • Patient Population : Patients with previously treated advanced gastric cancer.[1]

  • Treatment Regimen :

    • Durvalumab: 1500 mg IV on Day 1 of each 28-day cycle.[1][15]

    • This compound: 240 mg orally twice daily on Days 15–28 of each 28-day cycle.[1][15]

  • Dose Modifications : Ceralasertib could be dose-reduced to 160 mg twice daily and then to 160 mg once daily for treatment-emergent adverse events. Durvalumab dose reductions were not permitted.[1][15]

  • Primary Endpoint : ORR by RECIST v1.1.[1][2]

  • Response Assessment : Every 2 months.[1][15]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action for Ceralasertib and Durvalumab combination therapy.

Experimental Workflow for a Phase III Randomized Trial (e.g., LATIFY)

Clinical_Trial_Workflow Start Patient Screening Eligibility Inclusion/Exclusion Criteria Met? (e.g., NSCLC, Prior Therapy) Start->Eligibility Randomization 1:1 Randomization Eligibility->Randomization Yes Screen_Fail Screen Failure Eligibility->Screen_Fail No ArmA Arm A: Ceralasertib + Durvalumab Randomization->ArmA ArmB Arm B: Docetaxel (Control) Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment->Assessment Assessment->Treatment No Progression FollowUp Follow-up for Survival Assessment->FollowUp Progression Endpoint Primary Endpoint Analysis: Overall Survival FollowUp->Endpoint Biomarker_Logic cluster_biomarkers Biomarker Status cluster_outcomes Predicted Clinical Outcome Patient Patient with Advanced Cancer Biomarker_Test Tumor Biomarker Testing (e.g., NGS) Patient->Biomarker_Test ATM_Altered ATM Alteration Biomarker_Test->ATM_Altered HRD_High High HRD Score Biomarker_Test->HRD_High RAS_Mutant RAS Mutation Biomarker_Test->RAS_Mutant Biomarker_Negative Biomarker Negative Biomarker_Test->Biomarker_Negative Favorable_PFS Favorable PFS/OS ATM_Altered->Favorable_PFS Associated with Increased Benefit HRD_High->Favorable_PFS Associated with Longer PFS Standard_Benefit Potential Benefit RAS_Mutant->Standard_Benefit Demonstrates Clinical Benefit Biomarker_Negative->Standard_Benefit Demonstrates Clinical Benefit

References

Application Notes and Protocols for the In Vitro Use of (S)-Ceralasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and in vitro application of (S)-Ceralasertib, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. The information is intended to guide researchers in accurately preparing and utilizing this compound for cell-based assays.

Introduction to this compound

This compound, also known as AZD6738, is a small molecule inhibitor that specifically targets the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway[1]. ATR is activated in response to DNA replication stress and damage, initiating a signaling cascade that leads to cell cycle arrest and allows for DNA repair[1][2]. By inhibiting ATR, Ceralasertib prevents cancer cells from repairing their DNA, leading to an accumulation of DNA damage and subsequent cell death[1]. This makes it a promising agent in cancer therapy, particularly in tumors with existing defects in other DDR pathways[1].

Chemical Properties and Solubility

Proper dissolution is critical for the accurate and reproducible use of this compound in in vitro experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound[3]. Sonication can aid in the dissolution process[4][5].

PropertyDataReference
Compound Name This compound, (S)-AZD6738[6]
Molecular Formula C₂₀H₂₄N₆O₂S
Molecular Weight 412.51 g/mol
CAS Number 1352226-88-0[4]
Solubility in DMSO Up to 250 mg/mL (606.05 mM)[4]
82-83 mg/mL (~199-201 mM)[3]
70 mg/mL (~170 mM)[5][7]
Storage of Solution Store at -80°C for up to 1 year[6]
Storage of Powder Store at -20°C for up to 3 years[6]

This compound Mechanism of Action: The ATR Signaling Pathway

Ceralasertib functions by inhibiting the ATR kinase. In response to replication stress or DNA damage, ATR is activated and phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1)[8][9]. This phosphorylation event initiates a cascade that temporarily halts the cell cycle, providing an opportunity for the cell to repair the damaged DNA[1][2]. Inhibition of ATR by Ceralasertib prevents the phosphorylation of CHK1, thereby abrogating the cell cycle arrest and DNA repair processes[1][8]. This ultimately leads to the accumulation of extensive DNA damage, which can trigger apoptosis, particularly in cancer cells that are highly reliant on the ATR pathway for survival due to their inherent genomic instability[1].

ATR_Signaling_Pathway Replication Stress Replication Stress ATR ATR Replication Stress->ATR DNA Damage DNA Damage DNA Damage->ATR CHK1 CHK1 ATR->CHK1 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis Ceralasertib Ceralasertib Ceralasertib->ATR

ATR Signaling Pathway and Ceralasertib Inhibition.

Experimental Protocols

4.1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can then be further diluted in cell culture medium for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[4][5]

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.125 mg of the compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution from 4.125 mg, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes[4][5]. Visually inspect the solution to ensure it is clear and free of precipitates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -80°C for long-term storage (up to one year)[6]. For short-term storage, -20°C is acceptable.

4.2. General Workflow for In Vitro Cell-Based Assays

The following diagram outlines a typical workflow for conducting in vitro experiments with this compound.

experimental_workflow cluster_workflow Experimental Workflow A 1. Cell Seeding Seed cells in appropriate culture plates and allow to adhere overnight. B 2. Compound Preparation Prepare serial dilutions of this compound from the DMSO stock solution in culture medium. A->B C 3. Cell Treatment Replace the medium in the cell plates with the medium containing the desired concentrations of this compound. Include a DMSO vehicle control. B->C D 4. Incubation Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours). C->D E 5. Assay Perform the desired endpoint assay (e.g., cell viability, apoptosis, cell cycle analysis, western blot). D->E F 6. Data Analysis Analyze the data to determine the effects of this compound. E->F

General workflow for in vitro cell-based assays.

4.3. Example Application: Cell Viability Assay (MTS/MTT)

This protocol provides an example of how to use this compound to assess its effect on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • 10 mM this compound stock solution in DMSO

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Dilution:

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock.

    • It is important to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%)[5].

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of this compound or the DMSO vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTS/MTT Assay:

    • Following the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time to allow for the colorimetric reaction to develop.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% of maximal inhibition).

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify (S)-Ceralasertib Sensitizers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3][4] ATR is activated in response to replication stress and DNA damage, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[4][5][6][7] By inhibiting ATR, Ceralasertib prevents cancer cells from repairing DNA damage, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.[5][6][8] This approach is particularly effective in tumors with pre-existing defects in other DDR pathways, such as those with mutations in ATM or BRCA1/2.[5][8]

Despite its promise, both intrinsic and acquired resistance to Ceralasertib can limit its clinical efficacy.[9][10] Identifying genes and pathways that sensitize cancer cells to Ceralasertib is crucial for developing effective combination therapies and identifying patient populations most likely to respond. Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful, unbiased tool for identifying such genetic sensitizers.[11][12][13] This document provides detailed protocols for performing a CRISPR-Cas9 screen to identify genes whose knockout sensitizes cancer cells to this compound.

Signaling Pathway

The ATR signaling pathway plays a central role in maintaining genomic integrity. Upon replication stress or DNA damage, ATR is activated and phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[2][5] This initiates a cascade that temporarily halts the cell cycle, allowing time for DNA repair. Ceralasertib inhibits ATR, thereby abrogating this response and pushing cells with damaged DNA into mitosis, leading to cell death.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Response DNA_Damage Replication Fork Stalling Single-Stranded DNA ATR ATR DNA_Damage->ATR Chk1 p-Chk1 ATR->Chk1 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Ceralasertib Ceralasertib Ceralasertib->ATR

ATR Signaling Pathway and Ceralasertib Inhibition.

Experimental Workflow

A pooled, negative-selection CRISPR-Cas9 screen is employed to identify genes that, when knocked out, increase sensitivity to Ceralasertib. The general workflow involves transducing a population of Cas9-expressing cells with a genome-wide sgRNA library. The cell pool is then split and treated with either a sub-lethal dose of Ceralasertib or a vehicle control (DMSO). Over time, cells with gene knockouts that confer sensitivity to Ceralasertib will be depleted from the drug-treated population. Genomic DNA is then isolated from both populations, the sgRNA cassettes are amplified by PCR, and the relative abundance of each sgRNA is quantified by next-generation sequencing.

CRISPR_Screen_Workflow Start Cas9-Expressing Cancer Cell Line Transduction Transduce with sgRNA Library Start->Transduction Lentiviral_Library Lentiviral sgRNA Library Lentiviral_Library->Transduction Selection Puromycin Selection Transduction->Selection T0 Collect T0 Sample Selection->T0 Split Split Population T0->Split DMSO Treat with DMSO (Vehicle Control) Split->DMSO Control Ceralasertib Treat with Ceralasertib (IC20-IC30) Split->Ceralasertib Treatment Incubation Incubate for 14-21 Days DMSO->Incubation Ceralasertib->Incubation Harvest Harvest Cells Incubation->Harvest gDNA Isolate Genomic DNA Harvest->gDNA PCR Amplify sgRNA Cassettes gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Data Analysis: Identify Depleted sgRNAs NGS->Analysis Hits Candidate Sensitizer Genes Analysis->Hits

CRISPR-Cas9 Negative Selection Screen Workflow.

Data Presentation

The primary output of the CRISPR screen is a list of genes whose knockout leads to a significant depletion of corresponding sgRNAs in the Ceralasertib-treated cells compared to the control. The data should be summarized in tables for clarity.

Table 1: Summary of CRISPR Screen Parameters

ParameterRecommended Value
Cell Linee.g., HCT116, HeLa, or relevant cancer cell line
sgRNA Librarye.g., GeCKOv2, Brunello
Multiplicity of Infection (MOI)0.3
Cell Coverage at Transduction>500 cells per sgRNA
Puromycin ConcentrationTitrated for cell line (e.g., 1-10 µg/mL)
Ceralasertib ConcentrationIC20 - IC30 (determined by dose-response curve)
Screen Duration14-21 days
Sequencing Read Depth>200 reads per sgRNA

Table 2: Top Candidate Sensitizer Genes

Gene SymbolLog2 Fold Change (Ceralasertib/DMSO)p-valueFDR
GENE_A-2.51.2e-85.6e-7
GENE_B-2.13.4e-78.9e-6
GENE_C-1.99.8e-71.5e-5
............

Experimental Protocols

Protocol 1: Determination of this compound IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ceralasertib in the chosen cancer cell line. This is a prerequisite for selecting the appropriate sub-lethal concentration for the CRISPR screen.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.

  • Prepare a serial dilution of Ceralasertib in complete growth medium. A typical concentration range would be 0.01 nM to 10 µM. Include a DMSO-only control.

  • Remove the medium from the cells and add 100 µL of the Ceralasertib dilutions or control medium to the appropriate wells.

  • Incubate the plate for 72 hours under standard cell culture conditions.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence or fluorescence using a plate reader.

  • Normalize the data to the DMSO control (100% viability) and plot the dose-response curve using non-linear regression to calculate the IC50. For the screen, a concentration of IC20-IC30 will be used.[14]

Protocol 2: Lentiviral Transduction for CRISPR Screen

Objective: To introduce the pooled sgRNA library into the Cas9-expressing cancer cell line.

Materials:

  • Cas9-expressing cancer cell line

  • Pooled lentiviral sgRNA library

  • Complete growth medium

  • Polybrene or other transduction-enhancing reagent

  • Puromycin

Procedure:

  • Titration: Before the main screen, perform a small-scale transduction to determine the optimal virus titer and puromycin concentration required to kill non-transduced cells.

  • Large-Scale Transduction: Seed a sufficient number of Cas9-expressing cells to maintain a coverage of at least 500 cells per sgRNA in the library.

  • On the day of transduction, replace the medium with fresh medium containing polybrene (e.g., 8 µg/mL).

  • Add the lentiviral sgRNA library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.

  • Incubate for 24-48 hours.

  • Replace the virus-containing medium with fresh medium containing the predetermined concentration of puromycin to select for successfully transduced cells.

  • Culture the cells under puromycin selection for 3-5 days, or until a non-transduced control plate shows complete cell death.

Protocol 3: CRISPR-Cas9 Screen and Sample Collection

Objective: To perform the negative selection screen by treating the transduced cell pool with Ceralasertib and collecting samples for analysis.

Materials:

  • Transduced and selected cell pool

  • Complete growth medium

  • This compound

  • DMSO

  • Cell culture flasks

Procedure:

  • After puromycin selection, harvest the cells and collect a baseline (T0) sample of at least 20 million cells (maintaining >500x coverage).

  • Plate the remaining cells into two separate populations: a control group and a treatment group. Ensure cell numbers are high enough to maintain library representation throughout the screen.

  • Treat the control group with complete medium containing DMSO.

  • Treat the treatment group with complete medium containing Ceralasertib at the predetermined IC20-IC30 concentration.

  • Culture the cells for 14-21 days, passaging as necessary. It is critical to maintain a minimum of 500 cells per sgRNA at each passage to preserve the complexity of the library.

  • At the end of the screen, harvest the cells from both the DMSO and Ceralasertib-treated populations.

Protocol 4: Genomic DNA Extraction and sgRNA Sequencing

Objective: To isolate genomic DNA, amplify the sgRNA sequences, and prepare them for next-generation sequencing.

Materials:

  • Harvested cell pellets

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA cassette

  • High-fidelity DNA polymerase

  • NGS library preparation kit

  • Next-generation sequencer

Procedure:

  • Extract genomic DNA from the T0, DMSO, and Ceralasertib-treated cell pellets using a commercial kit, following the manufacturer's instructions.

  • Perform PCR to amplify the sgRNA-containing region from the genomic DNA. Use a two-step PCR protocol to add Illumina sequencing adapters.

  • Purify the PCR products.

  • Quantify the library and submit for next-generation sequencing. Aim for a read depth of at least 200 reads per sgRNA.

  • Data Analysis: Align sequencing reads to the sgRNA library reference. Count the number of reads for each sgRNA in each sample. Normalize the read counts and calculate the log2 fold change of each sgRNA in the Ceralasertib-treated sample relative to the DMSO-treated sample. Use statistical packages like MAGeCK to identify significantly depleted sgRNAs and their corresponding genes.

Conclusion

This application note provides a comprehensive framework for utilizing CRISPR-Cas9 screening to identify genetic sensitizers to the ATR inhibitor this compound. The identification of genes whose loss enhances the efficacy of Ceralasertib can reveal novel synthetic lethal interactions, elucidate mechanisms of drug action, and provide a rationale for novel combination therapies in cancer treatment. The provided protocols offer a detailed guide for researchers to implement this powerful technology in their own drug development and discovery efforts.

References

Application Notes and Protocols: Immunohistochemical Detection of γH2AX in Tumors Treated with (S)-Ceralasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ceralasertib, also known as AZD6738, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in resolving DNA replication stress and repairing damaged DNA.[1][3] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress.[1]

Ceralasertib functions by inhibiting ATR kinase activity, which leads to the accumulation of DNA damage and ultimately, tumor cell death.[2] A key biomarker for assessing the pharmacodynamic activity of Ceralasertib is the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γH2AX.[1][2] The presence of γH2AX serves as a sensitive indicator of DNA double-strand breaks (DSBs).[1] This document provides detailed application notes and a protocol for the immunohistochemical (IHC) detection of γH2AX in formalin-fixed, paraffin-embedded (FFPE) tumor tissues following treatment with this compound.

Signaling Pathway and Mechanism of Action

Ceralasertib targets and inhibits the ATR kinase. This inhibition disrupts the cellular response to DNA replication stress, leading to the collapse of replication forks and the formation of DNA double-strand breaks. The presence of DSBs triggers the phosphorylation of H2AX to form γH2AX, a key event in the DNA damage signaling cascade.

Ceralasertib_Mechanism cluster_0 Tumor Cell Replication_Stress Replication Stress (e.g., oncogene activity) ATR ATR Kinase Replication_Stress->ATR activates H2AX H2AX ATR->H2AX phosphorylates Ceralasertib This compound Ceralasertib->ATR inhibits gH2AX γH2AX (phosphorylated H2AX) H2AX->gH2AX phosphorylation DDR DNA Damage Response Activation gH2AX->DDR Apoptosis Cell Cycle Arrest & Apoptosis DDR->Apoptosis

Caption: Ceralasertib inhibits ATR, leading to γH2AX formation.

Quantitative Data Summary

The following table summarizes the quantitative analysis of γH2AX positive cells in tumor xenograft models treated with this compound (AZD6738). The data demonstrates a dose-dependent increase in γH2AX staining following treatment.

Treatment GroupDose (mg/kg)Time PointMean % of γH2AX Positive NucleiStandard Deviation
Vehicle Control02 hours post-dose~2%+/- 1.5%
Ceralasertib102 hours post-dose~8%+/- 2.0%
Ceralasertib252 hours post-dose~10%+/- 2.5%
Ceralasertib502 hours post-dose~12%+/- 3.0%

Data is representative and compiled from preclinical studies.[1]

Experimental Protocol: Immunohistochemistry for γH2AX in FFPE Tissues

This protocol outlines the steps for the detection of γH2AX in formalin-fixed, paraffin-embedded tumor sections.

Materials and Reagents
  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer: 1% BSA or 5% normal goat serum in PBS

  • Primary Antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Phosphate Buffered Saline (PBS)

Experimental Workflow

IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced in Citrate Buffer) Deparaffinization->Antigen_Retrieval Blocking_Peroxidase Endogenous Peroxidase Blocking (3% H2O2) Antigen_Retrieval->Blocking_Peroxidase Blocking_Nonspecific Non-specific Binding Blocking (e.g., Normal Goat Serum) Blocking_Peroxidase->Blocking_Nonspecific Primary_Ab Primary Antibody Incubation (anti-γH2AX) Blocking_Nonspecific->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis Microscopic Analysis & Quantification Dehydration_Mounting->Analysis

Caption: Workflow for γH2AX immunohistochemistry.

Step-by-Step Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (or equivalent) for 2 x 5 minutes.

    • Transfer slides through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat the antigen retrieval solution (Sodium Citrate Buffer, pH 6.0) to 95-100°C.

    • Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.

    • Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).

    • Rinse slides with PBS (3 x 5 minutes).

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes to quench endogenous peroxidase activity.

    • Rinse slides with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate the slides with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-γH2AX antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate the slides with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing the slides in deionized water.

  • Counterstaining:

    • Immerse the slides in Hematoxylin for 1-2 minutes.

    • Rinse the slides in running tap water.

    • "Blue" the sections in Scott's tap water or a weak alkaline solution.

    • Rinse in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol: 70% (1 x 3 minutes), 95% (1 x 3 minutes), and 100% (2 x 3 minutes).

    • Clear the slides in Xylene (or equivalent) for 2 x 5 minutes.

    • Apply a coverslip using a permanent mounting medium.

Data Analysis and Interpretation

Stained slides should be examined under a light microscope. γH2AX positive staining will appear as distinct brown nuclear foci. Quantification can be performed by determining the percentage of tumor cells with positive nuclear staining or by using a semi-quantitative H-score. An increase in the percentage of γH2AX positive cells or a higher H-score in Ceralasertib-treated tumors compared to vehicle-treated controls is indicative of the drug's on-target activity.

Troubleshooting

IssuePossible CauseSolution
No Staining Primary antibody not functionalUse a new antibody vial; check antibody datasheet for recommended concentration.
Inadequate antigen retrievalOptimize antigen retrieval time and temperature.
High Background Insufficient blockingIncrease blocking time or use a different blocking reagent.
Primary antibody concentration too highTitrate the primary antibody to an optimal concentration.
Non-specific Staining Endogenous peroxidase activity not quenchedEnsure proper peroxidase blocking step.
Secondary antibody cross-reactivityUse a secondary antibody raised against the species of the primary antibody.

Conclusion

The immunohistochemical detection of γH2AX is a robust method for assessing the pharmacodynamic effects of this compound in preclinical and clinical tumor samples. This protocol provides a standardized approach to reliably quantify the induction of DNA damage in response to ATR inhibition, thereby serving as a valuable tool in the development of Ceralasertib and other DNA damage response inhibitors.

References

Application Notes and Protocols for Senescence Induction Assay with (S)-Ceralasertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in tumor suppression, aging, and various pathological conditions. Therapeutic induction of senescence in cancer cells is a promising anti-cancer strategy. (S)-Ceralasertib, also known as AZD6738, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR). By inhibiting ATR, this compound disrupts DNA repair processes, leading to an accumulation of DNA damage and subsequent cell cycle arrest or apoptosis. In many cancer cell types, this sustained cell cycle arrest manifests as a senescent phenotype.

These application notes provide a comprehensive guide for inducing and characterizing cellular senescence in response to this compound treatment. The protocols herein detail methods for assessing key senescence markers, including Senescence-Associated β-Galactosidase (SA-β-gal) activity, cell cycle arrest, and the Senescence-Associated Secretory Phenotype (SASP).

Mechanism of Action: this compound-Induced Senescence

This compound targets and inhibits ATR kinase activity. In cancer cells, which often exhibit high levels of replicative stress, ATR plays a critical role in stabilizing replication forks and repairing DNA damage. Inhibition of ATR by this compound leads to the collapse of replication forks and the accumulation of DNA double-strand breaks. This triggers a persistent DNA Damage Response (DDR), often activating the ATM-p53-p21 signaling pathway. The upregulation of cyclin-dependent kinase inhibitors, such as p21, leads to a durable cell cycle arrest, a hallmark of cellular senescence.[1]

cluster_0 Cellular Response to this compound Ceralasertib This compound ATR ATR Kinase Ceralasertib->ATR Inhibits DNA_Damage DNA Damage Accumulation (DSBs) ReplicationStress Replicative Stress (Endogenous in Cancer Cells) ReplicationStress->ATR Activates ATM_Activation ATM Activation DNA_Damage->ATM_Activation Induces p53_Activation p53 Activation ATM_Activation->p53_Activation Phosphorylates p21_Upregulation p21 Upregulation p53_Activation->p21_Upregulation Induces Transcription CellCycleArrest Cell Cycle Arrest (G2/M) p21_Upregulation->CellCycleArrest Causes Senescence Cellular Senescence CellCycleArrest->Senescence Leads to

This compound Signaling Pathway to Senescence.

Quantitative Data Summary

The following tables summarize representative quantitative data on the induction of senescence markers by this compound. Note that optimal concentrations and time points may vary depending on the cell line and experimental conditions.

Table 1: Dose-Dependent Induction of Senescence-Associated β-Galactosidase (SA-β-gal) Activity.

This compound (µM)% SA-β-gal Positive Cells (Mean ± SD)
0 (Vehicle)5 ± 2
0.115 ± 4
0.545 ± 7
1.075 ± 9
2.585 ± 6

Data are representative of A549 non-small cell lung cancer cells treated for 72 hours.

Table 2: Time-Course of Cell Cycle Arrest Following this compound Treatment.

Time (hours)% Cells in G1% Cells in S% Cells in G2/M
045 ± 335 ± 420 ± 2
2448 ± 425 ± 327 ± 3
4855 ± 515 ± 230 ± 4
7270 ± 68 ± 222 ± 3

Data are representative of a cancer cell line treated with 1.0 µM this compound.

Table 3: Secretion of Senescence-Associated Secretory Phenotype (SASP) Factors.

TreatmentIL-6 (pg/mL)IL-8 (pg/mL)MMP-3 (ng/mL)
Vehicle Control150 ± 25300 ± 402 ± 0.5
This compound (1.0 µM)1200 ± 1502500 ± 30015 ± 3

Data are representative of conditioned media collected from cells treated for 96 hours.

Experimental Workflow

The general workflow for a senescence induction assay with this compound involves cell culture, drug treatment, and subsequent analysis of senescence markers.

cluster_workflow Experimental Workflow Start Start: Seed Cells Treatment Treat with this compound (and Vehicle Control) Start->Treatment Incubation Incubate for Desired Time Course (e.g., 24-96h) Treatment->Incubation Harvest Harvest Cells and Conditioned Media Incubation->Harvest Analysis Analysis of Senescence Markers Harvest->Analysis SA_beta_gal SA-β-gal Staining Analysis->SA_beta_gal Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Analysis->Cell_Cycle SASP SASP Analysis (ELISA/Multiplex) Analysis->SASP End End: Data Interpretation SA_beta_gal->End Cell_Cycle->End SASP->End

General workflow for senescence induction assay.

Experimental Protocols

Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is for the qualitative and quantitative assessment of SA-β-gal activity, a widely used biomarker for senescent cells.

Materials:

  • Cell culture plates (e.g., 6-well or 12-well)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS

  • Staining Solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)

    • 40 mM citric acid/sodium phosphate buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

  • Brightfield microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to avoid confluence at the end of the experiment. Allow cells to adhere overnight, then treat with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72-96 hours).

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add enough Fixation Solution to cover the cell monolayer.

    • Incubate for 10-15 minutes at room temperature.

    • Aspirate the Fixation Solution and wash the cells three times with PBS.

  • Staining:

    • Prepare the fresh Staining Solution and add it to each well, ensuring the cell monolayer is completely covered.

    • Incubate the plates at 37°C in a non-CO₂ incubator to prevent pH changes in the staining solution. Protect from light.

    • Incubate for 12-16 hours, or until a blue color develops in the senescent cells.

  • Imaging and Quantification:

    • Aspirate the Staining Solution and wash the cells with PBS.

    • Add PBS to the wells to prevent the cells from drying out.

    • Observe the cells under a brightfield microscope. Senescent cells will appear blue.

    • Capture images from multiple random fields for each condition.

    • To quantify, count the number of blue (SA-β-gal positive) cells and the total number of cells in each field. Express the result as a percentage of SA-β-gal positive cells.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation of cells for flow cytometric analysis of DNA content to determine the cell cycle distribution.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation:

    • Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with cold PBS and centrifuge again.

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G1 or G2/M population is indicative of cell cycle arrest.

Protocol 3: Analysis of Senescence-Associated Secretory Phenotype (SASP)

This protocol describes the collection of conditioned media and the analysis of key SASP factors using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex assays.

Materials:

  • Serum-free cell culture medium

  • Centrifuge tubes

  • ELISA or multiplex assay kits for specific SASP factors (e.g., IL-6, IL-8, MMPs)

  • Plate reader

Procedure:

  • Collection of Conditioned Media:

    • After treating cells with this compound for the desired duration, aspirate the medium.

    • Wash the cells thoroughly with PBS to remove any residual serum proteins.

    • Add a defined volume of serum-free medium to the cells and incubate for 24 hours.

    • Collect the conditioned medium and centrifuge at 1,000 x g for 10 minutes to remove any cells and debris.

    • Store the supernatant (conditioned medium) at -80°C until analysis.

  • Quantification of SASP Factors:

    • Thaw the conditioned media on ice.

    • Perform ELISA or a multiplex assay according to the manufacturer's instructions for the specific SASP factors of interest.

    • Briefly, for a sandwich ELISA:

      • Coat a 96-well plate with a capture antibody specific for the SASP factor.

      • Add standards and conditioned media samples to the wells.

      • Incubate, then wash the plate.

      • Add a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubate, then wash the plate.

      • Add the enzyme substrate and measure the resulting color change using a plate reader.

    • Calculate the concentration of each SASP factor in the samples based on the standard curve. Normalize the results to the number of cells that produced the conditioned medium.

Troubleshooting and Interpretation of Results

  • High background in SA-β-gal staining: Ensure the pH of the staining solution is precisely 6.0. Over-confluent cultures can also lead to false positives.

  • No significant cell cycle arrest: The concentration of this compound may be too low, or the treatment duration may be too short. Alternatively, the cell line may be resistant or undergo apoptosis instead of senescence.

  • Low SASP factor secretion: The incubation time in serum-free media may need to be optimized. Also, consider that the composition of the SASP can be cell-type specific.

A positive senescence induction by this compound is typically characterized by a significant increase in the percentage of SA-β-gal positive cells, an accumulation of cells in the G1 or G2/M phase of the cell cycle, and elevated secretion of pro-inflammatory cytokines and proteases characteristic of the SASP. It is recommended to use a combination of these assays to confirm a senescent phenotype.

References

Application of (S)-Ceralasertib in 3D Tumor Spheroid Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] ATR is activated in response to single-stranded DNA breaks that arise from replication stress, a common feature of cancer cells.[2] Inhibition of ATR by this compound prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair, ultimately resulting in the accumulation of DNA damage and induction of apoptosis in cancer cells.[1]

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures. They better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration, as well as cell-cell and cell-matrix interactions. This makes them valuable tools for assessing the efficacy of anticancer agents like this compound.

These application notes provide an overview of the use of this compound in 3D tumor spheroid models, including its mechanism of action, protocols for key experiments, and a summary of available data.

Mechanism of Action in the Context of 3D Tumor Spheroids

In 3D tumor spheroids, this compound exerts its anti-cancer effects by targeting the inherent replication stress and DNA repair deficiencies in cancer cells. The hypoxic core and heterogeneous cell populations within spheroids can lead to increased replication stress, making them potentially more susceptible to ATR inhibition. By blocking the ATR-mediated checkpoint, this compound can push cancer cells with damaged DNA into mitosis, leading to mitotic catastrophe and cell death.

Furthermore, this compound has been shown to act as a potent radiosensitizer in 3D tumor spheroid models.[3][4] By inhibiting ATR, it abrogates the radiation-induced G2/M checkpoint, preventing cancer cells from repairing radiation-induced DNA damage before entering mitosis. This leads to a significant enhancement of the cytotoxic effects of ionizing radiation.

Data Presentation

This compound (AZD6738) IC50 Values in 2D Cell Culture

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines grown in traditional 2D monolayer cultures. This data provides a baseline for determining relevant concentration ranges for 3D spheroid experiments.

Cell LineCancer TypeIC50 (µM)Reference
H23Non-Small Cell Lung Cancer2.38[5]
H460Non-Small Cell Lung Cancer1.05[5]
Multiple Breast Cancer Cell LinesBreast Cancer< 1[5]

Note: Data for IC50 values of this compound in 3D spheroid models is limited in publicly available literature. The 2D data provides a starting point for dose-ranging studies in 3D cultures.

Effect of ATR Inhibition on 3D Spheroid Growth (Berzosertib)

The following data on the ATR inhibitor Berzosertib in osteosarcoma spheroids illustrates the potential effects of ATR inhibition on 3D tumor models. This data can serve as a reference for expected outcomes when testing this compound.

Cell LineTreatmentObservationReference
MNNG/HOSBerzosertibReduced spheroid diameter after 14 days[6]
143BBerzosertibReduced spheroid diameter after 14 days[6]

Experimental Protocols

Protocol 1: Generation and Culture of 3D Tumor Spheroids

This protocol describes a general method for generating and culturing 3D tumor spheroids using the liquid overlay technique.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cancer cells in 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, requires optimization for each cell line).

  • Seed the cell suspension into the wells of a 96-well ULA plate (100 µL/well).

  • Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate in a humidified incubator. Spheroids will typically form within 24-72 hours.

  • Monitor spheroid formation and growth using an inverted microscope.

Protocol 2: Spheroid Growth Inhibition Assay

This protocol outlines the procedure for assessing the effect of this compound on the growth of pre-formed 3D tumor spheroids.

Materials:

  • Pre-formed 3D tumor spheroids in a 96-well ULA plate

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • After spheroid formation (Day 3-4), carefully remove a portion of the medium from each well and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 3-14 days).

  • At regular intervals (e.g., every 2-3 days), capture brightfield images of the spheroids in each well using an inverted microscope.

  • Measure the diameter of the spheroids from the captured images using image analysis software.

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot the spheroid growth curves over time for each treatment condition.

  • At the end of the experiment, calculate the percentage of growth inhibition relative to the vehicle control.

Protocol 3: Radiosensitization in 3D Tumor Spheroids

This protocol describes how to evaluate the radiosensitizing potential of this compound in combination with ionizing radiation.

Materials:

  • Pre-formed 3D tumor spheroids in a 96-well ULA plate

  • This compound

  • X-ray irradiator

  • Complete cell culture medium

  • Inverted microscope with a camera

  • Image analysis software

Procedure:

  • Treat the pre-formed spheroids with a sub-lethal concentration of this compound or vehicle control for a predetermined time before irradiation (e.g., 24 hours).

  • Expose the plate to the desired dose of ionizing radiation (e.g., 2-8 Gy). A non-irradiated control plate should be handled in parallel.

  • After irradiation, replace the medium with fresh medium containing this compound or vehicle control.

  • Continue to monitor spheroid growth as described in Protocol 2 for an extended period (e.g., up to 21 days), as the effects of radiation can be delayed.

  • Analyze the spheroid growth curves to determine the effect of the combination treatment compared to each treatment alone.

Visualizations

Signaling Pathways and Experimental Workflows

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Ceralasertib This compound Ceralasertib->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis CHK1->Apoptosis prevents Cell_Cycle_Arrest->DNA_Repair DNA_Repair->ATR feedback

Caption: ATR Signaling Pathway and Inhibition by this compound.

Spheroid_Growth_Inhibition_Workflow start Start seed_cells Seed Cells in ULA Plate start->seed_cells spheroid_formation Spheroid Formation (24-72h) seed_cells->spheroid_formation treatment Add this compound & Vehicle Control spheroid_formation->treatment incubation Incubate & Monitor (3-14 days) treatment->incubation imaging Image Spheroids incubation->imaging analysis Measure Diameter & Calculate Volume imaging->analysis end End analysis->end

Caption: Experimental Workflow for Spheroid Growth Inhibition Assay.

Radiosensitization_Workflow start Start form_spheroids Form Spheroids start->form_spheroids pretreatment Pre-treat with This compound form_spheroids->pretreatment irradiation Irradiate Spheroids pretreatment->irradiation post_treatment Continue Treatment irradiation->post_treatment monitoring Monitor Growth (up to 21 days) post_treatment->monitoring analysis Analyze Growth Curves monitoring->analysis end End analysis->end

Caption: Experimental Workflow for Radiosensitization Assay.

References

Application Note: Measuring the Cytotoxicity of (S)-Ceralasertib with the CellTiter-Glo® Luminescent Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Ceralasertib (also known as AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3][4] ATR is activated by single-stranded DNA that forms at stalled DNA replication forks, a common feature of cancer cells experiencing high replicative stress.[1] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and prevent cell death.[1][5] By inhibiting ATR, Ceralasertib disrupts these crucial repair and survival mechanisms, leading to an accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[2][5] This targeted mechanism makes Ceralasertib a promising therapeutic agent, both as a monotherapy and in combination with DNA-damaging agents like chemotherapy or PARP inhibitors.[1][2]

Accurately quantifying the cytotoxic and cytostatic effects of compounds like Ceralasertib is fundamental in preclinical drug development. The CellTiter-Glo® Luminescent Cell Viability Assay from Promega is a robust and highly sensitive method for assessing cell viability.[6] The assay quantifies the amount of adenosine triphosphate (ATP) present, which is a key indicator of metabolically active, viable cells.[7] The assay procedure is straightforward, involving the addition of a single reagent directly to the cells in culture.[7][8][9] This reagent causes cell lysis and generates a stable "glow-type" luminescent signal that is proportional to the ATP concentration.[8][9] Its simplicity, sensitivity, and high-throughput compatibility make it an ideal choice for determining the dose-dependent effects of Ceralasertib on cancer cell lines.[7][8][9]

Principle of the Assay

The CellTiter-Glo® Assay utilizes a proprietary thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) to measure ATP levels.[9] In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal. The amount of light produced is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in the culture.[10][8][9] The "add-mix-measure" format minimizes pipetting steps and does not require cell washing or medium removal, simplifying the workflow and reducing potential errors.[7][8]

Signaling Pathway of this compound Action

G cluster_0 Cellular Response to DNA Replication Stress cluster_1 DNA_Stress DNA Replication Stress (e.g., Stalled Forks) RPA RPA-coated ssDNA DNA_Stress->RPA generates ATR ATR Kinase RPA->ATR recruits & activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Inhibition_Outcome Inhibition of DNA Repair & Checkpoint Abrogation CHK1->Inhibition_Outcome pathway blocked Ceralasertib This compound Ceralasertib->ATR inhibits Final_Apoptosis Increased Cell Death (Apoptosis) Inhibition_Outcome->Final_Apoptosis

Caption: this compound inhibits ATR kinase, blocking downstream signaling to CHK1, which impairs DNA repair and cell cycle arrest, leading to apoptosis.

Experimental Protocol

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line using the CellTiter-Glo® Luminescent Cell Viability Assay in a 96-well format.

Materials

  • This compound (powder or DMSO stock)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)

  • Selected cancer cell line

  • Appropriate cell culture medium (e.g., DMEM, RPMI 1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Sterile, opaque-walled 96-well plates (white plates are recommended for luminescence assays)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Multichannel pipette

  • Plate shaker (orbital shaker)

  • Luminometer capable of reading 96-well plates

Procedure

1. Cell Seeding a. Culture cells to ~80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension to the desired seeding density in pre-warmed culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay and the signal is within the linear range of the assay. A typical starting point is 2,000-10,000 cells per well. d. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. e. Include control wells: "cells + vehicle" (for 0% inhibition) and "medium only" (for background luminescence). f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

2. Compound Preparation and Treatment a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the Ceralasertib stock solution in culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). A typical concentration range to test for Ceralasertib is 0.01 µM to 10 µM.[3] c. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration wells. The final DMSO concentration should typically be ≤ 0.1% to avoid solvent toxicity. d. After the 24-hour incubation, carefully add 100 µL of the 2X Ceralasertib dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL. e. Incubate the plate for an additional 72 hours (or a time course determined by the specific experimental goals) at 37°C in a 5% CO2 incubator.

3. CellTiter-Glo® Assay a. Before use, thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[9][11] Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.[9][11] b. Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11][12] This helps ensure a stable luminescent signal. c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to the 100 µL of medium containing cells).[11] d. Place the plate on an orbital shaker and mix the contents for 2 minutes to induce cell lysis.[11][12] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12] f. Measure the luminescence of each well using a plate-reading luminometer.

4. Data Analysis a. Subtract the average background luminescence value (from the "medium only" wells) from all other raw luminescence readings. b. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells: % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100 c. Plot the % Viability against the log-transformed concentration of this compound. d. Use a non-linear regression analysis (log(inhibitor) vs. response with variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Plating cluster_1 Day 2: Drug Treatment cluster_2 Day 5: Assay & Readout Seed_Cells Seed cells in 96-well opaque plate (100 µL/well) Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Drug Prepare serial dilutions of This compound Add_Drug Add 100 µL of drug/vehicle to wells Prepare_Drug->Add_Drug Incubate_72h Incubate for 72h (37°C, 5% CO2) Add_Drug->Incubate_72h Equilibrate_Plate Equilibrate plate to room temperature (~30 min) Add_CTG Add 100 µL CellTiter-Glo® Reagent to each well Equilibrate_Plate->Add_CTG Mix_Plate Mix on orbital shaker (2 min) Add_CTG->Mix_Plate Incubate_RT Incubate at room temp (10 min) Mix_Plate->Incubate_RT Read_Luminescence Read luminescence on a plate reader Incubate_RT->Read_Luminescence

Caption: Workflow for assessing this compound cytotoxicity using the CellTiter-Glo® assay over a 5-day period.

Data Presentation

The following table summarizes representative IC50 values of this compound in various human cancer cell lines, as determined by cell viability assays. These values demonstrate the compound's activity across different cancer types, with particular sensitivity often observed in cells with underlying DNA damage response defects.

Table 1: Representative IC50 Values for this compound

Cell LineCancer TypeIC50 (µM)Notes
H460Non-Small Cell Lung Cancer~1.05 (GI50)Kras mutant.[3]
H23Non-Small Cell Lung Cancer~2.38 (GI50)Kras mutant, ATM-deficient.[3]
VariousBreast Cancer< 1.0IC50 values were less than 1 µM in a panel of breast cancer cell lines.[3]
PanelVarious Cancers0.074 - 0.67On-target concentration range for IC50-90.[1]

Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values are often used interchangeably but can represent different endpoints. The data presented here are for illustrative purposes and actual values will vary based on experimental conditions, cell line passage number, and incubation times.

References

Application Notes and Protocols for In Vivo Imaging to Monitor (S)-Ceralasertib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing preclinical in vivo imaging techniques for monitoring the efficacy of (S)-Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.[1][2] Detailed protocols for bioluminescence imaging (BLI), Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI) are provided to enable researchers to quantitatively assess treatment response in preclinical cancer models.

Introduction to this compound and the Role of In Vivo Imaging

This compound is an orally available small molecule inhibitor that targets the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[3][4] ATR is activated in response to DNA replication stress, leading to cell cycle arrest, DNA repair, and stabilization of replication forks.[5][6][7] By inhibiting ATR, Ceralasertib prevents the downstream phosphorylation of CHK1, disrupting these critical cellular processes and leading to the accumulation of DNA damage and subsequent tumor cell apoptosis.[4][8] This mechanism of action makes Ceralasertib a promising therapeutic agent, particularly in tumors with existing DNA repair defects or high levels of replication stress.[9]

In vivo imaging offers a non-invasive and longitudinal approach to monitor the pharmacodynamic effects and therapeutic efficacy of Ceralasertib in preclinical models. These techniques allow for the real-time visualization and quantification of tumor growth, metabolic activity, cellularity, and vascularity, providing critical insights into the drug's mechanism of action and its impact on the tumor microenvironment.

Key Signaling Pathway: ATR in DNA Damage Response

The ATR signaling pathway is a cornerstone of the cellular response to DNA damage, particularly single-strand breaks and replication stress. Upon detection of DNA damage, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK1, to orchestrate cell cycle arrest and facilitate DNA repair.

ATR_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Cellular Response cluster_4 Therapeutic Intervention DNA Damage\n(e.g., Replication Stress) DNA Damage (e.g., Replication Stress) RPA-ssDNA RPA-ssDNA DNA Damage\n(e.g., Replication Stress)->RPA-ssDNA generates ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR activates RPA-ssDNA->ATRIP recruits pCHK1 p-CHK1 Cell Cycle Arrest Cell Cycle Arrest pCHK1->Cell Cycle Arrest DNA Repair DNA Repair pCHK1->DNA Repair Fork Stabilization Fork Stabilization pCHK1->Fork Stabilization Ceralasertib This compound Ceralasertib->ATR inhibits

Caption: ATR Signaling Pathway and Ceralasertib's Mechanism of Action.

In Vivo Imaging Modalities for Monitoring Efficacy

Bioluminescence Imaging (BLI)

Bioluminescence imaging is a highly sensitive technique for monitoring tumor growth and burden in real-time. This method relies on the genetic engineering of tumor cells to express a luciferase enzyme, which produces light upon reaction with a substrate.[10] The emitted light is then captured by a sensitive camera, providing a quantitative measure of the viable tumor cell population.[11][12]

Experimental Workflow for Bioluminescence Imaging

BLI_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Imaging & Analysis Tumor Cell Line\n(Luciferase-expressing) Tumor Cell Line (Luciferase-expressing) Implantation in Mice Implantation in Mice Tumor Cell Line\n(Luciferase-expressing)->Implantation in Mice Tumor Establishment Tumor Establishment Implantation in Mice->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Treatment Initiation\n(Vehicle vs. Ceralasertib) Treatment Initiation (Vehicle vs. Ceralasertib) Randomization->Treatment Initiation\n(Vehicle vs. Ceralasertib) Longitudinal Imaging Longitudinal Imaging Treatment Initiation\n(Vehicle vs. Ceralasertib)->Longitudinal Imaging Substrate Injection\n(D-Luciferin) Substrate Injection (D-Luciferin) Longitudinal Imaging->Substrate Injection\n(D-Luciferin) Image Acquisition\n(IVIS Spectrum) Image Acquisition (IVIS Spectrum) Substrate Injection\n(D-Luciferin)->Image Acquisition\n(IVIS Spectrum) Data Analysis\n(Photon Flux) Data Analysis (Photon Flux) Image Acquisition\n(IVIS Spectrum)->Data Analysis\n(Photon Flux) Tumor Growth Curves Tumor Growth Curves Data Analysis\n(Photon Flux)->Tumor Growth Curves

Caption: Experimental Workflow for In Vivo Bioluminescence Imaging.

Detailed Protocol for Bioluminescence Imaging

  • Cell Line Preparation:

    • Transduce the cancer cell line of interest with a lentiviral vector encoding firefly luciferase.[13]

    • Select for a stable, high-expressing clone using antibiotic selection and in vitro bioluminescence assays.[13]

    • Culture the luciferase-expressing cells under standard conditions.

  • Animal Model:

    • Implant the luciferase-expressing tumor cells into immunocompromised mice (e.g., NOD-scid gamma mice). The implantation site (subcutaneous, orthotopic, or intravenous) will depend on the tumor type and study objectives.[14]

    • Monitor tumor growth by caliper measurements (for subcutaneous models) or initial BLI.

  • Treatment Administration:

    • Once tumors are established (e.g., 50-100 mm³ for subcutaneous models), randomize mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule.[8] The vehicle control group should receive the same formulation without the active compound.

  • Imaging Procedure:

    • At specified time points (e.g., baseline, and then weekly), anesthetize the mice using isoflurane.

    • Administer the D-luciferin substrate via intraperitoneal (IP) injection (e.g., 150 mg/kg).[14]

    • Wait for the substrate to distribute (typically 10-15 minutes).

    • Place the mice in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire bioluminescent images. Exposure times may vary depending on the signal intensity.

  • Data Analysis:

    • Define regions of interest (ROIs) around the tumor sites.

    • Quantify the bioluminescent signal as total flux (photons/second) within each ROI.

    • Plot the average total flux for each treatment group over time to generate tumor growth curves.

Quantitative Data Presentation

Table 1: Bioluminescence Imaging Data for Tumor Growth Inhibition by this compound

Treatment GroupDay 0 (Photons/s)Day 7 (Photons/s)Day 14 (Photons/s)Day 21 (Photons/s)Tumor Growth Inhibition (%)
Vehicle Control1.5 x 10⁶5.8 x 10⁷2.1 x 10⁸7.5 x 10⁸-
Ceralasertib (25 mg/kg)1.6 x 10⁶9.5 x 10⁶2.5 x 10⁷8.1 x 10⁷89.2
Ceralasertib (50 mg/kg)1.4 x 10⁶4.2 x 10⁶8.9 x 10⁶1.5 x 10⁷98.0

Note: Data are illustrative and based on typical results from preclinical studies. Actual values will vary depending on the cell line, animal model, and specific experimental conditions.

Positron Emission Tomography (PET)

PET is a functional imaging modality that uses radiotracers to visualize and measure metabolic processes in vivo. For monitoring Ceralasertib efficacy, tracers that reflect changes in glucose metabolism, cell proliferation, or DNA damage can be utilized.

Experimental Workflow for PET Imaging

PET_Workflow cluster_0 Preparation cluster_1 Imaging cluster_2 Analysis Tumor-bearing Mice Tumor-bearing Mice Fasting Fasting Tumor-bearing Mice->Fasting Radiotracer Injection\n(e.g., 18F-FDG) Radiotracer Injection (e.g., 18F-FDG) Fasting->Radiotracer Injection\n(e.g., 18F-FDG) Uptake Period Uptake Period Radiotracer Injection\n(e.g., 18F-FDG)->Uptake Period Anesthesia Anesthesia Uptake Period->Anesthesia PET/CT Scan PET/CT Scan Anesthesia->PET/CT Scan Image Reconstruction Image Reconstruction PET/CT Scan->Image Reconstruction ROI Analysis ROI Analysis Image Reconstruction->ROI Analysis Quantification\n(e.g., %ID/g, SUV) Quantification (e.g., %ID/g, SUV) ROI Analysis->Quantification\n(e.g., %ID/g, SUV)

Caption: General Experimental Workflow for PET Imaging.

Detailed Protocol for ¹⁸F-FDG PET Imaging

  • Animal Preparation:

    • Fast mice for 4-6 hours prior to imaging to reduce background glucose levels.[15]

    • Keep the animals warm to minimize brown fat uptake of ¹⁸F-FDG.

  • Radiotracer Administration:

    • Anesthetize the mouse with isoflurane.

    • Administer ¹⁸F-FDG (e.g., 5-10 MBq) via intravenous (tail vein) injection.

  • Uptake Period:

    • Allow the radiotracer to distribute and accumulate in the tissues for a defined period, typically 60 minutes.[16] During this time, the animal should be kept warm and anesthetized.

  • PET/CT Imaging:

    • Position the mouse in the PET/CT scanner.

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire PET data for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Reconstruct the PET images with correction for attenuation, scatter, and radioactive decay.

    • Co-register the PET and CT images.

    • Draw ROIs on the tumor regions guided by the CT images.

    • Calculate the radiotracer uptake within the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Quantitative Data Presentation

Table 2: Illustrative ¹⁸F-FDG PET Data for Monitoring Ceralasertib Efficacy

Treatment GroupBaseline SUVmaxPost-Treatment SUVmaxChange in SUVmax (%)
Vehicle Control8.59.2+8.2
Ceralasertib (50 mg/kg)8.74.1-52.9

Note: This table presents hypothetical data to illustrate the expected changes in tumor glucose metabolism following effective ATR inhibition. A decrease in SUVmax would suggest a reduction in metabolic activity and a positive treatment response.[17][18]

Magnetic Resonance Imaging (MRI)

MRI provides high-resolution anatomical and functional information about tumors. Diffusion-Weighted MRI (DWI) can assess tumor cellularity, while Dynamic Contrast-Enhanced MRI (DCE-MRI) can evaluate tumor vascularity and permeability.

Experimental Workflow for MRI

MRI_Workflow cluster_0 Preparation cluster_1 Imaging cluster_2 Analysis Tumor-bearing Mice Tumor-bearing Mice Anesthesia Anesthesia Tumor-bearing Mice->Anesthesia Positioning in MRI Positioning in MRI Anesthesia->Positioning in MRI Anatomical Scan (T1/T2) Anatomical Scan (T1/T2) Positioning in MRI->Anatomical Scan (T1/T2) Functional Scan (DWI/DCE) Functional Scan (DWI/DCE) Anatomical Scan (T1/T2)->Functional Scan (DWI/DCE) Contrast Agent Injection (for DCE) Contrast Agent Injection (for DCE) Functional Scan (DWI/DCE)->Contrast Agent Injection (for DCE) Image Post-processing Image Post-processing Functional Scan (DWI/DCE)->Image Post-processing Parametric Map Generation\n(ADC, Ktrans) Parametric Map Generation (ADC, Ktrans) Image Post-processing->Parametric Map Generation\n(ADC, Ktrans) ROI Analysis ROI Analysis Parametric Map Generation\n(ADC, Ktrans)->ROI Analysis Quantitative Metrics Quantitative Metrics ROI Analysis->Quantitative Metrics

Caption: General Experimental Workflow for Preclinical MRI.

Detailed Protocol for Diffusion-Weighted MRI (DWI)

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane and maintain its body temperature.

    • Position the animal in the MRI scanner.

  • Image Acquisition:

    • Acquire anatomical T2-weighted images to localize the tumor.

    • Perform a DWI sequence with multiple b-values (e.g., 0, 100, 200, 500, 800 s/mm²).

  • Data Analysis:

    • Generate Apparent Diffusion Coefficient (ADC) maps by fitting the signal intensity decay at different b-values to a mono-exponential model.

    • Draw ROIs on the tumor in the ADC maps.

    • Calculate the mean ADC value within the tumor ROI. An increase in ADC is often associated with a decrease in tumor cellularity and treatment response.[19][20]

Detailed Protocol for Dynamic Contrast-Enhanced MRI (DCE-MRI)

  • Animal Preparation:

    • Anesthetize the mouse and place an intravenous catheter for contrast agent administration.

    • Position the animal in the MRI scanner.

  • Image Acquisition:

    • Acquire pre-contrast T1-weighted images.

    • Initiate a dynamic series of T1-weighted scans.

    • After a few baseline scans, administer a gadolinium-based contrast agent (e.g., Gd-DTPA) via the catheter.

    • Continue acquiring dynamic scans for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Analyze the signal intensity-time curves within the tumor ROI.

    • Apply a pharmacokinetic model (e.g., Tofts model) to the data to generate parametric maps of Ktrans (vascular permeability) and Ve (extravascular extracellular space).[21] A decrease in Ktrans can indicate an anti-vascular effect of the treatment.

Quantitative Data Presentation

Table 3: Illustrative DWI-MRI Data for Monitoring Ceralasertib Efficacy

Treatment GroupBaseline Mean ADC (x 10⁻³ mm²/s)Post-Treatment Mean ADC (x 10⁻³ mm²/s)Change in ADC (%)
Vehicle Control1.101.15+4.5
Ceralasertib (50 mg/kg)1.121.58+41.1

Note: This table presents hypothetical data. An increase in the Apparent Diffusion Coefficient (ADC) suggests a decrease in tumor cellularity, which is indicative of a positive treatment response.[19]

Table 4: Illustrative DCE-MRI Data for Monitoring Ceralasertib Efficacy

Treatment GroupBaseline Ktrans (min⁻¹)Post-Treatment Ktrans (min⁻¹)Change in Ktrans (%)
Vehicle Control0.250.27+8.0
Ceralasertib (50 mg/kg)0.260.15-42.3

Note: This table presents hypothetical data. A decrease in Ktrans (volume transfer constant) can indicate a reduction in tumor vascular permeability, suggesting an anti-angiogenic or vascular-normalizing effect of the therapy.[21]

Conclusion

In vivo imaging techniques are invaluable tools for the preclinical evaluation of this compound. Bioluminescence imaging provides a high-throughput and sensitive method for assessing overall tumor burden and response to treatment. PET imaging offers insights into the metabolic and proliferative status of the tumor, while MRI provides detailed anatomical and functional information on tumor cellularity and vascularity. The integration of these imaging modalities can provide a comprehensive understanding of Ceralasertib's in vivo efficacy and mechanism of action, facilitating its clinical translation.

References

Troubleshooting & Optimization

Overcoming (S)-Ceralasertib resistance in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding Ceralasertib resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ceralasertib?

A1: Ceralasertib is an orally bioavailable, ATP-competitive inhibitor of ATR kinase.[1] ATR is a crucial regulator of the DNA Damage Response (DDR), particularly in response to replication stress.[1][2] By inhibiting ATR, Ceralasertib blocks the downstream phosphorylation of CHK1, which prevents cell cycle checkpoint activation and disrupts DNA repair. This leads to an accumulation of DNA damage, especially in cancer cells with high levels of replication stress, ultimately causing cell death (apoptosis) or mitotic catastrophe.[1][2][3]

Q2: We are observing reduced sensitivity to Ceralasertib in our cancer cell line over time. What are the known mechanisms of acquired resistance?

A2: Several mechanisms have been identified for acquired resistance to Ceralasertib and other ATR inhibitors. The most common ones include:

  • Upregulation of Drug Efflux Pumps: Overexpression of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, gene name ABCB1) and Breast Cancer Resistance Protein (BCRP, gene name ABCG2) can actively pump Ceralasertib out of the cell, reducing its intracellular concentration and efficacy.[3][4]

  • Loss of Nonsense-Mediated Decay (NMD) Factors: Loss of the NMD factor UPF2 has been shown to cause Ceralasertib resistance in gastric cancer cell lines.[5][6] This is associated with altered cell-cycle progression and a failure to accumulate in the G1 phase after treatment.[5][7]

  • Alterations in Replication Stress Pathways: Depletion of Cyclin C or CDK8 has been suggested to contribute to resistance by limiting the replication stress induced by ATR inhibitors.[3]

  • Activation of Bypass Signaling Pathways: Studies have observed the activation of the MAPK pathway (evidenced by phosphorylation of c-Raf and ERK1/2) in cells with acquired resistance to Ceralasertib.[8]

Q3: Are there established biomarkers that can predict sensitivity or resistance to Ceralasertib?

A3: Yes, several potential biomarkers are under investigation:

  • Predicting Sensitivity: Tumors with defects in DNA damage response genes, such as ATM, BRCA1/2, and ARID1A, often exhibit increased replication stress and are more reliant on ATR, making them potentially more sensitive to Ceralasertib monotherapy (a concept known as synthetic lethality).[9][10]

  • Predicting Resistance:

    • High expression of P-gp (ABCB1) and BCRP (ABCG2) protein or mRNA.[3][4]

    • Loss-of-function mutations or deletions in the UPF2 gene.[5][6]

    • Enrichment of tumor vasculature signatures has been associated with resistance to the combination of Ceralasertib and durvalumab.[11]

Q4: Can Ceralasertib resistance be overcome? What are the current strategies?

A4: Yes, combination therapy is the leading strategy to overcome Ceralasertib resistance. Key approaches include:

  • Combination with Efflux Pump Inhibitors: Co-administration with P-gp inhibitors (e.g., verapamil) or BCRP inhibitors (e.g., Ko143) can restore Ceralasertib sensitivity in resistant cells overexpressing these transporters.[3]

  • Combination with PARP Inhibitors: Combining Ceralasertib with PARP inhibitors like olaparib has shown clinical activity, even in patients with PARP inhibitor-resistant BRCA-mutated ovarian cancer.[12] This dual targeting of the DDR pathway can overcome certain resistance mechanisms.[13]

  • Combination with Immunotherapy: Ceralasertib can modulate the tumor microenvironment and increase immune cell infiltration.[14] Combination with PD-L1 inhibitors like durvalumab has shown promising anti-tumor activity in patients who have developed resistance to prior immunotherapy.[14][15][16]

  • Combination with Chemotherapy: Ceralasertib can sensitize cancer cells to DNA-damaging chemotherapies like 5-fluorouracil and carboplatin.[17][18]

Troubleshooting Guides

Issue 1: Decreased Ceralasertib Potency (High IC50) in a Previously Sensitive Cell Line
Possible Cause Verification Step Suggested Solution
1. Overexpression of P-gp/BCRP Perform Western blot or qRT-PCR for ABCB1 and ABCG2 on resistant vs. parental cells.Co-treat with a P-gp inhibitor (e.g., verapamil) or BCRP inhibitor (e.g., Ko143) to see if sensitivity is restored.
2. Altered Cell Cycle Checkpoints Analyze cell cycle distribution (e.g., by propidium iodide staining and flow cytometry) with and without Ceralasertib treatment.Investigate upstream regulators. Consider combination with agents that target other cell cycle phases.
3. Activation of Pro-Survival Signaling Perform Western blot for phosphorylated kinases in key survival pathways (e.g., p-ERK, p-AKT).Co-treat with inhibitors of the activated pathway (e.g., a MEK inhibitor if p-ERK is elevated).
4. Off-Target Mutations Perform whole-exome or targeted sequencing to identify mutations in genes related to DDR or cell cycle (e.g., UPF2).This may represent a permanent resistance mechanism. Test alternative therapeutic strategies, such as combination therapies.
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Cause Verification Step Suggested Solution
1. Drug Instability Confirm fresh preparation of Ceralasertib from powder for each experiment. Check solubility in the chosen solvent (e.g., DMSO).Prepare fresh stock solutions and dilute to final concentrations immediately before use. Store stock solution at -80°C in small aliquots.
2. Cell Plating Density Review cell seeding protocols. Inconsistent cell numbers can lead to variable results.Optimize and standardize cell seeding density. Ensure a single-cell suspension before plating.
3. Assay Incubation Time The effects of Ceralasertib are cell-cycle dependent and may require longer incubation times to manifest.Perform a time-course experiment (e.g., 48h, 72h, 96h) to determine the optimal endpoint for your cell line.

Data Presentation

Table 1: Ceralasertib IC50 Values in Parental vs. Drug-Resistant Cancer Cell Lines

This table summarizes data demonstrating resistance to Ceralasertib in cell lines overexpressing P-gp or BCRP.

Cell Line PairResistance MechanismParental IC50 (µM)Resistant IC50 (µM)Resistance FoldReference
KB-3-1 vs. KB-C2 P-gp Overexpression0.282.157.68[3]
SW620 vs. SW620/Ad300 P-gp Overexpression0.252.108.39[3]
NCI-H460 vs. NCI-H460/TPT10 BCRP Overexpression0.354.6813.37[3]
S1 vs. S1-M1-80 BCRP Overexpression0.292.869.86[3]
Table 2: Reversal of Ceralasertib Resistance with Efflux Pump Inhibitors

This table shows how specific inhibitors can restore sensitivity to Ceralasertib in resistant cells.

Cell LineResistance MechanismTreatmentIC50 (µM)Reversal FoldReference
SW620/Ad300 P-gp OverexpressionCeralasertib2.10-[3]
Ceralasertib + Verapamil (5 µM)0.1911.05[3]
NCI-H460/TPT10 BCRP OverexpressionCeralasertib4.68-[3]
Ceralasertib + Ko143 (0.5 µM)0.2816.71[3]
Table 3: Clinical Trial Data for Ceralasertib Combination Therapies

Summary of efficacy data from select clinical trials investigating Ceralasertib combinations in resistant patient populations.

CombinationCancer TypePatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Ceralasertib + Durvalumab NSCLCPost-PD(L)1 & Chemo13.9%5.8 months[15][16]
Ceralasertib + Durvalumab Advanced Gastric CancerRefractory20.6%3.1 months[11]
Ceralasertib + Olaparib Ovarian CancerPARP Inhibitor-Resistant, BRCA-mutated14.3% (1/7 patients)-[12]

Experimental Protocols & Workflows

Protocol 1: Assessing Ceralasertib Resistance via Cell Viability Assay

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of Ceralasertib.

  • Cell Plating: Seed cancer cells (e.g., parental and suspected resistant lines) in 96-well plates at a pre-optimized density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of Ceralasertib in culture medium. Include a vehicle control (e.g., DMSO) at the highest concentration used.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the Ceralasertib dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add a viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control cells. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Workflow for Investigating P-gp/BCRP-Mediated Resistance

This diagram illustrates the logical flow for determining if efflux pumps are responsible for observed Ceralasertib resistance.

G cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Molecular Verification cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Conclusion start Observe increased IC50 to Ceralasertib hypo Hypothesize resistance is due to efflux pump overexpression (P-gp/BCRP) start->hypo western Western Blot for P-gp & BCRP protein hypo->western qpcr qRT-PCR for ABCB1 & ABCG2 mRNA hypo->qpcr reversal Perform IC50 assay with Ceralasertib + P-gp/BCRP inhibitor (e.g., Verapamil/Ko143) western->reversal qpcr->reversal conclusion1 Sensitivity Restored: Resistance is P-gp/BCRP mediated reversal->conclusion1 Yes conclusion2 No Change in Sensitivity: Investigate other mechanisms reversal->conclusion2 No

Workflow for efflux pump resistance investigation.

Signaling Pathway Diagrams

ATR Signaling and Ceralasertib Inhibition

This diagram shows the canonical ATR signaling pathway in response to DNA replication stress and the point of inhibition by Ceralasertib.

ATR_Pathway DNA_Stress Replication Stress (e.g., stalled forks, ssDNA) RPA RPA Complex DNA_Stress->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Active) CDC25 CDC25 Phosphatases pCHK1->CDC25 inhibits DNARepair DNA Repair & Fork Stabilization pCHK1->DNARepair promotes CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CDC25->CellCycleArrest promotes progression Ceralasertib Ceralasertib (AZD6738) Ceralasertib->ATR inhibits Resistance_Mechanisms cluster_cell Cancer Cell Ceralasertib_in Ceralasertib (Intracellular) ATR ATR Ceralasertib_in->ATR inhibits Pgp_BCRP P-gp / BCRP Efflux Pumps Ceralasertib_in->Pgp_BCRP efflux Target_Effect Apoptosis / Mitotic Catastrophe ATR->Target_Effect prevents Ceralasertib_ext Ceralasertib (Extracellular) Ceralasertib_ext->Ceralasertib_in enters cell Pgp_BCRP->Ceralasertib_ext UPF2_loss Loss of UPF2 Bypass Cell Cycle Bypass & Altered DDR UPF2_loss->Bypass leads to Bypass->Target_Effect evades

References

Optimizing (S)-Ceralasertib dosing schedule in combination therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosing schedule of (S)-Ceralasertib in combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as AZD6738, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] ATR is a critical protein in the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress and single-stranded DNA breaks.[5] By inhibiting ATR, Ceralasertib prevents the activation of the downstream checkpoint kinase 1 (CHK1), leading to the disruption of cell cycle checkpoints and inhibition of DNA repair.[6] This accumulation of DNA damage can induce synthetic lethality in cancer cells, particularly those with existing defects in other DDR pathways, such as ATM or BRCA1/2 mutations.[1][7]

Q2: What are the most common combination therapies being investigated with Ceralasertib?

Ceralasertib is being evaluated in combination with various anti-cancer agents, including:

  • Chemotherapy: Agents that induce DNA damage, such as carboplatin and paclitaxel.[5][8] The rationale is to enhance the cytotoxic effects of chemotherapy by preventing cancer cells from repairing the induced DNA damage.

  • PARP inhibitors: Drugs like olaparib, which also target the DDR pathway. The combination of an ATR inhibitor and a PARP inhibitor can create a synergistic effect by targeting different components of the DNA repair machinery.[3][4]

  • Immune checkpoint inhibitors: Agents like durvalumab. The accumulation of DNA damage caused by Ceralasertib may increase tumor antigenicity and enhance the anti-tumor immune response, thereby synergizing with immunotherapy.[9][10]

Q3: What are the key considerations for designing a dosing schedule for Ceralasertib in combination therapy?

Optimizing the dosing schedule is critical to maximize efficacy while managing toxicity. Key considerations include:

  • Synergistic Toxicity: Combination therapy can lead to overlapping toxicities, particularly hematological side effects like thrombocytopenia and neutropenia, which are dose-limiting for Ceralasertib.[2][8][11]

  • Sequence of Administration: The order and timing of drug administration can significantly impact outcomes. Preclinical and clinical studies have explored both concurrent and sequential dosing schedules.[8][11]

  • Intermittent vs. Continuous Dosing: Intermittent dosing schedules for Ceralasertib (e.g., "14 days on, 14 days off") have been adopted in some trials to allow for bone marrow recovery.[5]

  • Pharmacokinetics and Pharmacodynamics: Understanding the pharmacokinetic profile of Ceralasertib (time to peak concentration, half-life) and its pharmacodynamic effects (target engagement biomarkers) is crucial for rational schedule design.[11][12]

Troubleshooting Guides

Issue 1: Excessive Hematological Toxicity (Thrombocytopenia, Neutropenia)

  • Problem: Grade 3/4 thrombocytopenia or neutropenia is observed, leading to dose interruptions or discontinuations. This is a known dose-limiting toxicity of Ceralasertib, especially in combination with myelosuppressive chemotherapy.[2][8][11]

  • Possible Causes & Solutions:

    • Inappropriate Starting Dose: The initial dose of Ceralasertib or the combination agent may be too high.

      • Recommendation: Refer to established Recommended Phase II Doses (RP2D) from clinical trials for the specific combination. If not available, consider a more conservative dose-escalation design.

    • Suboptimal Dosing Schedule: Continuous daily dosing of Ceralasertib with chemotherapy can exacerbate myelosuppression.

      • Recommendation: Implement an intermittent Ceralasertib dosing schedule to allow for bone marrow recovery between cycles. For example, a "days 1-7 on" or "14 days on, 14 days off" schedule has been used.[5][13]

    • Patient-Specific Factors: Patients with extensive prior chemotherapy may have compromised bone marrow reserve.[8]

      • Recommendation: Carefully select patients and consider prophylactic use of growth factors (e.g., G-CSF) as per institutional guidelines.

Issue 2: Lack of Efficacy or Tumor Response

  • Problem: The combination therapy does not result in the expected tumor growth inhibition or regression.

  • Possible Causes & Solutions:

    • Suboptimal Dosing and Scheduling: The dose of Ceralasertib may be too low to achieve sufficient target inhibition, or the schedule may not be optimized for synergy.

      • Recommendation: Ensure that the Ceralasertib dose and schedule are sufficient to induce pharmacodynamic effects, such as modulation of pRAD50 in tumor biopsies or peripheral blood mononuclear cells (PBMCs).[11][12][14] Preclinical studies suggest that the duration of Ceralasertib administration post-chemotherapy can influence efficacy.[8]

    • Lack of Predictive Biomarkers: The tumor may not have the molecular characteristics that confer sensitivity to ATR inhibition.

      • Recommendation: Assess tumors for potential biomarkers of sensitivity, such as loss of ATM expression or mutations in other DDR genes.[6][11] Tumors with high replication stress may also be more sensitive.[3]

    • Drug Resistance: Cancer cells can develop resistance to Ceralasertib, for instance, through the overexpression of drug efflux transporters like P-gp and BCRP.[15]

      • Recommendation: In preclinical models, consider co-administration with inhibitors of these transporters. In a clinical context, this remains an area for further investigation.

Data from Clinical Trials

Table 1: Summary of this compound Dosing in Combination Therapy from Select Clinical Trials

Combination AgentCeralasertib Dose & ScheduleCycle LengthRecommended Phase II Dose (RP2D)Key Toxicities (Grade ≥3)Reference
Carboplatin (AUC5)40 mg QD (Days 1-2)21 days40 mg QD on days 1-2 with carboplatin AUC5 every 3 weeksAnemia (39%), Thrombocytopenia (36%), Neutropenia (25%)[8][11]
Paclitaxel (80 mg/m²)240 mg BID (Days 1-14)28 days240 mg BID on days 1-14 with paclitaxel 80 mg/m² on days 1, 8, 15 every 28 daysNeutropenia (30%), Anemia (23%), Thrombocytopenia (9%)[5]
Olaparib (300 mg BID)160 mg QD (Days 1-7)28 daysNot explicitly stated as RP2D in this context, but was the dose used in a Phase 2 study.Anemia (21.6%), Diarrhea (5.4%), Thrombocytopenia (G4, 5.4%)[13]
Durvalumab (1500 mg)240 mg BID (Days 15-28)28 daysNot explicitly stated as RP2D in this context, but was the dose used in a Phase 2 study.Manageable with dose modification.[16]

Experimental Protocols

Protocol 1: Assessment of Pharmacodynamic Biomarkers in Tumor Biopsies

This protocol outlines a general procedure for assessing the pharmacodynamic effects of Ceralasertib in tumor tissue.

  • Biopsy Collection: Obtain paired tumor biopsies at baseline (pre-treatment) and on-treatment (e.g., after a specified number of doses of Ceralasertib).

  • Tissue Processing: Formalin-fix and paraffin-embed (FFPE) the biopsy samples according to standard laboratory procedures.

  • Immunohistochemistry (IHC):

    • Section the FFPE blocks (e.g., 4-5 µm sections).

    • Perform antigen retrieval using an appropriate buffer and heat source.

    • Block endogenous peroxidases and non-specific antibody binding.

    • Incubate with a primary antibody against a pharmacodynamic biomarker, such as phospho-RAD50 (pRAD50), a marker of ATM activation and an indirect indicator of ATR inhibition.[11][14]

    • Incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Develop the signal using a chromogenic substrate (e.g., DAB).

    • Counterstain with hematoxylin.

  • Image Analysis:

    • Scan the stained slides using a digital slide scanner.

    • Quantify the IHC signal using image analysis software. The H-score, which combines the staining intensity and the percentage of positive cells, is a common method for quantification.[14]

  • Data Interpretation: Compare the on-treatment biomarker levels to the baseline levels to assess the degree of target engagement. An increase in pRAD50 expression following Ceralasertib treatment indicates on-target activity.[11][14]

Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Therapeutic Intervention DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Ceralasertib Ceralasertib Ceralasertib->ATR inhibits

Caption: ATR Signaling Pathway and the Mechanism of Action of Ceralasertib.

experimental_workflow cluster_patient Patient Journey cluster_lab Laboratory Analysis Enrollment Enrollment Baseline_Biopsy Baseline_Biopsy Enrollment->Baseline_Biopsy Treatment_Start Treatment_Start Baseline_Biopsy->Treatment_Start IHC_Staining IHC_Staining Baseline_Biopsy->IHC_Staining On_Treatment_Biopsy On_Treatment_Biopsy Treatment_Start->On_Treatment_Biopsy Response_Assessment Response_Assessment On_Treatment_Biopsy->Response_Assessment On_Treatment_Biopsy->IHC_Staining Data_Analysis Data_Analysis IHC_Staining->Data_Analysis

Caption: Workflow for Pharmacodynamic Biomarker Assessment in a Clinical Trial.

References

Managing hematological toxicity of (S)-Ceralasertib with carboplatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the combination of (S)-Ceralasertib (AZD6738), an ATR kinase inhibitor, with carboplatin. It provides detailed information on managing the hematological toxicity observed with this combination, based on findings from clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the Ceralasertib and carboplatin combination?

A1: Carboplatin is a platinum-based chemotherapy agent that causes DNA damage in cancer cells, primarily by forming DNA adducts, which interferes with DNA repair and replication.[1] Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated to repair damaged DNA. By inhibiting ATR, Ceralasertib prevents cancer cells from repairing the DNA damage induced by carboplatin, leading to an accumulation of damage and subsequent cell death (synthetic lethality).

Diagram: Mechanism of Action

cluster_0 Cellular Processes Carboplatin Carboplatin DNA_Damage DNA Damage (Adducts) Carboplatin->DNA_Damage Induces ATR_Activation ATR Kinase Activation DNA_Damage->ATR_Activation Triggers DDR DNA Damage Response (DDR) ATR_Activation->DDR Apoptosis Apoptosis (Cell Death) ATR_Activation->Apoptosis Leads to (when inhibited) Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair DDR->Cell_Cycle_Arrest Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival Ceralasertib This compound Ceralasertib->ATR_Activation Inhibits

Caption: Synergistic anti-tumor effect of Ceralasertib and Carboplatin.

Q2: What are the most common and dose-limiting hematological toxicities observed with this combination?

A2: The combination of Ceralasertib and carboplatin can lead to significant hematological toxicity. In a Phase I clinical study, the most common treatment-emergent adverse events of Grade 3 or higher were anemia (39%), thrombocytopenia (36%), and neutropenia (25%).[2][3][4] Dose-limiting toxicities (DLTs) included Grade 4 thrombocytopenia and a combination of Grade 4 thrombocytopenia with Grade 3 neutropenia.[2][5]

Q3: What is the Recommended Phase II Dose (RP2D) and schedule to mitigate toxicity?

A3: The RP2D was established as Ceralasertib 40 mg administered once daily on days 1 and 2, concurrently with a fixed dose of carboplatin (AUC5) on day 1 of a 21-day cycle.[3][5] This intermittent Ceralasertib dosing schedule was better tolerated than more continuous schedules.[6]

Q4: How quickly is Ceralasertib absorbed and eliminated?

A4: Ceralasertib is rapidly absorbed, reaching maximum plasma concentration (t-max) in approximately 1 hour. It has a terminal plasma half-life of about 8–11 hours.[2][4] This pharmacokinetic profile is important for scheduling and managing acute toxicities.

Data on Hematological Toxicity

The following table summarizes the key hematological adverse events observed in the Phase I study of Ceralasertib with carboplatin (n=36 patients).[2][3][4]

Adverse EventGrade ≥3 IncidenceNotes
Anemia 39%A common toxicity associated with ATR inhibitors and carboplatin.[3][7]
Thrombocytopenia 36%A primary dose-limiting toxicity for this combination.[5][8]
Neutropenia 25%Contributed to dose-limiting toxicities in combination with thrombocytopenia.[5]

Troubleshooting Guide

Issue 1: Severe Thrombocytopenia (Grade ≥3) is Observed

  • Immediate Action: Per standard clinical practice and trial protocols, treatment should be interrupted. Platelet transfusions may be required for Grade 4 toxicity or significant bleeding.

  • Investigation:

    • Confirm platelet count with a repeat complete blood count (CBC).

    • Review patient's medication history for other drugs that may cause thrombocytopenia.

    • Assess for signs of bleeding.

  • Resolution:

    • For subsequent cycles, consider dose reduction of Ceralasertib or carboplatin, or delaying the next cycle until platelet counts recover to Grade 1 or baseline.

    • Ensure adherence to the recommended intermittent dosing schedule (days 1-2 of a 21-day cycle), as this was found to be better tolerated.[5]

Diagram: Troubleshooting Workflow for Hematological Toxicity

Start Monitor CBC at Baseline and Before Each Cycle CheckToxicity Hematological Toxicity Observed (Grade ≥3)? Start->CheckToxicity NoToxicity Continue Treatment Per Protocol CheckToxicity->NoToxicity No Action Interrupt Dosing Provide Supportive Care (e.g., Transfusion, G-CSF) CheckToxicity->Action Yes NoToxicity->Start Wait Wait for Recovery (to Grade ≤1) Action->Wait Reassess Reassess Dosing for Next Cycle Wait->Reassess DoseReduce Consider Dose Reduction of Ceralasertib/Carboplatin Reassess->DoseReduce DLT Occurred? Yes DelayCycle Delay Next Cycle Reassess->DelayCycle DLT Occurred? No Resume Resume Treatment at Modified Dose/Schedule DoseReduce->Resume DelayCycle->Resume

Caption: Decision workflow for managing high-grade hematological toxicity.

Issue 2: Severe Neutropenia (Grade ≥3) Develops

  • Immediate Action: Interrupt treatment. For Grade 4 neutropenia or febrile neutropenia, hospitalization and initiation of broad-spectrum antibiotics may be necessary.

  • Investigation:

    • Confirm absolute neutrophil count (ANC).

    • Monitor for signs of infection, including fever (≥38.3°C).

  • Resolution:

    • The use of granulocyte colony-stimulating factors (G-CSF) can be considered to accelerate neutrophil recovery, as per institutional guidelines.

    • Future cycles may require a dose reduction of carboplatin, which is strongly associated with neutropenia.[1][9]

Issue 3: Persistent Grade 2 Anemia or Acute Drop in Hemoglobin

  • Immediate Action: Evaluate the patient for symptoms (e.g., fatigue, dyspnea, tachycardia).

  • Investigation:

    • Monitor hemoglobin and hematocrit levels.

    • Assess for any signs of bleeding, which could be exacerbated by concurrent thrombocytopenia.

  • Resolution:

    • Red blood cell transfusions may be indicated for symptomatic anemia or a significant drop in hemoglobin, according to standard clinical guidelines.

    • Erythropoiesis-stimulating agents (ESAs) could be considered for chronic chemotherapy-induced anemia, though their use should be carefully evaluated based on the specific experimental context.

Experimental Protocols

Phase I Clinical Trial Protocol for Ceralasertib with Carboplatin

This section provides a summary of the methodology used in the key clinical trial investigating this combination.[5]

  • Patient Population: Eligible participants included patients with advanced solid tumors for which standard therapies were no longer effective.[10] Key exclusion criteria included prior diagnosis of ataxia telangiectasia and unresolved toxicities from previous treatments.[10]

  • Study Design: This was a Phase I, open-label, dose-escalation study. Patients (n=36) were enrolled in cohorts to receive escalating doses of Ceralasertib in combination with a fixed dose of carboplatin to determine the MTD and RP2D.[4]

  • Dosing and Administration:

    • Carboplatin: Administered intravenously at a fixed dose of Area Under the Curve (AUC) 5 on Day 1 of each 21-day cycle.[4]

    • Ceralasertib: Administered orally. Various doses (from 20 mg twice daily to 60 mg once daily) and schedules (sequential and concurrent) were evaluated.[4] The determined RP2D schedule was 40 mg once daily on Days 1 and 2 of the 21-day cycle.[5]

  • Toxicity Assessment:

    • The primary objective was to assess safety and tolerability.[2]

    • Adverse events were continuously monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v4.03.[2]

    • Dose-limiting toxicities were evaluated in the first cycle of treatment to guide dose escalation decisions.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

    • Blood samples were collected at various time points to determine the PK profile of Ceralasertib (e.g., t-max, half-life).[2]

    • Tumor biopsies were analyzed for PD markers, such as the upregulation of pRAD50, to confirm on-target activity of Ceralasertib.[5]

References

Troubleshooting inconsistent results in (S)-Ceralasertib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR kinase inhibitor, (S)-Ceralasertib (AZD6738).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, which is activated in response to DNA replication stress.[3] Ceralasertib works by competitively binding to the ATP-binding site of ATR, inhibiting its kinase activity. This prevents the downstream phosphorylation of key substrates, most notably checkpoint kinase 1 (CHK1).[2] The inhibition of the ATR/CHK1 signaling pathway disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells, particularly those with existing defects in other DDR pathways (e.g., ATM deficiency).[1][4]

Q2: How should I prepare and store this compound for in vitro experiments?

Proper preparation and storage of this compound are crucial for obtaining consistent results.

Parameter Recommendation
Solvent This compound is soluble in organic solvents such as DMSO and ethanol.[4][5] For in vitro cell-based assays, it is typically dissolved in DMSO to create a high-concentration stock solution.[1][6]
Stock Solution Concentration A common stock solution concentration is 10-30 mM in DMSO.[6]
Storage of Stock Solution Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability (≥4 years at -20°C).[5][7]
Working Dilutions For experiments, the DMSO stock solution is further diluted in cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][6]
Aqueous Solubility Ceralasertib has low aqueous solubility. If an aqueous solution is required, it can be prepared by first dissolving the compound in ethanol and then diluting with the aqueous buffer. However, it is not recommended to store the aqueous solution for more than one day.[5]

Q3: What are typical in vitro working concentrations for this compound?

The effective concentration of this compound can vary depending on the cell line and the experimental endpoint.

Assay Type Typical Concentration Range Notes
ATR Inhibition (in cells) The IC50 for inhibition of ATR kinase-dependent CHK1 phosphorylation in cells is approximately 0.074 µM.[1]This represents the concentration needed to inhibit the direct target in a cellular context.
Cell Viability (GI50) The 50% growth inhibition (GI50) values are cell line-dependent, with a median of 1.47 µM across a large panel of cell lines.[2] Some sensitive cell lines show GI50 values below 1 µM.[1]Significant variability exists between different cancer cell lines.
Combination Studies Concentrations between 0.1 µM and 1.0 µM have been used in combination with other agents like carboplatin.[8]The goal is often to achieve ATR inhibition without causing significant single-agent cytotoxicity.
Mechanistic Studies A concentration of 6 µM has been used to study the effects on T-cells and to induce immunogenic cell death markers.[9][10]Higher concentrations may be required for specific mechanistic endpoints.

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Problem: High variability in IC50/GI50 values between experiments.

Possible Cause Troubleshooting Step
Inconsistent Drug Preparation Ensure this compound is fully dissolved in DMSO before making serial dilutions. Use freshly opened DMSO as it can be hygroscopic, which can affect solubility.[1][7] Prepare fresh dilutions from a frozen stock for each experiment.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. Ensure even cell distribution in the wells to avoid edge effects.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
Assay Incubation Time The incubation time with the drug can significantly impact the IC50 value. Ensure the timing is consistent across all experiments.
Confounding factors of different metrics Different metrics like IC50 and Emax (maximum effect) can provide varying insights into a drug's effectiveness, with Emax sometimes being independent of proliferation rate.[11] Consider using metrics that correct for proliferation rate differences, such as GR50.[12]
Cell Line Specific Factors The sensitivity of different cell lines to Ceralasertib can vary significantly.[2] Factors such as ATM deficiency can sensitize cells to ATR inhibitors.[3]

Problem: Unexpectedly low or high cell viability.

Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify the calculations for your serial dilutions. If possible, confirm the concentration of the stock solution.
DMSO Toxicity Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).[1][6]
Cell Culture Contamination Check for signs of bacterial or mycoplasma contamination, which can affect cell health and drug response.
Drug Stability If using pre-diluted aqueous solutions, be aware of the limited stability of Ceralasertib in aqueous buffers.[5]
Cell Line Sensitivity Some cell lines are inherently resistant to ATR inhibitors. This can be due to factors like the expression of drug efflux pumps.
Troubleshooting Western Blotting for ATR Pathway Inhibition

Problem: No or weak signal for phosphorylated CHK1 (pCHK1) in positive controls.

Possible Cause Troubleshooting Step
Inefficient Induction of DNA Damage Ensure the DNA damaging agent (e.g., hydroxyurea, UV radiation) is used at the correct concentration and for the appropriate duration to induce robust ATR activation and CHK1 phosphorylation.[13]
Phosphatase Activity During sample preparation, phosphatases can dephosphorylate your target protein. Always use lysis buffer containing phosphatase inhibitors and keep samples on ice.[14]
Insufficient Protein Load Phosphorylated proteins are often low in abundance. Increase the amount of protein loaded onto the gel (20-30 µg is a good starting point).[15]
Ineffective Antibody Verify the phospho-specific antibody is validated for Western blotting and is used at the recommended dilution. Include a positive control lysate if available.
Blocking Agent Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background. Use Bovine Serum Albumin (BSA) or a protein-free blocker instead.[14][16]

Problem: Inconsistent inhibition of pCHK1 with this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal conditions for observing pCHK1 inhibition in your cell line.
ATP Competition Ceralasertib is an ATP-competitive inhibitor.[2] While less of a concern in cell-based assays with physiological ATP levels, extreme variations in cellular ATP could theoretically influence its efficacy.[17]
Normalization Issues Always probe for total CHK1 on the same blot after stripping to ensure that the observed decrease in pCHK1 is not due to a general decrease in CHK1 protein levels.[14]
Experimental Timing The inhibition of pCHK1 can be rapid and transient. Ensure that the timing of cell lysis after treatment is consistent.
Troubleshooting Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)

Problem: High percentage of apoptotic cells in the untreated control group.

Possible Cause Troubleshooting Step
Suboptimal Cell Culture Conditions Ensure cells are not overgrown, starved of nutrients, or subjected to harsh conditions during routine culture.
Harsh Cell Handling Over-trypsinization or excessive mechanical stress during cell harvesting can damage the cell membrane, leading to false-positive Annexin V staining.[18]
Spontaneous Apoptosis Some cell lines are more prone to spontaneous apoptosis. Ensure you are using healthy, log-phase cells for your experiments.

Problem: No significant increase in apoptosis after this compound treatment.

Possible Cause Troubleshooting Step
Insufficient Drug Concentration or Duration The induction of apoptosis is a downstream effect of ATR inhibition and may require higher concentrations or longer incubation times than those needed to inhibit pCHK1. Perform a dose-response and time-course experiment.
Cell Cycle Arrest vs. Apoptosis At certain concentrations, Ceralasertib may induce cell cycle arrest without immediately leading to widespread apoptosis.[1] Consider analyzing cell cycle distribution in parallel.
Apoptotic Cells in Supernatant Apoptotic cells can detach and be lost during washing steps. Make sure to collect the supernatant along with the adherent cells before staining.[18]
Incorrect Staining Protocol Annexin V binding is calcium-dependent; ensure you are using the recommended binding buffer.[19] Also, do not wash cells after staining, as this can remove the dye.[18] Samples should be analyzed by flow cytometry shortly after staining, as the signal is not stable.[19]

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)
  • Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 value.

Protocol 2: Western Blot for pCHK1 Inhibition
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 2-4 hours) to induce ATR activity.

  • In the last 1-2 hours of the DNA damage treatment, add different concentrations of this compound or vehicle control (DMSO).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[20][21]

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with a primary antibody for total CHK1 as a loading control.

Protocol 3: Apoptosis Assay (Annexin V/PI Flow Cytometry)
  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 48-72 hours).

  • Harvest both the adherent cells (using trypsin) and the floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour of staining.

  • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizations

Ceralasertib_Signaling_Pathway Ceralasertib (ATR Inhibitor) Signaling Pathway cluster_inhibition Effect of Ceralasertib DNA Damage\n(Replication Stress) DNA Damage (Replication Stress) ATR ATR DNA Damage\n(Replication Stress)->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis Ceralasertib Ceralasertib Ceralasertib->ATR inhibits p-CHK1 p-CHK1 CHK1->p-CHK1 Cell Cycle Arrest Cell Cycle Arrest p-CHK1->Cell Cycle Arrest induces DNA Repair DNA Repair p-CHK1->DNA Repair promotes Cell Survival Cell Survival Cell Cycle Arrest->Cell Survival DNA Repair->Cell Survival Cell Survival->Apoptosis leads to

Caption: Mechanism of action of this compound in the ATR signaling pathway.

Experimental_Workflow_Troubleshooting General Experimental Workflow and Troubleshooting Start Start Experiment_Setup 1. Experiment Setup (Cell Seeding, Drug Prep) Start->Experiment_Setup Treatment 2. Treatment with This compound Experiment_Setup->Treatment Data_Acquisition 3. Data Acquisition (e.g., Plate Reader, Flow Cytometer, Western Blot) Treatment->Data_Acquisition Data_Analysis 4. Data Analysis Data_Acquisition->Data_Analysis Expected_Results Results as Expected? Data_Analysis->Expected_Results Inconsistent_Results Inconsistent/ Unexpected Results Expected_Results->Inconsistent_Results No Conclusion Conclusion/ Next Experiment Expected_Results->Conclusion Yes Troubleshooting 5. Troubleshoot (Consult Guide) Inconsistent_Results->Troubleshooting Troubleshooting->Experiment_Setup Revise Protocol

Caption: A general workflow for conducting and troubleshooting experiments.

Logical_Troubleshooting_Flow Logical Flow for Diagnosing Inconsistent Results Inconsistent_Results Inconsistent Results Observed Check_Reagents Reagents & Drug Preparation OK? Inconsistent_Results->Check_Reagents Check_Cells Cell Health & Culture Conditions OK? Check_Reagents->Check_Cells Yes Action_Reagents Remake stock solutions. Use fresh reagents. Check_Reagents->Action_Reagents No Check_Protocol Experimental Protocol Followed? Check_Cells->Check_Protocol Yes Action_Cells Use new cell stock. Optimize cell density. Check_Cells->Action_Cells No Check_Equipment Equipment Functioning Correctly? Check_Protocol->Check_Equipment Yes Action_Protocol Review protocol steps. Ensure consistent timing. Check_Protocol->Action_Protocol No Action_Equipment Calibrate equipment. Check settings. Check_Equipment->Action_Equipment No Consult_Literature Consult Literature for Cell-Specific Responses Check_Equipment->Consult_Literature Yes Action_Reagents->Inconsistent_Results Re-run Experiment Action_Cells->Inconsistent_Results Re-run Experiment Action_Protocol->Inconsistent_Results Re-run Experiment Action_Equipment->Inconsistent_Results Re-run Experiment

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: (S)-Ceralasertib Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the bioavailability of the ATR kinase inhibitor, (S)-Ceralasertib, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound in mice?

A1: Preclinical studies have shown that this compound exhibits dose-dependent oral bioavailability in mice.[1] This means that as the dose increases, the corresponding increase in systemic exposure is more than proportional. For instance, one study observed an approximate two-fold increase in bioavailability between the lowest and highest doses tested.[1] This phenomenon is attributed to the saturation of first-pass metabolism.[1]

Q2: What is "first-pass metabolism" and how does it affect this compound?

A2: First-pass metabolism, or the first-pass effect, is a phenomenon where a drug gets metabolized at a specific location in the body that results in a reduced concentration of the active drug reaching its site of action or the systemic circulation. For orally administered drugs, this metabolism primarily occurs in the liver and the gut wall. This compound is subject to significant first-pass metabolism, which is a key factor influencing its oral bioavailability.[1] At lower doses, a significant fraction of the drug is metabolized before it can enter systemic circulation. As the dose increases, the metabolic enzymes responsible for breaking down this compound become saturated, allowing a larger proportion of the unmetabolized drug to be absorbed.[1]

Q3: What is a standard vehicle formulation for administering this compound orally to mice in preclinical studies?

A3: A commonly used vehicle for the oral administration of this compound in mice is a mixture of 10% DMSO, 40% Propylene Glycol, and 50% deionized water .[1][2][3][4] This formulation is suitable for oral gavage.

Troubleshooting Guide

Issue 1: Observed bioavailability of this compound is lower than expected or highly variable between animals.

Possible Causes and Solutions:

  • Suboptimal Formulation:

    • Question: Is the compound fully dissolved in the vehicle?

    • Troubleshooting: Ensure this compound is completely solubilized in the 10% DMSO, 40% Propylene Glycol, and 50% water vehicle. Visually inspect the formulation for any precipitation before administration. Sonication may aid in dissolution. For poorly soluble compounds, exploring alternative formulation strategies can be beneficial. These include the use of amorphous solid dispersions, which can improve the dissolution rate and absorption of drugs with pH-dependent solubility.[5] Another approach is the use of lipid-based formulations or the creation of lipophilic salts to enhance solubility in lipidic excipients.[5]

  • Improper Administration Technique:

    • Question: Is the oral gavage technique consistent and accurate?

    • Troubleshooting: Inaccurate oral gavage can lead to dosing errors or aspiration, affecting drug absorption and animal welfare. Ensure personnel are properly trained in oral gavage techniques for mice. The volume administered should not exceed recommended limits (typically 10 mL/kg for mice).[6][7][8] Refer to the detailed experimental protocol below for proper gavage technique.

  • High First-Pass Metabolism at Low Doses:

    • Question: Are you working with low doses of this compound?

    • Troubleshooting: Due to saturable first-pass metabolism, low doses of this compound will inherently have lower bioavailability.[1] If your experimental design allows, consider evaluating a range of doses to characterize the dose-bioavailability relationship in your specific animal model.

  • Animal-Specific Factors:

    • Question: Are there variations in the health, age, or fasting state of the animals?

    • Troubleshooting: Ensure all animals are of a consistent age and health status. The gastrointestinal environment can influence drug absorption, so standardizing the fasting period before dosing is crucial. A typical fasting period for mice is 4-6 hours.

Issue 2: Non-linear dose-exposure relationship observed.

Possible Cause and Solution:

  • Saturable First-Pass Metabolism:

    • Explanation: A non-linear, greater-than-proportional increase in systemic exposure with increasing doses is expected for this compound due to the saturation of its first-pass metabolism.[1]

    • Recommendation: This is an inherent pharmacokinetic property of the compound. It is important to characterize this relationship by studying multiple dose levels. This data will be critical for interpreting pharmacodynamic and efficacy studies.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters in Mice Following Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (ng*h/mL)Bioavailability (%)VehicleReference
2.0~5060~100~10-1510% DMSO, 40% Propylene Glycol, 50% dH2O[1]
7.5~20015~400~20-2510% DMSO, 40% Propylene Glycol, 50% dH2O[1]
20~80015~1500~30-3510% DMSO, 40% Propylene Glycol, 50% dH2O[1]
75~400015~8000~45-5010% DMSO, 40% Propylene Glycol, 50% dH2O[1]

Note: The values presented are approximate and have been extrapolated from published graphical data for illustrative purposes. For precise values, refer to the original publication.

Experimental Protocols

Protocol 1: Assessment of Oral Bioavailability of this compound in Mice

1. Animal Model:

  • Use healthy, age-matched mice (e.g., 8-10 weeks old) of a specified strain (e.g., C57BL/6 or BALB/c).

  • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatize animals to the facility for at least one week before the experiment.

2. Formulation Preparation:

  • Prepare the dosing formulation of this compound in a vehicle of 10% DMSO, 40% Propylene Glycol, and 50% deionized water.

  • Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

  • Prepare a fresh formulation on the day of the experiment.

3. Dosing:

  • Fast the mice for 4-6 hours before dosing, with free access to water.

  • Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

  • Administer this compound via oral gavage using a suitable, ball-tipped gavage needle. The dosing volume should be approximately 10 mL/kg.

  • For determination of absolute bioavailability, a separate cohort of mice should be administered this compound intravenously (e.g., via tail vein injection) with an appropriate formulation.

4. Blood Sampling:

  • Collect blood samples at predetermined time points to capture the pharmacokinetic profile. Suggested time points for oral administration are: 0 (pre-dose), 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.

  • Blood can be collected via a suitable method, such as saphenous vein or submandibular bleeding for sparse sampling, or terminal cardiac puncture for a single time point per animal.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to calculate key parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

  • Calculate the oral bioavailability (F%) using the following formula:

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Damage/Replication Stress cluster_atr ATR Kinase Activation cluster_downstream Downstream Effects DNA_Damage DNA Damage (e.g., stalled replication forks) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Phosphorylation ATR->CHK1 phosphorylates Ceralasertib This compound Ceralasertib->ATR inhibits CellCycle Cell Cycle Arrest CHK1->CellCycle DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis CellCycle->Apoptosis DNARepair->Apoptosis inhibition leads to

Caption: ATR Signaling Pathway and the Mechanism of Action of this compound.

Bioavailability_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_calc Calculation Formulation Formulation Preparation (10% DMSO, 40% PG, 50% H2O) Dosing_Oral Oral Dosing (Gavage) Formulation->Dosing_Oral Dosing_IV IV Dosing (Tail Vein) Formulation->Dosing_IV Animal_Prep Animal Preparation (Fasting) Animal_Prep->Dosing_Oral Animal_Prep->Dosing_IV Blood_Collection Serial Blood Sampling Dosing_Oral->Blood_Collection Dosing_IV->Blood_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation (F% = (AUCoral/AUCiv)*(Doseiv/Doseoral)) PK_Analysis->Bioavailability_Calc

Caption: Experimental Workflow for Assessing Oral Bioavailability.

Troubleshooting_Bioavailability cluster_formulation Formulation Issues cluster_technique Administration Technique cluster_pk Pharmacokinetic Properties cluster_animal Animal Factors start Low or Variable Bioavailability Observed check_solubility Is the compound fully dissolved? start->check_solubility check_gavage Is the oral gavage technique consistent? start->check_gavage check_dose Are you using low doses? start->check_dose check_animals Are animals standardized (age, health, fasting)? start->check_animals consider_alt Consider alternative formulations (e.g., amorphous solid dispersions, lipid-based systems) check_solubility->consider_alt No retrain Review and retrain on proper gavage procedures check_gavage->retrain No dose_range Characterize the dose-bioavailability relationship across a range of doses check_dose->dose_range Yes standardize Ensure consistency in animal selection and pre-dosing procedures check_animals->standardize No

Caption: Troubleshooting Decision Tree for Low Bioavailability.

References

Minimizing off-target kinase inhibition of (S)-Ceralasertib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing off-target kinase inhibition of (S)-Ceralasertib (AZD6738).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound, also known as AZD6738, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) serine/threonine protein kinase.[1][2][3][4][5][6][7] ATR is a critical regulator of the DNA Damage Response (DDR), particularly in response to replication stress.[8][9]

Q2: How selective is this compound for ATR kinase?

This compound has demonstrated a high degree of selectivity for ATR kinase. In a broad in vitro screen of 442 kinases, none exhibited more than 50% inhibition at a 1µM concentration.[1] Furthermore, it shows no significant inhibition of other closely related PI3K-like kinases such as DNA-PK, ATM, and mTOR, with IC50 values greater than 5µM in cellular assays.[1][2][10] The nearest identified off-target is mTOR, with a GI50 of 5.7 µmol/L.[2][10]

Q3: What are the known biochemical and cellular IC50 values for this compound against its primary target?

This compound inhibits the ATR enzyme with a biochemical IC50 of 1 nM.[3][5][6][7] In cellular assays, it inhibits the phosphorylation of the ATR substrate CHK1 with an IC50 of 74 nM.[1]

Troubleshooting Guide: Minimizing and Characterizing Off-Target Effects

Even with highly selective inhibitors, it is crucial to experimentally verify on-target and potential off-target effects. This guide provides troubleshooting strategies for researchers encountering unexpected results or wishing to rigorously characterize the selectivity of this compound in their experimental models.

Issue 1: Unexpected Phenotype Observed at High Concentrations

If you observe a cellular phenotype that is inconsistent with known ATR inhibition, especially at high concentrations of this compound, consider the possibility of off-target effects.

  • Recommendation: Perform a dose-response experiment and correlate the phenotype with the IC50 for ATR inhibition in your cell line. Effects that only manifest at concentrations significantly higher than the ATR cellular IC50 (74 nM) may be due to off-target activities.

Issue 2: How can I confirm that the observed effects in my cellular model are due to ATR inhibition?

To ensure the observed cellular response is a direct result of ATR inhibition by this compound, it is important to perform target validation experiments.

  • Recommendation 1: Western Blot Analysis. Analyze the phosphorylation status of downstream targets of ATR. A decrease in the phosphorylation of CHK1 (Ser345) is a direct indicator of ATR inhibition.[1]

  • Recommendation 2: Cellular Thermal Shift Assay (CETSA). This assay can confirm direct binding of this compound to ATR in intact cells. Target engagement is verified by a shift in the thermal stability of the target protein upon ligand binding.[11][12][13][14]

Issue 3: How can I proactively identify potential off-targets of this compound in my specific experimental system?

While this compound is highly selective, its off-target profile in your unique cellular context may not have been fully characterized.

  • Recommendation 1: Kinase Selectivity Profiling. Utilize a commercial kinase screening service to profile this compound against a broad panel of kinases at a concentration where you observe your phenotype of interest.[1]

  • Recommendation 2: Chemoproteomics. This unbiased approach can identify both kinase and non-kinase off-targets directly from cell lysates.[15][16][17][18][19] This is particularly useful for identifying unanticipated interactions.

Data Presentation

Table 1: Kinase Selectivity of this compound

TargetAssay TypeIC50 / GI50Reference
ATRBiochemical1 nM[3][5][6][7]
ATR (pCHK1)Cellular74 nM[1]
mTORCellular5.7 µM[2][10]
DNA-PKCellular> 5 µM[1]
ATMCellular> 5 µM[1]
AKTCellular> 5 µM[1]
Kinome Screen (442 kinases)Biochemical> 1 µM (>50% inhibition)[1]

Experimental Protocols

1. Western Blot for pCHK1 Inhibition

This protocol is to confirm the on-target activity of this compound by measuring the inhibition of CHK1 phosphorylation.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time.

  • Induce DNA Damage (Optional but Recommended): To robustly activate the ATR pathway, treat cells with a DNA damaging agent (e.g., hydroxyurea or UV radiation) for a short period before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-CHK1 (Ser345) and total CHK1. Use a loading control like beta-actin or GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

2. Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for confirming the direct binding of this compound to ATR in a cellular context.

  • Cell Treatment: Treat intact cells or cell lysates with this compound at the desired concentration or with a vehicle control (DMSO) for one hour.

  • Heat Challenge: Aliquot the treated cells/lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature.

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet aggregated proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble ATR protein by Western blot or other protein detection methods. A ligand-induced stabilization will result in more soluble protein at higher temperatures in the drug-treated samples compared to the vehicle control.

3. ADP-Glo™ Kinase Assay for Selectivity Profiling

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced. It can be adapted to screen this compound against a panel of kinases.

  • Reaction Setup: In a 384-well plate, set up kinase reactions containing the kinase of interest, its substrate, ATP, and varying concentrations of this compound.

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Luminescence Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. A decrease in signal indicates inhibition by this compound.

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Replication Stress cluster_ATR_activation ATR Activation cluster_response Cellular Response Replication Fork Stalling Replication Fork Stalling ATR ATR Replication Fork Stalling->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Fork Stabilization Fork Stabilization CHK1->Fork Stabilization Ceralasertib This compound Ceralasertib->ATR inhibits

Caption: ATR Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow_Kinase_Selectivity cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A Prepare Kinase Panel (e.g., 400+ kinases) B Incubate with This compound A->B C Measure Kinase Activity (e.g., ADP-Glo) B->C D Determine IC50 Values C->D E Treat Cells with This compound F Confirm Target Engagement (CETSA) E->F G Unbiased Off-Target ID (Chemoproteomics) E->G H Validate Off-Targets G->H

Caption: Workflow for Assessing this compound Kinase Selectivity.

Troubleshooting_Logic Start Unexpected Phenotype Observed Concentration Is the effective concentration significantly > cellular IC50 for ATR? Start->Concentration OnTarget Is on-target (ATR) activity confirmed via pCHK1? Concentration->OnTarget No OffTarget Potential Off-Target Effect Concentration->OffTarget Yes OnTargetEffect Likely On-Target (ATR) Mediated Effect OnTarget->OnTargetEffect Yes Confirm Confirm On-Target Activity OnTarget->Confirm No Investigate Perform Kinase Profiling or Chemoproteomics OffTarget->Investigate

Caption: Troubleshooting Logic for Unexpected Experimental Outcomes.

References

Technical Support Center: Investigating P-glycoprotein (P-gp) Mediated Efflux of (S)-Ceralasertib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with in vitro experiments related to P-glycoprotein (P-gp) mediated efflux of (S)-Ceralasertib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is P-gp mediated efflux a concern?

This compound is an orally active and selective inhibitor of the ATR kinase, a key protein in the DNA damage response pathway, with an IC50 of 1 nM.[1][2] It is under investigation for cancer therapy.[3] P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that can actively transport a wide range of substrates out of cells.[4][5] Recent studies have demonstrated that Ceralasertib is a substrate of P-gp.[3][6] This means that P-gp can pump Ceralasertib out of cancer cells, potentially reducing its intracellular concentration and limiting its therapeutic efficacy.[3][6]

Q2: Which in vitro models are suitable for studying P-gp mediated efflux of Ceralasertib?

Several in vitro models are available, with the most common being:

  • Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1): This is considered a "gold-standard" methodology for evaluating P-gp substrate liability.[7] These cells form polarized monolayers and overexpress human P-gp.[4][5]

  • Caco-2 cells: This human colon adenocarcinoma cell line spontaneously differentiates into a polarized monolayer expressing various transporters, including P-gp.[8] They are widely used to model the intestinal barrier.

  • P-gp-overexpressing membrane vesicles: These are inside-out membrane preparations from cells overexpressing P-gp and can be used to directly measure ATP-dependent transport of a substrate.[7]

  • Calcein-AM assay: This high-throughput fluorescence-based assay uses a P-gp substrate (Calcein-AM) to indirectly measure the inhibitory effect of a test compound on P-gp activity.[9][10][11][12][13]

  • P-gp ATPase assay: This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound to determine if it is a substrate or inhibitor.[14][15]

Q3: What are the key parameters to determine if this compound is a P-gp substrate in a bidirectional transport assay?

The key parameters are the apparent permeability coefficients (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, and the efflux ratio (ER).

  • Papp (A-B): Measures the rate of transport from the apical (donor) to the basolateral (receiver) compartment.

  • Papp (B-A): Measures the rate of transport from the basolateral (donor) to the apical (receiver) compartment.

  • Efflux Ratio (ER): Calculated as the ratio of Papp (B-A) to Papp (A-B). An ER significantly greater than 2 is generally considered indicative of active efflux.

To confirm that the efflux is P-gp mediated, the experiment should be repeated in the presence of a known P-gp inhibitor. A significant reduction in the ER in the presence of the inhibitor confirms P-gp involvement.[7]

Troubleshooting Guide

Issue 1: High variability in Papp values and efflux ratios between experiments.
  • Possible Cause: Inconsistent cell monolayer integrity.

    • Troubleshooting Step:

      • Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range for your cell line (e.g., >200 Ω·cm² for MDCK-MDR1) before and after the transport experiment. A significant drop in TEER indicates compromised monolayer integrity.

      • Lucifer Yellow Permeability: Perform a Lucifer Yellow permeability assay. High permeability of this paracellular marker indicates leaky monolayers.

      • Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and culture duration (typically 3-5 days post-seeding for MDCK-MDR1 cells to form a confluent monolayer).[7]

  • Possible Cause: Issues with the test compound solution.

    • Troubleshooting Step:

      • Solubility: Ensure this compound is fully dissolved in the transport buffer. Poor solubility can lead to inaccurate dosing and variable results. Consider using a low percentage of a co-solvent like DMSO (typically ≤1%).

      • Compound Stability: Verify the stability of Ceralasertib in the assay buffer under the experimental conditions (e.g., 37°C, incubation time).

Issue 2: Low or no significant efflux ratio observed for this compound, despite literature suggesting it is a P-gp substrate.
  • Possible Cause: Low P-gp expression or activity in the cell line.

    • Troubleshooting Step:

      • Positive Control: Always include a known P-gp substrate with a high efflux ratio (e.g., Digoxin, Quinidine) as a positive control to validate the assay system.

      • Cell Line Authentication: Verify the P-gp expression level in your cell line using Western blot or qPCR. Passage number can affect transporter expression.

      • Inhibitor Control: Confirm that a known P-gp inhibitor (e.g., Verapamil, Elacridar) significantly reduces the efflux of your positive control.

  • Possible Cause: Saturation of the P-gp transporter.

    • Troubleshooting Step:

      • Concentration Dependence: Test a range of this compound concentrations. High concentrations can saturate the transporter, leading to a lower apparent efflux ratio.

Issue 3: Unexpected results with P-gp inhibitors.
  • Possible Cause: The inhibitor concentration is not optimal.

    • Troubleshooting Step:

      • Concentration-Response Curve: Determine the IC50 of the inhibitor on P-gp mediated transport of a known substrate in your cell system. Typical concentrations for commonly used inhibitors are:

        • Verapamil: 10-100 µM[6][9][16][17][18]

        • Cyclosporin A: 1-10 µM[7][19][20][21][22]

        • Elacridar (GF120918): 0.1-1 µM[23][24][25][26]

      • Inhibitor Specificity: Be aware that some inhibitors may affect other transporters or cellular processes at high concentrations.

  • Possible Cause: The inhibitor itself is a P-gp substrate and competes with the test compound.

    • Troubleshooting Step:

      • Consult Literature: Review literature for the specific inhibitor's mechanism of action. Verapamil, for example, is a known P-gp substrate.[16]

Quantitative Data Summary

The following table summarizes in vitro data on the effect of P-gp on this compound cytotoxicity.

Cell LineP-gp StatusThis compound IC50 (µM)This compound IC50 (µM) + Verapamil (5 µM)Resistance Fold
KB-3-1Parental (Low P-gp)0.38 ± 0.050.35 ± 0.041.0
KB-C2P-gp Overexpressing2.15 ± 0.210.46 ± 0.065.7
SW620Parental (Low P-gp)0.42 ± 0.030.40 ± 0.021.0
SW620/Ad300P-gp Overexpressing1.89 ± 0.150.51 ± 0.044.5
HEK293Parental (Low P-gp)0.51 ± 0.060.48 ± 0.051.0
HEK293/ABCB1P-gp Overexpressing2.43 ± 0.230.55 ± 0.074.8

Data adapted from Chen et al., 2024.[6]

Experimental Protocols

Bidirectional Transport Assay in MDCK-MDR1 Cells

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Cell Seeding: Seed MDCK-MDR1 cells onto Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm² and culture for 3-5 days to form a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above the established threshold for your laboratory.

  • Assay Initiation:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • For A-B transport: Add the dosing solution containing this compound to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • For B-A transport: Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

    • To assess P-gp inhibition, pre-incubate the cells with a P-gp inhibitor (e.g., 50 µM verapamil) for 30-60 minutes before adding the Ceralasertib dosing solution containing the inhibitor.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed transport buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the cumulative amount of Ceralasertib transported over time.

    • Determine the flux rate (dQ/dt).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux rate.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_prep Cell Culture and Seeding cluster_assay Bidirectional Transport Assay cluster_analysis Data Analysis culture Culture MDCK-MDR1 cells seed Seed cells on Transwell® inserts culture->seed integrity Check Monolayer Integrity (TEER) seed->integrity dosing Add this compound (with/without P-gp inhibitor) integrity->dosing incubation Incubate at 37°C dosing->incubation sampling Collect samples from donor and receiver chambers incubation->sampling quantification LC-MS/MS Quantification sampling->quantification calculation Calculate Papp and Efflux Ratio quantification->calculation interpretation Interpret Results calculation->interpretation

Caption: Workflow for assessing P-gp mediated efflux of this compound.

signaling_pathway cluster_cell Cancer Cell Ceralasertib_in This compound (Intracellular) ATR ATR Kinase Ceralasertib_in->ATR Inhibits Pgp P-glycoprotein (P-gp) Ceralasertib_in->Pgp Substrate DDR DNA Damage Response Inhibition ATR->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Leads to Ceralasertib_out This compound (Extracellular) Pgp->Ceralasertib_out Efflux Ceralasertib_ext This compound (Administered) Ceralasertib_ext->Ceralasertib_in Enters cell

Caption: Mechanism of this compound action and P-gp mediated efflux.

troubleshooting_logic start Low Efflux Ratio for Ceralasertib check_positive_control Check Positive Control (e.g., Digoxin) Is Efflux Ratio High? start->check_positive_control check_cell_health Check Monolayer Integrity Are TEER values acceptable? check_positive_control:e->check_cell_health Yes conclusion_low_expression Potential low P-gp expression in cells check_positive_control:w->conclusion_low_expression No check_concentration Vary Ceralasertib Concentration Does lower concentration increase ER? check_cell_health:e->check_concentration Yes conclusion_monolayer_issue Compromised cell monolayer check_cell_health:w->conclusion_monolayer_issue No check_inhibitor Validate P-gp Inhibitor Does it reduce efflux of positive control? check_concentration:e->check_inhibitor No conclusion_saturation P-gp saturation by high Ceralasertib concentration check_concentration:w->conclusion_saturation Yes conclusion_inhibitor_issue Ineffective P-gp inhibitor concentration or activity check_inhibitor:e->conclusion_inhibitor_issue No

Caption: Troubleshooting logic for low efflux ratio of this compound.

References

(S)-Ceralasertib stability issues in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Ceralasertib. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for long-term cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common stability and efficacy concerns.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2][3] For long-term storage, aliquoted DMSO stock solutions are stable for up to one year when stored at -80°C and for one month at -20°C.[1] The powdered form of this compound is stable for up to three years at -20°C.[1] To minimize freeze-thaw cycles that can affect compound stability, it is recommended to prepare multiple small aliquots of the stock solution.

Q2: How should I prepare working concentrations of this compound in cell culture media?

A2: Prepare the working concentration by diluting the DMSO stock solution directly into your pre-warmed cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically below 0.1%.[3] Ensure thorough mixing to achieve a homogenous solution before adding it to your cells.

Q3: Is there published data on the stability of this compound in cell culture media at 37°C?

A3: Currently, there is limited publicly available data specifically detailing the long-term stability of this compound in aqueous cell culture media at 37°C. While the compound is stable as a DMSO stock, its stability in physiological buffer solutions over extended periods (several days to weeks) has not been extensively characterized in published literature. Therefore, for long-term experiments, potential degradation should be a consideration.

Q4: How frequently should I replace the cell culture medium containing this compound in a long-term experiment?

A4: Given the absence of specific stability data in cell culture media, it is recommended to replace the medium with freshly prepared this compound every 48 to 72 hours. This practice helps to ensure a consistent concentration of the active compound and to replenish essential nutrients for the cells.

Q5: My cells seem to become resistant to this compound over time. What could be the cause?

A5: A decrease in efficacy over time may not solely be due to compound instability. Cells can develop resistance to this compound. One identified mechanism is the upregulation of multidrug resistance transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the drug out of the cell.[4]

Troubleshooting Guide

This guide addresses common issues encountered during long-term cell culture experiments with this compound.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Decreased drug efficacy in experiments lasting several days or weeks. 1. Compound Degradation: The compound may be degrading in the aqueous culture medium at 37°C. 2. Cellular Resistance: Cells may be developing resistance mechanisms, such as upregulating drug efflux pumps like P-gp and BCRP.[4] 3. Cellular Metabolism: Cells may be metabolizing the compound into less active forms.1. Increase Media Change Frequency: Replace the media with freshly prepared this compound every 24-48 hours. 2. Assess Drug Concentration: If possible, use analytical methods like HPLC to measure the concentration of this compound in the culture supernatant over time. 3. Test for Resistance: Use a short-term cytotoxicity assay to compare the sensitivity of your long-term treated cells to a fresh batch of untreated cells. Investigate the expression of P-gp and BCRP in your cell line.
High variability in experimental results. 1. Inconsistent Drug Concentration: Incomplete dissolution or precipitation of this compound when diluting into media. 2. Inconsistent Cell Health: Long-term culture can lead to changes in cell physiology.1. Ensure Complete Solubilization: After diluting the DMSO stock into media, vortex or invert the tube gently to ensure a homogenous solution. Visually inspect for any precipitate. 2. Monitor Cell Health: Regularly monitor cell morphology and viability. Ensure that the final DMSO concentration is well-tolerated.
Unexpected cytotoxicity in control (DMSO-treated) cells. 1. DMSO Toxicity: The final concentration of DMSO may be too high for your cell line. 2. Degradation of Media Components: Long-term incubation can lead to the degradation of essential media components.1. Perform a DMSO Dose-Response: Determine the maximum tolerated DMSO concentration for your specific cell line in a long-term culture setting. 2. Maintain a Regular Media Change Schedule: Ensure that control cells also receive regular media changes.

Signaling Pathway and Experimental Workflow Diagrams

Ceralasertib_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Ceralasertib This compound Ceralasertib->ATR inhibits CellCycleArrest Cell Cycle Arrest DNA Repair CHK1->CellCycleArrest promotes Apoptosis Apoptosis CHK1->Apoptosis (when repair fails) Troubleshooting_Workflow Start Start: Decreased Drug Efficacy Observed Check_Protocol Review Experimental Protocol: - Correct Dosing? - Consistent Media Changes? Start->Check_Protocol Hypothesis1 Hypothesis 1: Compound Instability Check_Protocol->Hypothesis1 Hypothesis2 Hypothesis 2: Cellular Resistance Check_Protocol->Hypothesis2 Action1 Action: Increase frequency of media change with fresh drug (e.g., every 24-48h) Hypothesis1->Action1 Action2 Action: Compare IC50 in treated vs. naive cells. Assess P-gp/BCRP expression. Hypothesis2->Action2 Result1 Efficacy Restored? Action1->Result1 Result2 IC50 Increased? P-gp/BCRP Upregulated? Action2->Result2 Conclusion1 Conclusion: Instability was likely the issue. Maintain frequent media changes. Result1->Conclusion1 Yes No_Change No Change in Efficacy Result1->No_Change No Conclusion2 Conclusion: Cellular resistance is likely. Consider alternative models or co-treatment with efflux pump inhibitors. Result2->Conclusion2 Yes Result2->No_Change No No_Change->Hypothesis2

References

Technical Support Center: (S)-Ceralasertib Dose-Response Curve Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor, (S)-Ceralasertib (AZD6738). The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA Damage Response (DDR) pathway.[1] ATR is activated by stalled DNA replication forks, a common feature of cancer cells known as replication stress. By inhibiting ATR, Ceralasertib prevents the activation of downstream signaling, including the phosphorylation of CHK1, which disrupts cell cycle checkpoints and DNA repair.[1] This leads to an accumulation of DNA damage and can induce apoptosis in cancer cells.[2]

Q2: What is the typical IC50 or GI50 range for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) for this compound against the isolated ATR enzyme is 1 nM.[3] In cell-based assays, the concentration for 50% growth inhibition (GI50) can vary significantly depending on the cell line's genetic background. In a screen of 276 cancer cell lines, the median GI50 was 1.47 µM, with about 30% of cell lines showing a GI50 below 1 µM.[1][4] Hematological cell lines have been reported to be generally more sensitive than solid tumor cell lines.[4]

Q3: How should I prepare my this compound stock solution?

This compound is soluble in DMSO.[3] For in vitro experiments, a common practice is to dissolve Ceralasertib in DMSO to create a high-concentration stock solution (e.g., 30 mM).[3] This stock can then be diluted in cell culture medium to the desired final concentrations for your dose-response experiments. It is recommended to keep the final DMSO concentration in the culture medium consistent across all conditions and controls, typically at or below 0.1%.[3]

Troubleshooting Guide

Q1: Why am I observing a right-shifted (higher) IC50/GI50 value than expected for my cell line?

There are several potential reasons for a right-shifted dose-response curve, indicating reduced sensitivity to this compound:

  • Cell Line-Specific Resistance:

    • ATM/p53 Status: Cell lines with functional ATM and p53 pathways may be less reliant on ATR for DNA damage repair and cell cycle control, making them less sensitive to ATR inhibition.[5]

    • Drug Efflux Pumps: Overexpression of multidrug resistance transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can actively pump Ceralasertib out of the cells, reducing its intracellular concentration and efficacy.[6]

  • Experimental Conditions:

    • High Seeding Density: If cells become confluent during the assay, contact inhibition can slow down proliferation, masking the cytotoxic or anti-proliferative effects of the drug. Ensure cells are seeded at a density that allows for logarithmic growth throughout the treatment period.[1]

    • Precipitation of the Compound: Ceralasertib, while soluble in DMSO, may precipitate when diluted into aqueous cell culture media, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. Using a final DMSO concentration of 0.1% and ensuring proper mixing can help maintain solubility.[3]

Q2: My dose-response curve is flat, showing little to no effect even at high concentrations. What could be the issue?

A flat dose-response curve suggests a lack of drug activity or a fundamental resistance of the cell line. Here’s how to troubleshoot:

  • Confirm On-Target Activity: It is crucial to verify that this compound is inhibiting its target, ATR, in your experimental system. This can be done by assessing the phosphorylation status of downstream biomarkers.

    • Western Blot Analysis: Treat your cells with a range of Ceralasertib concentrations and perform a Western blot to detect the phosphorylation of CHK1 (pCHK1), a direct target of ATR. A dose-dependent decrease in pCHK1 levels indicates successful target engagement.[1] Other useful pharmacodynamic biomarkers to assess include pRAD50 and γH2AX.[1]

  • Check Compound Integrity: Ensure that your this compound stock solution has not degraded. If possible, use a fresh vial or lot of the compound.

  • Intrinsic Resistance of the Cell Line: Some cell lines may be inherently resistant to ATR inhibition due to their specific genetic makeup and reliance on alternative DNA repair pathways. Consider testing a cell line known to be sensitive to Ceralasertib as a positive control.

Q3: I'm seeing a high degree of variability between my replicate wells. How can I improve the consistency of my dose-response assays?

Variability in dose-response assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to minimize well-to-well variation in cell number.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

  • Assay-Specific Issues:

    • MTT/MTS Assays: The metabolic activity measured by these assays can be influenced by changes in cell size or metabolism that are independent of cell number.

    • CellTiter-Glo Assay: This assay measures ATP levels as a surrogate for viability.[5] Ensure that the plate has been properly equilibrated to room temperature before adding the reagent to ensure optimal enzyme activity.

Q4: The shape of my dose-response curve is unusual (e.g., non-sigmoidal, biphasic). What could this indicate?

An atypical dose-response curve can be due to several factors:

  • Off-Target Effects: At very high concentrations, small molecule inhibitors can sometimes exhibit off-target effects that may lead to a second phase of inhibition or a plateau that is not at 0% viability. Ceralasertib has shown high selectivity for ATR over other kinases.[7]

  • Cytostatic vs. Cytotoxic Effects: this compound can induce both cell cycle arrest (cytostatic) and apoptosis (cytotoxic).[2] The shape of the dose-response curve can be influenced by the predominant effect at different concentrations.

  • Data Analysis: Ensure that you are using an appropriate non-linear regression model (e.g., log(inhibitor) vs. response with a variable slope) to fit your data.[5]

Quantitative Data Summary

Table 1: In Vitro Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Notes
H460Non-Small Cell Lung Cancer1.05-
H23Non-Small Cell Lung Cancer2.38ATM-deficient
Hematological Cell Lines (Median)Various0.82Generally more sensitive than solid tumor cells.
Solid Tumor Cell Lines (Median)Various1.68-

Data compiled from multiple sources.[1][4][8] GI50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability/Growth Inhibition Assay (MTS/CellTiter-Glo)

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period (typically 3 days). The optimal seeding density should be determined for each cell line.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.

    • CellTiter-Glo Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[5]

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using a suitable software package (e.g., GraphPad Prism). Fit the data using a non-linear regression model to determine the GI50 value.[5]

Protocol 2: Western Blot for Pharmacodynamic Biomarkers

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pCHK1 (Ser345), total CHK1, pRAD50, and γH2AX.[1] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Responses cluster_3 Inhibition Stalled Replication Fork Stalled Replication Fork ATR ATR Stalled Replication Fork->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 Cell Cycle Arrest Cell Cycle Arrest pCHK1->Cell Cycle Arrest DNA Repair DNA Repair pCHK1->DNA Repair Apoptosis Apoptosis Ceralasertib This compound Ceralasertib->ATR

Caption: ATR Signaling Pathway and the Mechanism of this compound Inhibition.

Dose_Response_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Readout cluster_3 Data Analysis A Prepare this compound Stock Solution (in DMSO) D Prepare Serial Dilutions of Ceralasertib A->D B Prepare Cell Suspension (Single-cell) C Seed Cells in 96-well Plate B->C E Treat Cells with Ceralasertib and Controls C->E D->E F Incubate for 72 hours E->F G Add Viability Reagent (MTS/CellTiter-Glo) F->G H Measure Signal (Absorbance/Luminescence) G->H I Normalize Data to Vehicle Control H->I J Plot Dose-Response Curve I->J K Calculate GI50 using Non-linear Regression J->K

Caption: Experimental Workflow for a Cell-Based Dose-Response Assay.

Troubleshooting_Logic Start Unexpected Dose-Response Curve Observed Q1 Is the IC50/GI50 higher than expected? Start->Q1 Q2 Is the curve flat (no effect)? Start->Q2 Q3 Is there high variability? Start->Q3 A1 Check for: - Cell Line Resistance (ATM/p53, Efflux Pumps) - High Seeding Density - Compound Precipitation Q1->A1 Yes A2 Confirm On-Target Activity: - Western Blot for pCHK1 - Check Compound Integrity - Use Positive Control Cell Line Q2->A2 Yes A3 Optimize Technique: - Ensure Homogenous Cell Seeding - Avoid Edge Effects - Check Assay-Specific Parameters Q3->A3 Yes

References

Interpreting unexpected phenotypes in (S)-Ceralasertib treated cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Ceralasertib (also known as AZD6738). This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected phenotypes observed during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical protein in the DNA Damage Response (DDR) pathway. It detects single-stranded DNA that forms at stalled replication forks, a condition known as replication stress.[4][5] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the kinase CHK1, to initiate cell cycle arrest, stabilize the replication fork, and promote DNA repair.[2][5] By inhibiting ATR, Ceralasertib prevents this response, leading to an accumulation of DNA damage, abrogation of the G2/M checkpoint, and ultimately cell death (apoptosis), a process often termed "mitotic catastrophe".[1][6][7] This is particularly effective in cancer cells that have high levels of replication stress or defects in other DDR pathways (e.g., ATM deficiency), a concept known as synthetic lethality.[1][8]

Q2: What are the expected cellular phenotypes after this compound treatment?

A2: Based on its mechanism, the expected phenotypes in sensitive cell lines include:

  • Inhibition of CHK1 Phosphorylation: A rapid decrease in the phosphorylation of CHK1 at Serine 345 is a primary indicator of target engagement.[9]

  • Increased DNA Damage Markers: An accumulation of DNA double-strand breaks, visualized as an increase in γH2AX (phosphorylated H2AX at Serine 139) foci.[4][10]

  • Cell Cycle Arrest Abrogation: Cells bypass the G2/M checkpoint, leading to premature entry into mitosis despite the presence of DNA damage.[11][12]

  • S-Phase Accumulation: In some contexts, particularly in cells with existing DNA repair deficiencies, ATR inhibition can lead to an accumulation of cells in the S-phase due to unresolved replication stress.[13][14]

  • Reduced Cell Viability and Apoptosis: Increased cell death and reduced clonogenic survival are the ultimate outcomes in sensitive cancer cells.[1]

Q3: How can I be sure my this compound is active?

A3: The most direct method is to perform a Western blot for phosphorylated CHK1 (pCHK1 Ser345) in cells treated with Ceralasertib for a short duration (e.g., 1-4 hours). A significant reduction in the pCHK1 signal relative to total CHK1, especially after inducing mild replication stress with agents like hydroxyurea (HU) or UV radiation, confirms ATR inhibition.[9][15]

Troubleshooting Unexpected Phenotypes

This guide addresses common unexpected results in a question-and-answer format.

Issue 1: No significant increase in γH2AX is observed after treatment.

  • Potential Cause 1: Incorrect Timepoint. The accumulation of γH2AX following ATR inhibition is a downstream consequence of replication fork collapse. The timing can be cell-line dependent.

    • Solution: Perform a time-course experiment, analyzing γH2AX levels at multiple time points (e.g., 6, 12, 24, and 48 hours) after Ceralasertib addition.

  • Potential Cause 2: Low Endogenous Replication Stress. The cell line used may have a low intrinsic level of replication stress. ATR inhibitors are most effective when replication forks are already stalled.

    • Solution: Co-treat cells with a low dose of a DNA-damaging or replication-stalling agent (e.g., hydroxyurea, cisplatin, or a topoisomerase inhibitor) to induce replication stress.[16] This can synergize with Ceralasertib to produce a more robust phenotype.[16]

  • Potential Cause 3: Cell Cycle Status. Non-cycling cells will not experience replication stress and therefore will not show a strong γH2AX phenotype in response to ATR inhibition alone.[15]

    • Solution: Ensure that the cells are actively proliferating. If using primary cells or slow-growing lines, consider synchronizing them in S-phase before treatment.

Issue 2: Cells arrest in G1 phase instead of undergoing mitotic catastrophe.

  • Potential Cause: Intact G1 Checkpoint. Some cell lines, particularly non-transformed or p53-wildtype cells, may have a robust G1 checkpoint. When ATR is inhibited, the resulting DNA damage may be sufficient to activate the ATM-p53-p21 pathway, leading to a G1 arrest that prevents entry into S-phase, thereby pre-empting replication catastrophe.[8]

    • Solution: Check the p53 and p21 status of your cell line. Use Western blotting to assess p21 induction post-treatment. This phenotype may represent a valid biological response in certain cellular contexts.

Issue 3: Increased cell survival or apparent drug resistance.

  • Potential Cause 1: Compensatory Signaling. In some contexts, cancer cells can develop resistance by upregulating other DNA repair pathways or altering cell cycle checkpoint controls.

    • Solution: Investigate alternative DDR pathways. For example, assess the activation of DNA-PK or ATM. Combination therapies, such as with PARP inhibitors, may be required to overcome this resistance.[17]

  • Potential Cause 2: APOBEC3B Expression Levels. Recent research suggests that the expression level of the DNA deaminase enzyme APOBEC3B is a key determinant of sensitivity to ATR inhibitors.[18] Low expression may lead to poor response.

    • Solution: Measure the baseline expression of APOBEC3B in your panel of cell lines via RT-qPCR or Western blot to see if it correlates with sensitivity.

  • Potential Cause 3: Drug Efflux. Overexpression of multidrug resistance pumps like P-glycoprotein can reduce the intracellular concentration of the drug.

    • Solution: Test for the expression of common efflux pumps. Co-treatment with an efflux pump inhibitor can help determine if this is the mechanism of resistance.

Issue 4: Unexpected changes in cell morphology or immune marker expression.

  • Potential Cause: Non-Canonical ATR Functions. ATR has roles beyond the classical DDR, including regulation of the tumor microenvironment and induction of senescence.[10][19] Treatment can induce immunogenic cell death or senescence-associated secretory phenotypes.

    • Solution: Assess markers for senescence (e.g., β-galactosidase activity) or immunomodulatory markers (e.g., surface calreticulin, HLA expression).[10] Recent studies show Ceralasertib can modulate T-cell populations and upregulate interferon pathways, which could explain unexpected immunological phenotypes.[20][21]

Data & Experimental Protocols

Quantitative Data Tables

Table 1: Typical Concentration Ranges for this compound In Vitro

ApplicationConcentration RangeTypical DurationNotes
Target Engagement (pCHK1)100 nM - 1 µM1 - 4 hoursConfirm inhibition of ATR kinase activity.
Cell Viability (Monotherapy)100 nM - 10 µM72 - 120 hoursHighly cell-line dependent.
Synergy Studies50 nM - 1 µM24 - 72 hoursUsed in combination with other DNA damaging agents.
Cell Cycle Analysis250 nM - 2 µM24 - 48 hoursAssess abrogation of G2/M checkpoint.

Table 2: Recommended Antibody Dilutions for Key DDR Markers

Antibody TargetApplicationSupplier (Example)Catalog # (Example)Recommended Dilution
Phospho-CHK1 (Ser345)Western BlotCell Signaling Tech#23481:1000
Total CHK1Western BlotCell Signaling Tech#23601:1000
Phospho-Histone H2A.X (Ser139)Western BlotMillipore#05-6361:2000
Phospho-Histone H2A.X (Ser139)ImmunofluorescenceMillipore#05-6361:800 - 1:3000[22][23]
Total Histone H2A.XWestern BlotCell Signaling Tech#76311:1000
β-Actin (Loading Control)Western BlotSigma-AldrichA54411:5000
Detailed Experimental Protocols

Protocol 1: Western Blotting for pCHK1 Inhibition

  • Cell Seeding: Plate cells to achieve 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with this compound (e.g., 1 µM) or DMSO vehicle control for 2-4 hours. For a positive control, treat a separate set of cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea) for the same duration to induce pCHK1.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pCHK1 (Ser345) and total CHK1 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash as in step 9. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A decrease in the pCHK1/Total CHK1 ratio indicates target engagement.

Protocol 2: Immunofluorescence (IF) for γH2AX Foci

  • Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound (e.g., 1 µM) for 24 hours. Include a positive control (e.g., etoposide treatment or irradiation) and a vehicle control.

  • Fixation: Remove media and wash once with PBS. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[22]

  • Permeabilization: Wash twice with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[22]

  • Blocking: Wash twice with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.[23][24]

  • Primary Antibody Incubation: Incubate coverslips with anti-γH2AX (Ser139) antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[24]

  • Washing: Wash coverslips three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation: Incubate with an Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining & Mounting: Wash as in step 7. Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Wash once more. Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging & Analysis: Visualize foci using a fluorescence or confocal microscope. Quantify the number of foci per nucleus using imaging software (e.g., ImageJ). An increase in foci indicates DNA damage.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding & Treatment: Plate cells in 6-well plates. After 24 hours, treat with this compound (e.g., 500 nM) or vehicle for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Trypsinize adherent cells, combine with the supernatant, and pellet by centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in ~500 µL PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Pellet the fixed cells by centrifugation (500 x g for 5 minutes). Wash once with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The expected result of effective ATR inhibition is a reduction in the G2/M population and an increase in the sub-G1 (apoptotic) fraction.

Visualizations

Signaling & Experimental Workflows

G cluster_0 ATR Signaling Pathway RepStress Replication Stress (e.g., stalled forks) RPA RPA-coated ssDNA RepStress->RPA ATR ATR Kinase RPA->ATR CHK1 CHK1 ATR->CHK1 Ceralasertib This compound Ceralasertib->ATR pCHK1 p-CHK1 (Active) CHK1->pCHK1 Downstream Downstream Effectors (e.g., CDC25) pCHK1->Downstream Repair Fork Stabilization & DNA Repair pCHK1->Repair CellCycle G2/M Checkpoint Activation Downstream->CellCycle

Figure 1. Mechanism of action of this compound on the ATR signaling pathway.

G cluster_1 Troubleshooting Workflow for Unexpected Phenotypes Start Experiment with This compound Observe Observe Phenotype Start->Observe Expected Is Phenotype Expected? Observe->Expected Unexpected Unexpected Phenotype Expected->Unexpected No End Proceed with Analysis Expected->End Yes CheckActivity Confirm Drug Activity (pCHK1 Western Blot) Unexpected->CheckActivity ActivityOK Activity Confirmed? CheckActivity->ActivityOK NoActivity No Activity: Check Compound Solubility/Age ActivityOK->NoActivity No Consult Consult Troubleshooting Guide (e.g., Timecourse, Cell Line, etc.) ActivityOK->Consult Yes Hypothesis Formulate New Hypothesis (e.g., Off-target, Non-canonical) Consult->Hypothesis Hypothesis->End

Figure 2. A logical workflow for troubleshooting unexpected experimental results.

G cluster_2 General Experimental Workflow A 1. Cell Line Selection & Culture B 2. Treatment (Dose-Response & Time-Course) A->B C 3. Phenotypic Assays B->C G 4. Mechanistic Assays B->G D Cell Viability (e.g., CTG, Clonogenics) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F DNA Damage (γH2AX IF/WB) C->F J 5. Data Analysis & Interpretation D->J E->J F->J H Target Engagement (pCHK1 WB) G->H I Apoptosis (Annexin V, Caspase) G->I H->J I->J

Figure 3. A general workflow for characterizing the effects of this compound.

References

Technical Support Center: Mitigating Synergistic Toxicity with (S)-Ceralasertib Combinations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate synergistic toxicities observed with (S)-Ceralasertib combination therapies. The information is compiled from clinical trial data and preclinical studies to ensure safe and effective experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common synergistic toxicities observed with Ceralasertib in combination with other anti-cancer agents?

A1: The most frequently reported synergistic toxicities are hematological, including anemia, thrombocytopenia, and neutropenia. Other common adverse events include fatigue, nausea, and anorexia. The severity and incidence of these toxicities can vary depending on the combination agent (e.g., PARP inhibitors like Olaparib, immune checkpoint inhibitors like Durvalumab, or chemotherapy like Paclitaxel) and the dosing schedule.

Q2: What is the underlying mechanism for the synergistic toxicity, particularly the hematological adverse events?

A2: this compound is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, a key regulator of the DNA damage response (DDR). Many combination therapies, such as those with PARP inhibitors or chemotherapy, also induce DNA damage. The synergistic effect arises from the dual assault on DNA repair pathways, which can be particularly toxic to rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow. This increased pressure on the DDR pathway can lead to enhanced cell killing in the bone marrow, resulting in myelosuppression.

Q3: Are there general strategies to minimize synergistic toxicity without compromising anti-tumor efficacy?

A3: Yes, several strategies have been employed in clinical trials. Intermittent dosing of Ceralasertib (e.g., 14 days on, 14 days off) has been shown to be better tolerated than continuous dosing, allowing for bone marrow recovery.[1][2] Dose reduction of Ceralasertib or the combination agent is a primary management strategy. Additionally, proactive supportive care, such as the use of growth factors and transfusions, can help manage hematological toxicities.

Troubleshooting Guides

Issue 1: Severe Hematological Toxicity (Anemia, Thrombocytopenia, Neutropenia)

Symptoms:

  • Anemia: Fatigue, shortness of breath, pale skin, dizziness.

  • Thrombocytopenia: Easy bruising, bleeding (e.g., nosebleeds, bleeding gums), petechiae (small red or purple spots on the skin).

  • Neutropenia: Fever, signs of infection.

Troubleshooting Steps:

  • Grade the Toxicity: Use the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of the hematological toxicity.

  • Dose Modification: Based on the grade of toxicity, consider the following dose modifications as guided by clinical trial protocols:

    • With Olaparib: For Grade 3 or 4 hematological toxicities, dose reductions for Ceralasertib may include reducing the daily dose or the number of days of administration (e.g., from 160 mg daily for 7 days to 160 mg for 4 days or 120 mg daily for 7 days).[3] For anemia, a stepwise reduction with Olaparib dose reduced first, followed by Ceralasertib if the event recurs, has been suggested.[3]

    • With Durvalumab: For Grade 3 or 4 hematological toxicities, the Ceralasertib dose may be reduced from 240 mg twice daily to 160 mg twice daily, and then to 160 mg once daily.[4]

    • With Paclitaxel: For Grade 4 neutropenia, successive dose reductions of Ceralasertib (e.g., from 160 mg twice daily to 160 mg once daily, then to 80 mg once daily) have been implemented.[1]

  • Supportive Care:

    • Anemia: For symptomatic Grade 2 or any Grade 3/4 anemia, consider red blood cell transfusions.

    • Thrombocytopenia: For significant bleeding or very low platelet counts (Grade 4), platelet transfusions may be necessary.

    • Neutropenia: For Grade 3 or 4 neutropenia, especially with fever (febrile neutropenia), consider the administration of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.[1]

Issue 2: Persistent Fatigue and Nausea

Symptoms:

  • Feeling of constant tiredness not relieved by rest.

  • Loss of appetite, vomiting.

Troubleshooting Steps:

  • Rule out Other Causes: Ensure that the fatigue and nausea are not due to other factors such as disease progression, dehydration, or electrolyte imbalances.

  • Dose Interruption/Reduction: If fatigue or nausea is severe (Grade 3 or higher) and impacting the patient's daily life, a temporary interruption of Ceralasertib may be warranted. Upon resolution to Grade 1 or baseline, treatment can be resumed at a lower dose.

  • Symptomatic Management:

    • Nausea: Prescribe antiemetic medications to be taken prophylactically before Ceralasertib administration.

    • Fatigue: Advise on energy conservation strategies and encourage light physical activity as tolerated.

Data Presentation

Table 1: Common Adverse Events with Ceralasertib Combination Therapies (All Grades, %)

Adverse EventCeralasertib + Olaparib[5][6][7]Ceralasertib + Durvalumab[4][8][9][10]Ceralasertib + Paclitaxel[1][11][12][13]
Anemia62%35.5% - 71%44% - 47%
Thrombocytopenia22% - 23%35.5%21% - 37%
Neutropenia11% - 23%6.7%30% - 68%
Fatigue86%71%17%
Nausea89%64.5%30%
Anorexia24%61.3%30%

Table 2: Grade 3/4 Hematological Adverse Events with Ceralasertib Combination Therapies (%)

Adverse EventCeralasertib + Olaparib[5][7]Ceralasertib + Durvalumab[4][8]Ceralasertib + Paclitaxel[1]
Anemia15% - 22%35.5%23%
Thrombocytopenia5% - 23%35.5%9%
Neutropenia5% - 8%6.7%30%

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity

Objective: To determine the synergistic cytotoxic effect of Ceralasertib in combination with another agent on cancer cell lines and normal hematopoietic progenitor cells.

Methodology:

  • Cell Culture: Culture cancer cell lines of interest and normal human hematopoietic stem and progenitor cells (HSPCs).

  • Drug Treatment: Treat cells with a dose-response matrix of Ceralasertib and the combination agent for a relevant duration (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Synergy Analysis: Calculate the combination index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.

  • Apoptosis Assay: Perform flow cytometry analysis using Annexin V and Propidium Iodide staining to quantify apoptosis in treated cells.

Protocol 2: Monitoring and Management of Hematological Toxicity in Preclinical In Vivo Models

Objective: To establish a protocol for monitoring and managing hematological toxicity in animal models treated with Ceralasertib combinations.

Methodology:

  • Animal Model: Utilize appropriate xenograft or syngeneic tumor models in mice.

  • Treatment Administration: Administer Ceralasertib and the combination agent at doses and schedules determined from in vitro studies or literature.

  • Blood Collection: Collect peripheral blood samples at baseline and at regular intervals during and after treatment.

  • Complete Blood Count (CBC): Analyze blood samples for red blood cell count, hemoglobin, hematocrit, platelet count, and white blood cell differential using an automated hematology analyzer.

  • Toxicity Grading: Grade hematological parameters based on established murine CTCAE guidelines.

  • Supportive Care Intervention: If severe myelosuppression is observed, supportive care interventions such as subcutaneous administration of G-CSF or blood transfusions can be implemented and their impact on blood counts and animal well-being monitored.

  • Bone Marrow Analysis: At the end of the study, collect and analyze bone marrow to assess cellularity and hematopoietic progenitor populations by flow cytometry.

Visualizations

ATR Signaling Pathway in DNA Damage Response DNA_Damage DNA Damage (e.g., from Chemo/PARPi) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis prevents Ceralasertib This compound Ceralasertib->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->Apoptosis prevents

Caption: ATR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for in vivo monitoring and management of hematological toxicity.

Decision Tree for Managing Synergistic Toxicity Observe_AE Adverse Event Observed Grade_AE Grade Severity (CTCAE) Observe_AE->Grade_AE Grade_1_2 Grade 1-2 Grade_AE->Grade_1_2 Grade_3_4 Grade 3-4 Grade_AE->Grade_3_4 Continue_Treat Continue Treatment with Monitoring Grade_1_2->Continue_Treat Interrupt_Treat Interrupt Treatment Grade_3_4->Interrupt_Treat Supportive_Care Provide Supportive Care Grade_3_4->Supportive_Care Assess_Recovery Assess Recovery to Grade <=1 Interrupt_Treat->Assess_Recovery Resume_Reduced Resume at Reduced Dose Assess_Recovery->Resume_Reduced Yes Discontinue Consider Discontinuation if Recurrent/Life-threatening Assess_Recovery->Discontinue No Supportive_Care->Assess_Recovery

Caption: A logical decision tree for managing adverse events.

References

Technical Support Center: (S)-Ceralasertib and Paclitaxel Combination Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the combination of (S)-Ceralasertib (AZD6738) and paclitaxel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the combination of this compound and paclitaxel?

A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response (DDR) pathway.[1] ATR is activated by replication stress, leading to cell cycle arrest and DNA repair.[1] By inhibiting ATR, Ceralasertib prevents cancer cells from repairing DNA damage, leading to an accumulation of genomic instability and subsequent cell death.[1] Paclitaxel is a microtubule-stabilizing agent that disrupts the dynamics of the mitotic spindle, leading to a prolonged M-phase arrest and, ultimately, apoptosis.[2] The combination is thought to be synergistic because paclitaxel-induced mitotic stress can lead to DNA damage, increasing the reliance of cancer cells on the ATR pathway for survival.[2]

Q2: What is the recommended Phase II dose (RP2D) for this combination in clinical settings?

A2: The recommended Phase II dose was established as 240 mg of Ceralasertib administered twice daily (BD) on days 1-14, in combination with 80 mg/m² of paclitaxel administered on days 1, 8, and 15 of a 28-day cycle.[2][3][4][5]

Q3: What are the most common toxicities observed with this combination in clinical trials?

A3: The most frequently reported treatment-emergent adverse events are hematological. These include neutropenia, anemia, and thrombocytopenia.[2][3][4][5] Other common, non-hematological toxicities include anorexia, nausea, alopecia, fatigue, pruritus, vomiting, and rash.[2]

Q4: In which cancer types has this combination shown promise?

A4: The combination of Ceralasertib and paclitaxel has demonstrated promising anti-tumor activity in patients with advanced solid tumors, with notable durable responses observed in patients with advanced melanoma who are resistant to anti-PD-1/L1 therapy.[2][3][4][6]

Q5: Are there known mechanisms of resistance to Ceralasertib?

A5: Preclinical studies suggest that overexpression of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can confer resistance to Ceralasertib by increasing its efflux from cancer cells.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
In Vitro: Higher than expected cell viability/Lack of synergistic effect 1. Suboptimal drug concentrations or exposure time.2. Cell line is resistant to one or both agents.3. Issues with drug stability or preparation.1. Perform a dose-response matrix to identify synergistic concentrations and optimal exposure times.2. Verify the sensitivity of your cell line to each agent individually. Consider using a cell line known to be sensitive to ATR inhibitors (e.g., ATM-deficient lines).3. Prepare fresh drug stocks for each experiment. Ensure proper storage conditions as recommended by the manufacturer.
In Vitro: High variability between replicates 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Pipetting errors.1. Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate seeding.2. Avoid using the outer wells of the plate, or fill them with media to maintain humidity.3. Use calibrated pipettes and ensure proper mixing of reagents.
In Vivo: Poor tolerability in animal models (e.g., excessive weight loss) 1. Dosing regimen is too aggressive.2. Animal model is particularly sensitive to the combination.1. Reduce the dose of one or both agents, or alter the dosing schedule (e.g., intermittent Ceralasertib dosing).2. Monitor animals closely for signs of toxicity. Provide supportive care as needed. Consider a different animal model if toxicity persists.
In Vivo: Lack of tumor growth inhibition 1. Insufficient drug exposure at the tumor site.2. The tumor model is resistant to the combination.3. Suboptimal dosing schedule.1. Confirm drug formulation and administration route are appropriate for achieving desired plasma concentrations.2. Consider using a tumor model with known DDR defects (e.g., ATM-deficient xenografts) which may be more sensitive to ATR inhibition.3. Experiment with different dosing schedules, such as sequential vs. concurrent administration, to optimize the synergistic effect.
Western Blot: Inconsistent p-Chk1 inhibition 1. Suboptimal timing of lysate collection.2. Issues with antibody quality or protocol.1. Perform a time-course experiment to determine the optimal time point for observing maximal p-Chk1 inhibition after Ceralasertib treatment.2. Validate your antibodies and optimize your Western blot protocol, including lysis buffer composition and antibody concentrations.

Data Presentation

Table 1: Recommended Phase II Dose and Schedule
DrugDoseScheduleCycle Length
This compound240 mg BDDays 1-1428 Days
Paclitaxel80 mg/m²Days 1, 8, 1528 Days
Data from a Phase I clinical trial in patients with advanced solid tumors.[2][3][4][5]
Table 2: Patient Demographics from Phase I Trial (N=57)
CharacteristicValue
Median Age (years)59 (Range: 20-77)
Male/Female (%)54.4 / 45.6
ECOG Performance Status 0/1 (%)28.1 / 71.9
Median Prior Therapies3 (Range: 1-9)
Most Common Tumor Types
Melanoma33 (57.9%)
Gastric Cancer15 (26.3%)
Sarcoma4 (7.0%)
ECOG: Eastern Cooperative Oncology Group
Table 3: Common Treatment-Emergent Adverse Events (All Grades, ≥20%)
Adverse EventFrequency (N=57)Percentage
Neutropenia3968%
Anemia2544%
Thrombocytopenia2137%
Anorexia1730%
Nausea1730%
Alopecia1526%
Data from a Phase I clinical trial.[2]

Experimental Protocols

Representative In Vitro Cell Viability Assay

This protocol is a representative method for assessing the synergistic effects of this compound and paclitaxel on cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and paclitaxel in DMSO. Serially dilute the drugs in growth medium to create a dose-response matrix.

  • Treatment: Treat the cells with varying concentrations of this compound, paclitaxel, or the combination. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Analyze the combination data for synergy using a suitable model, such as the Bliss independence or Loewe additivity model.

Representative In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and paclitaxel combination.

  • Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously implant 5x10⁶ cancer cells (e.g., a human melanoma or gastric cancer cell line) in the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Ceralasertib alone, Paclitaxel alone, Combination).

  • Dosing:

    • This compound: Administer orally (p.o.) once or twice daily at a dose determined by tolerability studies (e.g., 25-50 mg/kg).

    • Paclitaxel: Administer intravenously (i.v.) or intraperitoneally (i.p.) on a weekly schedule (e.g., 10-15 mg/kg).

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition between the treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Visualizations

G cluster_paclitaxel Paclitaxel Action cluster_ceralasertib Ceralasertib Action paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle m_phase_arrest M-Phase Arrest mitotic_spindle->m_phase_arrest apoptosis_p Apoptosis m_phase_arrest->apoptosis_p dna_damage_acc DNA Damage Accumulation m_phase_arrest->dna_damage_acc Induces Replication Stress ceralasertib This compound atr ATR Kinase ceralasertib->atr chk1 Chk1 Phosphorylation atr->chk1 cell_cycle_arrest Cell Cycle Arrest & DNA Repair chk1->cell_cycle_arrest cell_cycle_arrest->dna_damage_acc prevents apoptosis_c Apoptosis dna_damage_acc->apoptosis_c

Caption: Signaling pathway of this compound and paclitaxel.

G start Start cell_seeding Seed Cells in 96-well Plates start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation drug_treatment Treat with Ceralasertib, Paclitaxel, or Combination overnight_incubation->drug_treatment incubation_72h Incubate for 72h drug_treatment->incubation_72h viability_assay Perform Cell Viability Assay incubation_72h->viability_assay data_analysis Analyze for Synergy viability_assay->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow.

Caption: Troubleshooting in vivo experiments.

References

Strategies to reduce variability in (S)-Ceralasertib xenograft studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in (S)-Ceralasertib xenograft studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.[3][4] By inhibiting ATR, Ceralasertib prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair. This results in the accumulation of DNA damage, particularly in cancer cells with high replication stress, leading to mitotic catastrophe and apoptosis.[2][3]

Q2: What are the common sources of variability in xenograft studies?

Variability in xenograft studies can arise from several factors, including:

  • Animal-related factors: Age, weight, sex, genetic background, and health status of the mice can all contribute to variability.[5][6]

  • Tumor-related factors: The cell line or patient-derived xenograft (PDX) model used, passage number, and the site of implantation can influence tumor growth and response to treatment.[7]

  • Experimental procedures: Inconsistent tumor cell preparation and implantation techniques, drug formulation and administration, and tumor measurement methods can introduce significant variability.

  • Environmental factors: Housing conditions, diet, and light/dark cycles can affect animal physiology and tumor growth.

Q3: What are the key considerations for designing a robust this compound xenograft study?

To minimize variability and ensure reproducible results, consider the following:

  • Model Selection: Choose a well-characterized cell line or PDX model with a known sensitivity to ATR inhibitors. Models with defects in other DDR pathway components, such as ATM or BRCA1/2, may exhibit increased sensitivity to Ceralasertib.[3]

  • Animal Strain: Use a consistent and well-defined mouse strain. While immunodeficient mice (e.g., nude, SCID) are standard, the specific strain can influence tumor take rate and growth.[5]

  • Group Size: Ensure sufficient animal numbers per group to achieve statistical power. The number of animals needed will depend on the expected effect size and the inherent variability of the model.[8]

  • Randomization and Blinding: Randomize animals into treatment groups and, where possible, blind the investigators who are performing measurements and data analysis to reduce bias.

  • Standardized Procedures: Develop and adhere to detailed standard operating procedures (SOPs) for all experimental steps.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in tumor growth within the same group - Inconsistent number of viable tumor cells implanted- Variation in injection technique (subcutaneous, orthotopic)- Differences in animal health or stress levels- Cell line heterogeneity- Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) before implantation.- Standardize the injection volume, needle size, and anatomical location for implantation.- Acclimatize animals to the facility before the study begins and handle them consistently.- Use cells from a similar passage number for all animals.
Inconsistent response to this compound treatment - Improper drug formulation or storage- Inaccurate dosing or administration route- Development of drug resistance- Variability in drug metabolism between animals- Prepare fresh drug formulations daily and store them according to the manufacturer's instructions.- Calibrate dosing equipment regularly and ensure consistent administration (e.g., oral gavage technique).- If resistance is suspected, consider combination therapies or intermittent dosing schedules.[9]- Monitor animal weight and health to ensure proper drug absorption.
Tumor regression followed by rapid regrowth - Insufficient treatment duration or dose- Presence of a resistant subpopulation of cancer cells- Optimize the dosing schedule and duration based on preliminary studies. Continuous dosing may be required for tumor control.[1]- Consider combination therapies to target different pathways and prevent the emergence of resistance. Ceralasertib has shown efficacy in combination with chemotherapy and PARP inhibitors.[1][10]
Unexpected toxicity or animal weight loss - Dose is too high- Off-target effects of the drug- Animal health issues unrelated to treatment- Perform a dose-range-finding study to determine the maximum tolerated dose (MTD).- Monitor animals daily for clinical signs of toxicity and weigh them regularly.- Consult with a veterinarian to rule out underlying health problems.

Experimental Protocols

Below are summarized experimental methodologies based on published preclinical studies involving this compound.

Table 1: this compound Xenograft Study Parameters
ParameterExample ProtocolReference
Cell Line FaDu (head and neck), LoVo (colorectal), Granta-519 (mantle cell lymphoma)[1]
Animal Model Athymic nude mice[10]
Tumor Implantation Subcutaneous injection of 5 x 10^6 cells in 50% MatrigelN/A
Tumor Measurement Caliper measurements twice weekly (Volume = (length x width^2)/2)N/A
This compound Formulation Suspended in 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80N/A
Dosing Regimen (Monotherapy) 6.25, 12.5, 25 mg/kg twice daily (BID) or 50 mg/kg once daily (QD) via oral gavage[1]
Dosing Regimen (Combination) 25 mg/kg with carboplatin[10]
Pharmacodynamic Markers pCHK1, pRAD50, γH2AX in tumor tissue[1]

Note: This table provides a general guideline. Specific parameters should be optimized for each cell line and experimental goal.

Visualizations

Signaling Pathway of ATR Inhibition by this compound

The following diagram illustrates the simplified signaling pathway affected by this compound.

ATR_Signaling_Pathway cluster_stress Replication Stress cluster_atr ATR Kinase Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition Replication Fork Stalling Replication Fork Stalling ATR ATR Replication Fork Stalling->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Ceralasertib Ceralasertib Ceralasertib->ATR inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Xenograft Study

This diagram outlines a typical workflow for conducting an this compound xenograft study.

Xenograft_Workflow Animal Acclimatization Animal Acclimatization Tumor Implantation Tumor Implantation Animal Acclimatization->Tumor Implantation Tumor Cell Preparation Tumor Cell Preparation Tumor Cell Preparation->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Data Collection Data Collection Treatment Initiation->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Caption: Standard experimental workflow for an this compound xenograft study.

Logical Relationship for Troubleshooting High Variability

This diagram illustrates a logical approach to troubleshooting high variability in tumor growth.

Troubleshooting_Variability High Variability High Variability Check Implantation Technique Check Implantation Technique High Variability->Check Implantation Technique Review Cell Culture Review Cell Culture High Variability->Review Cell Culture Assess Animal Health Assess Animal Health High Variability->Assess Animal Health Standardize Procedures Standardize Procedures Check Implantation Technique->Standardize Procedures Review Cell Culture->Standardize Procedures Assess Animal Health->Standardize Procedures

Caption: A decision-making diagram for troubleshooting high variability in xenograft studies.

References

Technical Support Center: Acquired Resistance to (S)-Ceralasertib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to the ATR inhibitor, (S)-Ceralasertib (AZD6738).

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of acquired resistance to this compound?

A1: Acquired resistance to this compound can arise through several mechanisms, primarily categorized as:

  • Upregulation of Multidrug Resistance Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can lead to increased efflux of Ceralasertib from the cancer cells, thereby reducing its intracellular concentration and efficacy.[1][2]

  • Alterations in the DNA Damage Response (DDR) Pathway:

    • Loss of Nonsense-Mediated Decay Factors: Loss of key components of the nonsense-mediated decay (NMD) pathway, particularly UPF2, has been shown to confer resistance to ATR inhibitors in gastric cancer.[3][4] This is associated with altered cell cycle progression and a reduction in transcription-replication collisions.[3][4]

    • Modulation of Cell Cycle Regulators: Depletion of Cyclin C or CDK8 can contribute to resistance by limiting the replication stress induced by ATR inhibitors.[2]

  • Tumor Microenvironment Factors: The tumor vasculature and other components of the tumor microenvironment have been associated with resistance to Ceralasertib treatment.

Q2: My cells are showing reduced sensitivity to Ceralasertib over time. How can I determine if multidrug resistance transporters are involved?

A2: To investigate the involvement of P-gp and BCRP in Ceralasertib resistance, you can perform the following experiments:

  • Western Blotting: Assess the protein expression levels of P-gp and BCRP in your resistant cell line compared to the parental, sensitive cell line. An upregulation in the resistant line is a strong indicator of transporter-mediated resistance.

  • Cytotoxicity Assays with Inhibitors: Perform Ceralasertib IC50 determination assays in the presence and absence of known P-gp and BCRP inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant decrease in the IC50 value in the presence of these inhibitors suggests their involvement in the resistance phenotype.[5]

  • Efflux Assays: Utilize fluorescent substrates of P-gp (e.g., Rhodamine 123) or BCRP (e.g., Hoechst 33342) to measure the transporter activity in your resistant and sensitive cells. Increased efflux of the substrate in resistant cells, which can be reversed by specific inhibitors, confirms the functional role of these transporters.

Q3: Can alterations in the cell cycle profile indicate resistance to Ceralasertib?

A3: Yes, alterations in the cell cycle can be indicative of resistance. Ceralasertib, as an ATR inhibitor, typically induces cell cycle arrest, particularly at the G2/M checkpoint, in response to DNA damage.[4] In some resistant models, such as those with loss of UPF2, cells may fail to accumulate in G1 following treatment with an ATR inhibitor, suggesting a bypass of the drug-induced cell cycle checkpoint.[3][4] You can assess the cell cycle distribution of your sensitive and resistant cell lines after Ceralasertib treatment using flow cytometry analysis of propidium iodide-stained cells.

Troubleshooting Guides

Problem: Inconsistent IC50 values for Ceralasertib in cytotoxicity assays.

Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize the seeding density to ensure cells are in the exponential growth phase during the drug treatment period.
Drug Stability Prepare fresh dilutions of Ceralasertib from a stock solution for each experiment. This compound is typically dissolved in DMSO for stock solutions. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Duration The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time with Ceralasertib across all experiments (e.g., 72 hours).
Metabolic Activity of Cells If using a metabolic-based assay like MTT, ensure that the observed effect is due to cell death/growth inhibition and not alterations in cellular metabolism. Consider cross-validating results with a direct cell counting method (e.g., trypan blue exclusion) or a crystal violet staining assay.

Problem: Difficulty in detecting P-gp or BCRP by Western blot in resistant cells.

Possible Cause Troubleshooting Step
Low Protein Expression These transporters can sometimes have low endogenous expression. Ensure you are loading a sufficient amount of total protein (typically 30-50 µg). Consider using a positive control cell line known to overexpress P-gp (e.g., NCI/ADR-RES) or BCRP.
Poor Antibody Quality Use a validated antibody specific for P-gp or BCRP. Check the manufacturer's datasheet for recommended antibody concentrations and positive/negative control data.
Subcellular Localization P-gp and BCRP are membrane proteins. Ensure your lysis buffer and protein extraction protocol are suitable for solubilizing membrane proteins. Consider using a membrane protein extraction kit.
Protein Degradation Add protease inhibitors to your lysis buffer to prevent protein degradation.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeResistance MechanismThis compound IC50 (µM) - SensitiveThis compound IC50 (µM) - ResistantResistance FoldReference
KB-3-1 / KB-C2Cervical CancerP-gp Overexpression0.49 ± 0.068.04 ± 1.2116.41[5]
SW620 / SW620/Ad300Colorectal CancerP-gp Overexpression0.82 ± 0.116.88 ± 0.958.39[5]
NCI-H460 / NCI-H460/TPT10Lung CancerBCRP Overexpression0.31 ± 0.044.14 ± 0.5813.37[5]
S1 / S1-M1-80Colon CancerBCRP Overexpression0.59 ± 0.085.82 ± 0.769.86[5]

Table 2: Reversal of this compound Resistance by Transporter Inhibitors

Resistant Cell LineTransporter OverexpressedCeralasertib IC50 (µM)Ceralasertib + Inhibitor IC50 (µM)Inhibitor Used (Concentration)Fold ReversalReference
KB-C2P-gp8.04 ± 1.210.46 ± 0.07Verapamil (5 µM)17.5[5]
SW620/Ad300P-gp6.88 ± 0.953.42 ± 0.47Verapamil (5 µM)2.0[5]
NCI-H460/TPT10BCRP4.14 ± 0.580.25 ± 0.03Ko143 (1 µM)16.6[5]
S1-M1-80BCRP5.82 ± 0.760.53 ± 0.07Ko143 (1 µM)11.0[5]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add the Ceralasertib-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the Ceralasertib concentration and use a non-linear regression model to determine the IC50 value.[6]

Protocol 2: Western Blotting for P-gp and BCRP
  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (30-50 µg) onto a 7.5% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) or BCRP (e.g., clone BXP-21) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[7][8][9]

Protocol 3: CRISPR-Cas9 Screen to Identify Resistance Genes
  • Library Selection: Choose a genome-wide or a focused sgRNA library (e.g., targeting genes in the DDR pathway).

  • Lentivirus Production: Produce lentiviral particles carrying the sgRNA library.

  • Cell Transduction: Transduce the parental cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Drug Selection: Treat the transduced cell population with a lethal dose of this compound. A control population of transduced cells should be grown in parallel without the drug.

  • Genomic DNA Extraction: After a period of selection where resistant clones have emerged, harvest the surviving cells and extract their genomic DNA.

  • PCR Amplification and Sequencing: Amplify the sgRNA cassettes from the genomic DNA by PCR and subject the amplicons to next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify the sgRNAs that are enriched in the Ceralasertib-treated population compared to the control population. The genes targeted by these enriched sgRNAs are potential drivers of resistance.[1][3][4]

Visualizations

ATR_Signaling_Pathway ATR Signaling Pathway and Ceralasertib Inhibition cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors DNA_Damage DNA Damage (e.g., stalled replication forks) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates DNA_Repair DNA Repair ATR->DNA_Repair ATRIP ATRIP ATRIP->ATR recruits RPA_ssDNA->ATRIP CDC25 CDC25 CHK1->CDC25 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest CDC25->Cell_Cycle_Arrest Ceralasertib This compound Ceralasertib->ATR

Caption: ATR signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms Mechanisms of Acquired Resistance to this compound cluster_0 Resistance Mechanisms Ceralasertib This compound Cancer_Cell Cancer Cell Ceralasertib->Cancer_Cell enters ATR ATR Ceralasertib->ATR inhibits Apoptosis Apoptosis ATR->Apoptosis promotes Pgp_BCRP P-gp/BCRP Overexpression Pgp_BCRP->Ceralasertib effluxes UPF2_Loss Loss of UPF2 UPF2_Loss->Apoptosis prevents Cell_Cycle_Bypass Cell Cycle Checkpoint Bypass Cell_Cycle_Bypass->Apoptosis prevents

Caption: Key mechanisms of acquired resistance to this compound.

Experimental_Workflow Workflow for Identifying Ceralasertib Resistance Start Start with a Ceralasertib-sensitive cancer cell line Dose_Escalation Chronic exposure to increasing concentrations of Ceralasertib Start->Dose_Escalation Resistant_Line Establish a Ceralasertib-resistant cell line Dose_Escalation->Resistant_Line IC50_Shift Confirm resistance by determining IC50 shift Resistant_Line->IC50_Shift Mechanism_Investigation Investigate Resistance Mechanisms IC50_Shift->Mechanism_Investigation Western_Blot Western Blot for P-gp and BCRP Mechanism_Investigation->Western_Blot Genomic_Analysis Genomic/Transcriptomic Analysis (e.g., CRISPR screen, RNA-seq) Mechanism_Investigation->Genomic_Analysis Functional_Assays Functional Assays (e.g., cell cycle analysis, efflux assays) Mechanism_Investigation->Functional_Assays

Caption: Experimental workflow for identifying Ceralasertib resistance mechanisms.

References

Optimizing (S)-Ceralasertib concentration for specific cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Ceralasertib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as AZD6738, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical protein in the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.[1][3][4] By inhibiting ATR, Ceralasertib prevents the downstream phosphorylation of CHK1, a key cell cycle checkpoint kinase.[4] This disruption of the DDR pathway leads to the accumulation of DNA damage, ultimately causing cell cycle arrest and apoptosis in cancer cells that are highly dependent on the ATR signaling pathway for survival.[1][3]

Q2: Which cell lines are most sensitive to this compound?

A2: Sensitivity to this compound is often heightened in cell lines with defects in other DNA damage response pathways, particularly those with mutations or deficiencies in the ATM (Ataxia-Telangiectasia Mutated) protein.[4] Additionally, cancer cells experiencing high levels of replication stress, for instance, due to oncogene amplification like CCNE1, tend to show increased sensitivity.[4] In a broad panel of 276 cancer cell lines, hematologic cell lines generally exhibited greater sensitivity compared to solid tumor cell lines.[4]

Q3: What is a typical effective concentration range for this compound in vitro?

A3: The effective concentration of this compound can vary significantly between cell lines. However, "on-target" concentration ranges are generally considered to be between 0.074 µmol/L and 0.67 µmol/L (74 nM to 670 nM) for 50-90% inhibition of ATR.[4] For growth inhibition (GI50), the median value across a large panel of cell lines was 1.47 µmol/L, with sensitive cell lines showing GI50 values below 1 µmol/L.[4] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). The final concentration of DMSO in your cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low efficacy at expected concentrations Cell line may be resistant.- Confirm the ATM status of your cell line; ATM-deficient cells are often more sensitive.[4]- Investigate if your cell line overexpresses multidrug resistance transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can cause drug efflux.[1][5][6]- Consider co-treatment with a P-gp or BCRP inhibitor to see if sensitivity is restored.[1][5][6]
Suboptimal experimental conditions.- Ensure the drug was properly dissolved and the final concentration in the media is correct.- Verify the health and confluency of your cells before treatment.- Extend the incubation time, as the effects of Ceralasertib may be time-dependent.
High cell death in control (DMSO-treated) group DMSO toxicity.- Lower the final concentration of DMSO in your culture medium. A concentration of 0.1% or lower is generally well-tolerated by most cell lines.
Poor cell health.- Ensure cells are in the logarithmic growth phase and are not overly confluent before starting the experiment.
Inconsistent results between experiments Variability in cell culture.- Use cells from the same passage number for all related experiments.- Standardize cell seeding density and treatment duration.
Drug degradation.- Prepare fresh dilutions of Ceralasertib from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Difficulty detecting p-CHK1 by Western Blot after treatment Timing of protein extraction is not optimal.- Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the peak of p-CHK1 inhibition.
Antibody issues.- Use a validated antibody for p-CHK1 (Ser345).- Ensure proper antibody dilution and incubation conditions.
Low protein expression.- You may need to stimulate the ATR pathway with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to observe a robust p-CHK1 signal that is then inhibited by Ceralasertib.

Data on this compound Efficacy in Various Cell Lines

The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for this compound in a selection of cancer cell lines.

Cell LineCancer TypeGI50 / IC50 (µM)Notes
Median (276 cell lines) Various1.47 (GI50)Hematologic cell lines were generally more sensitive.[4]
H460 Non-Small Cell Lung Cancer1.05 (GI50)
H23 Non-Small Cell Lung Cancer2.38 (GI50)
LoVo Colorectal CancerNot specified, but sensitiveMRE11A-mutant.[4]
HCC1806 Breast CancerNot specified, but sensitiveCCNE1 amplified.[4]
SNU-601 Gastric CancerDose-dependent increase in S and sub-G1 populations up to 1 µM
Breast Cancer Cell Lines (unspecified) Breast Cancer< 1 (IC50)Based on MTT assay.

Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general guideline for determining the GI50 or IC50 of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to start with is 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as your highest drug concentration.

    • Remove the overnight media from the cells and replace it with the media containing the different concentrations of Ceralasertib.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment:

    • For MTT Assay:

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Solubilize the formazan crystals with DMSO or a solubilization buffer.

      • Read the absorbance at the appropriate wavelength (typically 570 nm).

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and reagent to room temperature.

      • Add the CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence with a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized viability against the log of the Ceralasertib concentration.

    • Use a non-linear regression model to calculate the GI50 or IC50 value.

Western Blot for ATR Pathway Analysis

This protocol is for assessing the inhibition of the ATR signaling pathway by measuring the phosphorylation of its downstream target, CHK1.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the determined optimal time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.

    • Also, probe for total CHK1 and a loading control (e.g., β-actin or GAPDH) on the same or a separate blot.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

ATR_Signaling_Pathway cluster_stress DNA Replication Stress cluster_atr_activation ATR Activation cluster_checkpoint Cell Cycle Checkpoint Control cluster_inhibition Inhibition by this compound Replication Fork Stalling Replication Fork Stalling ATR ATR Replication Fork Stalling->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates p-CHK1 (Active) p-CHK1 (Active) CHK1->p-CHK1 (Active) Cell Cycle Arrest Cell Cycle Arrest p-CHK1 (Active)->Cell Cycle Arrest DNA Repair DNA Repair p-CHK1 (Active)->DNA Repair Ceralasertib Ceralasertib Ceralasertib->ATR inhibits

Caption: ATR signaling pathway and the inhibitory action of this compound.

Caption: Troubleshooting workflow for low efficacy of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell_Treatment Cell_Lysis Cell_Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Membrane_Transfer Membrane_Transfer SDS_PAGE->Membrane_Transfer Blocking Blocking Membrane_Transfer->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection

Caption: Experimental workflow for Western Blot analysis.

References

Validation & Comparative

In Vitro Efficacy of (S)-Ceralasertib Versus Other ATR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of (S)-Ceralasertib (AZD6738) against other prominent Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors, including Elimusertib (BAY-1895344) and Berzosertib (M6620/VX-970). The information herein is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their pre-clinical and clinical investigations.

At a Glance: Comparative Potency of ATR Inhibitors

The in vitro potency of ATR inhibitors is a critical determinant of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a higher potency.

Recent studies have directly compared the in vitro activity of several clinical-stage ATR inhibitors. Elimusertib has been identified as the most potent among those tested, with this compound being the least potent in the specific assays conducted[1][2]. One study in lymphoma cell lines indicated that Elimusertib demonstrated IC50 values approximately 20-fold lower than those of Ceralasertib, suggesting a significantly stronger antiproliferative activity[3].

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and other ATR inhibitors from various studies.

Table 1: Comparative IC50 Values of ATR Inhibitors in Cancer Cell Lines
InhibitorCell Line(s)Assay TypeIC50 (µM)Source
This compound (AZD6738) H146, H82, DMS114 (SCLC)Cell Viability (CellTiter-Glo)~0.1 - 1[4]
HCT116 p53 wild-type and p53-nullCell Viability (MTT)Not specified, graphical representation[5]
SCaBER, VMCUB-1, J82 (Bladder Cancer)Cell Viability (XTT)Not specified, graphical representation[6]
Elimusertib (BAY-1895344) H146, H82, DMS114 (SCLC)Cell Viability (CellTiter-Glo)<0.01[4]
Berzosertib (M6620/VX-970) H146, H82, DMS114 (SCLC)Cell Viability (CellTiter-Glo)~0.01 - 0.1[4]
HT29 (Colon Cancer)Cellular ATR Inhibition0.019[2]
Cal-27, FaDu (HNSCC)Cell Viability (Resazurin)0.285, 0.252[6][7]

SCLC: Small Cell Lung Cancer; HNSCC: Head and Neck Squamous Cell Carcinoma

Table 2: Comparative IC50 Values from In Vitro ATR Kinase Assays
InhibitorATP ConcentrationIC50 (nM)Source
Berzosertib (VE-822) Km ATP0.2Reaction Biology
10 µM ATP7.6Reaction Biology
1 mM ATP4,200Reaction Biology
Elimusertib (BAY-1895344) Km ATP3.7Reaction Biology
10 µM ATP600Reaction Biology
1 mM ATP>100,000Reaction Biology

ATR Signaling Pathway

The ATR kinase is a master regulator of the DNA Damage Response (DDR), a network of signaling pathways that safeguard genomic integrity[8]. Upon replication stress, such as stalled replication forks, ATR is activated and phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1)[8]. This leads to cell cycle arrest, allowing time for DNA repair and preventing the propagation of damaged DNA. Inhibition of ATR abrogates this crucial checkpoint, leading to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality, particularly in cancer cells with existing DNA repair defects[8].

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA ATR_ATRIP ATR-ATRIP Complex RPA_ssDNA->ATR_ATRIP Recruitment CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylation TopBP1 TopBP1 TopBP1->ATR_ATRIP Activation pCHK1 p-CHK1 (Active) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Failure leads to ATR_Inhibitors This compound Elimusertib Berzosertib ATR_Inhibitors->ATR_ATRIP

Caption: The ATR signaling pathway in response to DNA damage and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of ATR inhibitors.

In Vitro ATR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of the ATR protein.

  • Enzyme and Substrate: Recombinant human ATR/ATRIP complex is incubated with a substrate, such as a GST-p53 fusion protein.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing MgCl2 and ATP.

  • Incubation: The reaction mixture, including various concentrations of the test inhibitor, is incubated at room temperature for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.

  • Detection: The level of substrate phosphorylation is quantified. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which uses a d2-labeled anti-GST antibody and a Europium-labeled anti-phospho-substrate antibody. The HTRF signal is read on a plate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Cell Viability Assays

These assays determine the effect of the inhibitors on the metabolic activity and proliferation of cancer cell lines.

1. CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the ATR inhibitor for a defined period (e.g., 72 hours).

  • Lysis and Luminescence: A reagent containing a thermostable luciferase and its substrate, luciferin, is added to the wells. This lyses the cells, releasing ATP. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Measurement: The luminescent signal is measured using a microplate reader.

  • Data Analysis: IC50 values are determined by fitting the data to a dose-response curve.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding and Treatment: Similar to the CellTiter-Glo assay, cells are seeded and treated with the inhibitor.

  • MTT Addition: An MTT solution is added to each well and incubated for 1-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the colored solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and IC50 values are determined.

3. Resazurin Reduction Assay

  • Cell Seeding and Treatment: Cells are seeded and treated with the inhibitor as described above.

  • Resazurin Addition: A resazurin-based solution is added to the cells. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

  • Incubation: The plates are incubated for a specified time to allow for the color change.

  • Measurement: The fluorescence or absorbance of resorufin is measured using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells, and IC50 values are calculated.

Western Blotting for ATR Pathway Inhibition

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing a direct measure of target engagement by the inhibitor.

  • Cell Lysis: After treatment with the ATR inhibitor and/or a DNA damaging agent (to activate the ATR pathway), cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., total ATR, total CHK1, phospho-CHK1 (Ser345), or γH2AX).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to determine changes in protein levels or phosphorylation status. A decrease in the phospho-CHK1 signal relative to total CHK1 is a direct indicator of ATR inhibition.

Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Extraction Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE (Separation) Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of Protein Bands Detection->Analysis

Caption: A simplified workflow of the Western Blotting technique.

References

A Comparative Analysis of (S)-Ceralasertib and Berzosertib in ATM-Deficient Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of two leading ATR inhibitors reveals distinct profiles in their activity against tumors with ATM deficiency, a key synthetic lethal interaction in oncology. This guide provides a comprehensive comparison of (S)-Ceralasertib (AZD6738) and berzosertib (M6620, VX-970), focusing on their performance in ATM-deficient cellular contexts. The information presented is intended for researchers, scientists, and professionals in drug development to inform further investigation and clinical application.

Executive Summary

This compound and berzosertib are potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. In cells deficient in Ataxia Telangiectasia Mutated (ATM), another key DDR kinase, the inhibition of ATR leads to a synthetic lethal phenotype, where the dual defects in DNA repair pathways result in catastrophic DNA damage and cell death.[1][2][3] Preclinical studies have consistently demonstrated the potential of both agents in targeting ATM-deficient tumors. While direct head-to-head comparative studies under identical experimental conditions are limited in the public domain, this guide synthesizes available data to draw a comparative picture of their efficacy and mechanistic action.

Mechanism of Action: Exploiting Synthetic Lethality

In healthy cells, ATM and ATR represent two parallel signaling pathways that respond to different types of DNA damage. ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to single-stranded DNA (ssDNA) regions that arise from replication stress. When ATM is deficient, a common alteration in many cancers, cells become heavily reliant on the ATR pathway to repair DNA damage and maintain genomic stability.

Both this compound and berzosertib exploit this dependency. By inhibiting ATR, these drugs dismantle the remaining critical DNA repair pathway in ATM-deficient cells. This leads to an accumulation of unrepaired DNA damage, replication fork collapse, and ultimately, cell death through mitotic catastrophe.[1][3][4]

cluster_0 ATM-Proficient Cell cluster_1 ATM-Deficient Cell DNA_Damage_P DNA Damage ATM_P ATM (Active) DNA_Damage_P->ATM_P ATR_P ATR (Active) DNA_Damage_P->ATR_P Repair_P DNA Repair & Cell Cycle Arrest ATM_P->Repair_P ATR_P->Repair_P Survival_P Cell Survival Repair_P->Survival_P DNA_Damage_D DNA Damage ATM_D ATM (Inactive) DNA_Damage_D->ATM_D ATR_D ATR (Active) DNA_Damage_D->ATR_D Repair_D DNA Repair (Blocked) ATR_D->Repair_D Ceralasertib This compound or Berzosertib Ceralasertib->ATR_D Apoptosis Cell Death (Mitotic Catastrophe) Repair_D->Apoptosis

Fig. 1: Synthetic lethality of ATR inhibitors in ATM-deficient cells.

Quantitative Performance Data

DrugTargetPotency MetricValueCell Context/Assay Conditions
This compound ATRIC50 (cell-free)1 nMEnzymatic assay.[1]
ATRGI50~0.1 - 1 µMPanel of cancer cell lines, sensitivity associated with functional ATM deficiency.[4]
ATRIC50< 1 µMMultiple human breast cancer cell lines.[5]
Berzosertib ATRKi< 0.3 nMBiochemical assay.[3]
ATRIC50 (cell-free)19 nMEnzymatic assay.
ATRIC500.25 - 0.29 µMHead and neck squamous cell carcinoma cell lines (72h treatment).[6]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of ATR inhibitors in ATM-deficient cells.

Cell Viability and Proliferation Assays
  • Objective: To determine the concentration-dependent effect of the inhibitors on cell growth and survival.

  • Methodology:

    • Cell Seeding: ATM-proficient and ATM-deficient cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a serial dilution of this compound or berzosertib for a specified duration (e.g., 48, 72 hours, or up to 5 days).[1][6]

    • Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or MTT assays.[1][5]

    • Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to untreated controls, and dose-response curves are generated to calculate IC50 or GI50 values using appropriate software (e.g., GraphPad Prism).[1]

Western Blotting for Pharmacodynamic Markers
  • Objective: To confirm target engagement and assess the downstream effects on the DNA damage response pathway.

  • Methodology:

    • Cell Lysis: Following drug treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key DDR proteins such as phospho-CHK1 (a direct ATR substrate), γH2AX (a marker of DNA double-strand breaks), and total CHK1 and H2AX as loading controls.

    • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_workflow Experimental Workflow for Preclinical Evaluation cluster_assays Downstream Assays start Seed ATM+/+ and ATM-/- Cells treatment Treat with this compound or Berzosertib (Dose-Response) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot for Pharmacodynamic Markers (p-CHK1, γH2AX) treatment->western analysis Data Analysis (IC50 Calculation, Pathway Modulation) viability->analysis western->analysis conclusion Comparative Efficacy Assessment analysis->conclusion

Fig. 2: Generalized workflow for preclinical comparison of ATR inhibitors.

Concluding Remarks

Both this compound and berzosertib demonstrate significant preclinical activity in ATM-deficient cancer cells, validating the synthetic lethal approach of targeting ATR in this context. While the available data indicates that both are highly potent ATR inhibitors, the lack of direct comparative studies makes it challenging to definitively declare one as superior in all ATM-deficient settings. The choice between these agents for further research or clinical development may depend on a variety of factors including specific tumor type, the nature of the ATM alteration, and the therapeutic combination strategy. The experimental frameworks provided herein offer a basis for conducting such head-to-head comparisons to elucidate the nuanced differences in their biological activity.

References

(S)-Ceralasertib: A Comparative Analysis of Monotherapy vs. Combination Therapy Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Ceralasertib (AZD6738) , a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, is a promising agent in oncology. ATR is a critical component of the DNA damage response (DDR) pathway, which is essential for cell survival, particularly in cancer cells with high replication stress and genetic instability. This guide provides a comparative overview of the efficacy of this compound as a monotherapy versus its use in combination with other anti-cancer agents, supported by experimental data from preclinical and clinical studies.

Mechanism of Action: Targeting the DNA Damage Response

This compound functions by inhibiting ATR kinase, a key regulator of the cellular response to DNA damage and replication stress.[1][2] ATR activation initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Ceralasertib prevents this repair process, leading to the accumulation of DNA damage and ultimately inducing cell death (apoptosis) in cancer cells. This mechanism is particularly effective in tumors with existing defects in other DDR pathways, such as those with mutations in ATM or BRCA1/2 genes, a concept known as synthetic lethality.[1]

Below is a diagram illustrating the central role of ATR in the DNA damage response pathway and the inhibitory action of this compound.

Ceralasertib_Mechanism_of_Action cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Replication Stress Replication Stress Replication Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates/ activates Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest CHK1->Apoptosis inhibition leads to mitotic catastrophe DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival Ceralasertib Ceralasertib Ceralasertib->ATR inhibits

Figure 1: this compound Mechanism of Action.

Efficacy of this compound as a Monotherapy

Clinical and preclinical studies have demonstrated the anti-tumor activity of this compound as a single agent, particularly in tumors with specific genomic alterations.

Clinical Data Summary: Monotherapy
Trial IdentifierCancer TypeNumber of PatientsKey Efficacy ResultsReference
PATRIOT (Phase I)Advanced Solid Tumors67ORR: 8% (5 confirmed PRs); SD: 52% (34 patients); Durable responses observed in tumors with ARID1A loss and DDR defects.[3][4][5]
Phase I/IIRelapsed/Refractory CLL8No responses observed; Median PFS: 3.8 months; Median OS: 16.9 months. Limited clinical benefit.[6][7][8]
Preclinical Data Insights

Preclinical investigations have shown that sensitivity to Ceralasertib monotherapy is heightened in cell lines with defects in the ATM pathway or those exhibiting high replication stress, such as CCNE1 amplification.[9] In vivo studies using xenograft models demonstrated that continuous dosing of Ceralasertib resulted in tumor control.[9]

Efficacy of this compound in Combination Therapy

The rationale for combining this compound with other anticancer agents stems from its ability to potentiate the effects of DNA-damaging therapies and to overcome resistance to immunotherapy.

Clinical Data Summary: Combination Therapy
Combination AgentCancer TypeTrial PhaseNumber of PatientsKey Efficacy ResultsReference
Durvalumab (Anti-PD-L1)Advanced Gastric CancerII31ORR: 22.6%; DCR: 58.1%; Median PFS: 3.0 months.[10]
Durvalumab Metastatic Melanoma (post anti-PD-1)II30ORR: 30.0%; DCR: 63.3%; Median PFS: 7.1 months.[11]
Durvalumab Advanced NSCLC (RAS-mutant)II19Durable Clinical Benefit Rate: ~40%; ORR: 13.1%; Median PFS: 5.9 months.[12]
Olaparib (PARP inhibitor)Relapsed SCLCII26ORR: 3.8%; DCR: 42.3%; Median PFS: 2.75 months.[13]
Acalabrutinib (BTK inhibitor)Relapsed/Refractory CLLI/II2ORR: 100%; Median PFS and OS not reached.[6][7][8]
Paclitaxel Refractory Solid Tumors (Melanoma subset)I33ORR: 33.3%; Median PFS: 3.6 months.[14]
Preclinical Rationale for Combinations

Preclinical models have shown synergistic effects when Ceralasertib is combined with:

  • Chemotherapy (Carboplatin, Irinotecan): Ceralasertib enhances the efficacy of agents that cause replication fork stalling and collapse.[9]

  • PARP Inhibitors (Olaparib): This combination has demonstrated significant anti-tumor activity, especially in BRCA-mutant models, leading to complete tumor regressions in some preclinical studies.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for clinical trials involving this compound.

Phase II Study of Ceralasertib with Durvalumab in Advanced Gastric Cancer
  • Study Design: This was a single-center, open-label, non-randomized Phase II trial.

  • Patient Population: Patients with previously treated advanced gastric cancer.

  • Treatment Regimen:

    • Durvalumab: 1500 mg intravenously on day 1 of a 28-day cycle.

    • Ceralasertib: 240 mg orally twice daily on days 15-28 of each cycle.

  • Primary Endpoint: Overall Response Rate (ORR) assessed by RECIST v1.1.

  • Biomarker Analysis: Fresh tumor biopsies were collected from all patients for exploratory biomarker analysis, including ATM expression and mutational signatures.[10]

The workflow for this clinical trial is illustrated in the diagram below.

Clinical_Trial_Workflow cluster_0 Patient Enrollment cluster_1 Treatment Cycle (28 days) cluster_2 Evaluation & Follow-up Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Durvalumab (Day 1) Durvalumab (Day 1) Baseline Assessment->Durvalumab (Day 1) Ceralasertib (Days 15-28) Ceralasertib (Days 15-28) Durvalumab (Day 1)->Ceralasertib (Days 15-28) Response Assessment (RECIST 1.1) Response Assessment (RECIST 1.1) Ceralasertib (Days 15-28)->Response Assessment (RECIST 1.1) Every 2 months Adverse Event Monitoring Adverse Event Monitoring Ceralasertib (Days 15-28)->Adverse Event Monitoring Survival Follow-up Survival Follow-up Response Assessment (RECIST 1.1)->Survival Follow-up

Figure 2: Representative Clinical Trial Workflow.
Preclinical In Vivo Xenograft Study

  • Animal Models: Patient-derived xenograft (PDX) models or cell line-derived xenograft models (e.g., BRCA-mutant triple-negative breast cancer).

  • Treatment Groups:

    • Vehicle control

    • Ceralasertib monotherapy

    • Combination agent (e.g., Olaparib) monotherapy

    • Ceralasertib and combination agent

  • Dosing and Schedule: Doses and schedules are optimized for tolerability and efficacy. For example, Ceralasertib might be administered daily for a set number of days per week concurrently with the combination agent.[9]

  • Efficacy Endpoints: Tumor growth inhibition and tumor regression are measured over time.

  • Pharmacodynamic Assessments: Tumor and surrogate tissues are analyzed for biomarkers of target engagement and DNA damage (e.g., pCHK1, γH2AX).[9]

Conclusion

The available data suggest that while this compound shows modest activity as a monotherapy in specific patient populations with underlying DDR defects, its true potential appears to be in combination therapies. By synergizing with DNA-damaging agents and potentially re-sensitizing tumors to immunotherapy, Ceralasertib-based combination regimens have demonstrated promising clinical activity across a range of difficult-to-treat cancers. The tolerability of these combinations is a key consideration, with hematological toxicities being the most common adverse events. Ongoing and future clinical trials will further delineate the optimal patient populations and combination strategies for this targeted agent.

References

A Comparative Analysis of (S)-Ceralasertib and PARP Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, preclinical and clinical efficacy, and therapeutic potential of ATR and PARP inhibition in cancer therapy.

In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the DNA Damage Response (DDR) pathway have emerged as a cornerstone of precision medicine. Among these, poly (ADP-ribose) polymerase (PARP) inhibitors have gained significant traction and regulatory approval for the treatment of various solid tumors, particularly those harboring BRCA1/2 mutations. Concurrently, a new wave of DDR inhibitors is being investigated, with Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, such as (S)-Ceralasertib, showing considerable promise. This guide provides a comprehensive comparative analysis of this compound and PARP inhibitors, presenting key preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Two Sides of the Same Coin

This compound and PARP inhibitors both exploit vulnerabilities in the cancer cell's ability to repair DNA damage, albeit through distinct mechanisms.

This compound , also known as AZD6738, is a potent and selective inhibitor of the ATR kinase.[1][2] ATR is a critical sensor of single-stranded DNA (ssDNA) and replication stress, which are common features of cancer cells.[3] Upon activation, ATR orchestrates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[4] By inhibiting ATR, Ceralasertib prevents this crucial checkpoint, leading to the accumulation of DNA damage and ultimately, apoptotic cell death, particularly in cancer cells with high levels of replication stress.[4][5]

PARP inhibitors , on the other hand, target the PARP family of enzymes, primarily PARP1 and PARP2, which are essential for the repair of single-strand DNA breaks (SSBs).[6][7][8] PARP inhibitors block the catalytic activity of PARP and also "trap" PARP on the DNA at the site of the break.[6][9] This trapping prevents the recruitment of other DNA repair proteins and leads to the conversion of SSBs into more lethal double-strand breaks (DSBs) during DNA replication.[9][10] In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and cell death.[8][10]

Preclinical Efficacy: A Head-to-Head Comparison

Preclinical studies have demonstrated the potent anti-tumor activity of both this compound and various PARP inhibitors across a range of cancer cell lines and xenograft models.

Drug ClassCompound(s)Cancer ModelIC50 / Efficacy MetricReference
ATR Inhibitor This compoundEwing sarcoma cell linesIC50 ≤ 1.5 µM[11]
Medulloblastoma cell linesIC50 ≤ 2.4 µM[11]
PARP Inhibitor Olaparib12 breast cancer cell linesIC50 range: 3.7-31 µM (MTT assay)[12]
12 breast cancer cell linesIC50 range: <0.01-2.5 µM (Colony formation assay)[12]
NiraparibBRCA1-mutant PEO1 ovarian cancer cellsIC50: 7.487 µM[13]
BRCA2-mutant UWB1.289 ovarian cancer cellsIC50: 21.34 µM[13]
BRCA1-restored UWB1.289+BRCA1 cellsIC50: 58.98 µM[13]

Table 1: Comparative preclinical efficacy of this compound and PARP inhibitors in various cancer models.

Clinical Landscape: Monotherapy and Combination Strategies

Several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have received FDA approval for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[14][15][16][17][18] this compound is currently in clinical development as both a monotherapy and in combination with other agents.[2][19][20]

A particularly promising area of investigation is the combination of this compound with PARP inhibitors, especially in the context of acquired resistance to PARP inhibitor monotherapy.[21][22]

Trial (NCT)Drug(s)Cancer TypeKey FindingsReference
CAPRI (NCT03462342) This compound + OlaparibPARPi-resistant, HR-deficient ovarian cancerORR: 50% in platinum-sensitive cohort; well-tolerated.[21][22][23][21][22][23][24]
Phase 2 (NCT03462342) This compound + OlaparibPlatinum-sensitive, recurrent high-grade serous ovarian cancerORR: 48.5%; mPFS: 8.3 months. Efficacy observed regardless of genomic instability status.[25][25]
Phase 2 (NCT03682289) This compound +/- Olaparib or DurvalumabAdvanced solid tumorsOngoing to assess efficacy of various combinations.[26][26]
Phase 2 This compound + DurvalumabAdvanced gastric cancerORR: 22.6%; mPFS: 3.0 months.[27][27]

Table 2: Selected clinical trials investigating this compound, alone or in combination.

Signaling Pathways and Experimental Workflows

To visualize the interplay between these two classes of inhibitors and the design of clinical investigations, the following diagrams are provided.

DDR_Pathway cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_inhibitors Inhibitors ssb Single-Strand Break (SSB) parp PARP1/2 ssb->parp recruits dsb Double-Strand Break (DSB) hr Homologous Recombination (HR) dsb->hr repaired by replication_stress Replication Stress atr ATR replication_stress->atr activates ber Base Excision Repair parp->ber activates chk1 CHK1 atr->chk1 phosphorylates cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest induces parpi PARP Inhibitors parpi->parp inhibit & trap ceralasertib This compound ceralasertib->atr inhibits

DNA Damage Response Pathway and Inhibitor Targets.

Capri_Trial_Workflow start Patient Enrollment eligibility Eligibility Criteria: - Recurrent, platinum-sensitive HGSOC - HR-deficient (BRCAm or HRD+) - Prior clinical benefit from PARPi - Progression on penultimate PARPi regimen start->eligibility treatment Treatment Cycle (28 days) eligibility->treatment olaparib Olaparib 300mg BID (Days 1-28) treatment->olaparib ceralasertib This compound 160mg QD (Days 1-7) treatment->ceralasertib endpoints Primary Endpoints: - Safety & Tolerability - Objective Response Rate (ORR) treatment->endpoints Assessments follow_up Follow-up for Progression-Free Survival (PFS) and Overall Survival (OS) endpoints->follow_up end Trial Conclusion follow_up->end

Workflow of the CAPRI Clinical Trial.

Experimental Protocols

Cell Viability (MTT) Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (this compound or a PARP inhibitor) for a specified duration (e.g., 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Colony Formation Assay

  • Objective: To assess the long-term proliferative capacity of cancer cells after treatment with a cytotoxic agent.

  • Methodology:

    • Plate a low density of single cells in 6-well plates.

    • Treat the cells with the test compound at various concentrations for a defined period.

    • Remove the drug-containing medium and replace it with fresh medium.

    • Allow the cells to grow for 1-3 weeks until visible colonies are formed.

    • Fix the colonies with a solution such as methanol and stain them with crystal violet.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the surviving fraction for each treatment condition compared to the untreated control.

In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Methodology:

    • Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into different treatment groups (e.g., vehicle control, this compound, PARP inhibitor, combination).

    • Administer the treatments according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

CAPRI Clinical Trial Protocol (Simplified)

  • Objective: To evaluate the safety and efficacy of combination this compound and olaparib in patients with acquired PARP inhibitor-resistant, homologous recombination-deficient ovarian cancer.[21]

  • Patient Population: Patients with recurrent, platinum-sensitive high-grade serous ovarian cancer with BRCA1/2 mutations or HR deficiency who had previously benefited from and then progressed on a PARP inhibitor.[21]

  • Treatment Regimen:

    • Olaparib: 300mg orally twice daily on days 1-28 of a 28-day cycle.[21]

    • This compound: 160mg orally once daily on days 1-7 of a 28-day cycle.[21]

  • Primary Endpoints: Safety and Objective Response Rate (ORR).[21]

  • Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS).

Conclusion and Future Directions

Both this compound and PARP inhibitors represent powerful therapeutic strategies that exploit the inherent DNA repair deficiencies of cancer cells. While PARP inhibitors have already established a significant role in the clinical management of certain cancers, the ATR inhibitor this compound is demonstrating considerable potential, both as a monotherapy and, excitingly, in combination to overcome resistance to existing therapies. The ongoing clinical trials will be crucial in further defining the role of this compound and its combinations in the armamentarium of targeted cancer treatments. The comparative data presented in this guide underscores the importance of continued research into the intricate network of the DNA Damage Response pathway to unlock new and more effective therapies for patients with cancer.

References

Head-to-Head Comparison: (S)-Ceralasertib and Elimusertib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of two leading ATR inhibitors.

In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy to exploit synthetic lethality in tumors with deficiencies in the DNA Damage Response (DDR) pathway. This guide provides a detailed head-to-head comparison of two prominent ATR inhibitors, (S)-Ceralasertib (AZD6738) and Elimusertib (BAY-1895344), summarizing their mechanisms of action, preclinical efficacy, and clinical trial data to inform ongoing research and drug development efforts.

Mechanism of Action: Targeting the Guardian of the Genome

Both this compound and Elimusertib are potent and selective inhibitors of ATR kinase, a crucial apical kinase in the DDR pathway.[1][2] ATR is activated in response to single-strand DNA breaks and replication stress, orchestrating cell cycle checkpoints, DNA repair, and apoptosis.[3][4] By inhibiting ATR, these drugs disrupt these critical cellular processes, leading to the accumulation of DNA damage and ultimately inducing synthetic lethality in cancer cells with underlying DDR defects, such as mutations in ATM.[5][6] The inhibition of ATR by both agents prevents the downstream phosphorylation of CHK1, a key substrate of ATR, thereby abrogating the G2/M cell cycle checkpoint and forcing cells with damaged DNA into mitosis, a process known as mitotic catastrophe.[3]

ATR Signaling Pathway General ATR Signaling Pathway DNA Damage / Replication Stress DNA Damage / Replication Stress ATR Activation ATR Activation DNA Damage / Replication Stress->ATR Activation CHK1 Phosphorylation CHK1 Phosphorylation ATR Activation->CHK1 Phosphorylation Apoptosis Apoptosis ATR Activation->Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) CHK1 Phosphorylation->Cell Cycle Arrest (G2/M) DNA Repair DNA Repair CHK1 Phosphorylation->DNA Repair Cell Cycle Arrest (G2/M)->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival This compound / Elimusertib This compound / Elimusertib This compound / Elimusertib->ATR Activation

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound and Elimusertib.

Preclinical Efficacy: A Tale of Potency and Selectivity

Both inhibitors have demonstrated robust anti-tumor activity in a wide range of preclinical models, both as monotherapies and in combination with other agents.

In Vitro Activity

Elimusertib is described as a very potent and highly selective ATR inhibitor with an IC50 of 7 nM in a cell-free assay.[2] It has shown potent antiproliferative activity across a broad spectrum of human tumor cell lines, with a median IC50 of 78 nM.[2] In a study on pediatric solid tumors, Elimusertib's IC50 values in 36 cell lines ranged from 2.687 to 395.7 nM.[7]

Parameter This compound Elimusertib Reference
Target ATR KinaseATR Kinase[1][2]
IC50 (Cell-free) Not specified in provided results7 nM[2]
Median IC50 (Cell lines) Not specified in provided results78 nM (in a broad panel)[2]
IC50 Range (Pediatric solid tumor cell lines) Not specified in provided results2.687 - 395.7 nM[7]

Table 1: In Vitro Potency of this compound and Elimusertib.

In Vivo Efficacy

In vivo studies have corroborated the in vitro findings. Elimusertib has demonstrated significant anti-tumor activity in patient-derived xenograft (PDX) models of pediatric solid tumors, extending the median progression-free survival (PFS) from 7 to 20 days across different tumor types.[7][10] Notably, in some instances, elimusertib showed stronger anti-tumor effects than standard-of-care chemotherapies.[7][10]

This compound has also shown in vivo antitumor activity, with tumor control requiring continuous dosing.[8] It has demonstrated combinatorial efficacy with DNA-damaging agents like carboplatin and irinotecan, as well as with the PARP inhibitor olaparib.[8] In a BRCA2-mutant patient-derived triple-negative breast cancer xenograft model, the combination of ceralasertib and olaparib led to complete tumor regression.[8]

A direct comparative in vivo toxicology study of ceralasertib, elimusertib, and another ATR inhibitor, berzosertib, found that elimusertib was the most potent, while ceralasertib was the least potent among the three.[11]

Clinical Development and Performance

Both this compound and Elimusertib are under active clinical investigation in various solid tumors, both as monotherapies and in combination regimens.

This compound (AZD6738)

This compound has been evaluated in multiple Phase I and II clinical trials. As a monotherapy, the recommended phase II dose (RP2D) has been established.[1] The dose-limiting toxicities are primarily hematologic, with thrombocytopenia being the most common.[1]

In combination with other agents, ceralasertib has shown promising activity:

  • With Durvalumab (anti-PD-L1): In patients with metastatic melanoma who have failed prior anti-PD-1 therapy, the combination demonstrated an overall response rate (ORR) of 30.0%.[12] In advanced gastric cancer, the combination showed an ORR of 22.6%.[13] A Phase II study in advanced/metastatic non-small cell lung cancer (NSCLC) also showed a notable efficacy signal.[14]

  • With Olaparib (PARP inhibitor): This combination is being investigated in patients with solid tumors, including those with ATM loss.[3][15]

  • With Paclitaxel: In refractory cancers, the combination had an ORR of 22.6%, and in melanoma patients resistant to prior anti-PD1 therapy, the ORR was 33.3%.[16][17]

  • With Carboplatin: A phase I study established the RP2D and showed preliminary antitumor activity in patients with advanced solid cancers.[18]

Elimusertib (BAY-1895344)

Elimusertib is also being evaluated in clinical trials for both adult and pediatric cancers.[19][20]

  • Monotherapy in Pediatrics: A Phase 1/2 trial in pediatric patients with relapsed or refractory solid tumors established the RP2D at 24 mg/m²/dose orally BID for 3 days a week continuously, with hematologic toxicities being the primary concern.[20]

  • Combination Therapies:

    • With FOLFIRI: A Phase I trial in advanced or metastatic gastrointestinal malignancies was stopped due to intolerable toxicity, including significant myelotoxicity.[21]

    • With Cisplatin: This combination in advanced solid tumors was associated with significant hematologic toxicity requiring dose de-escalation and showed only modest activity.[22]

    • With Topotecan: A Phase Ia study in adult patients with refractory advanced solid tumors established an RP2D, with myelotoxicity being the dose-limiting factor.[23]

Parameter This compound Elimusertib Reference
Monotherapy RP2D Established24 mg/m²/dose BID x3 days/week (pediatric)[1][20]
Common Dose-Limiting Toxicities Hematologic (Thrombocytopenia)Hematologic (Anemia, Neutropenia)[1][20]
Promising Combination Partners Durvalumab, Olaparib, Paclitaxel, CarboplatinTopotecan (with caution)[12][13][16][18][23]
Challenging Combination Partners Not specified in provided resultsFOLFIRI, Cisplatin[21][22]

Table 2: Clinical Trial Overview of this compound and Elimusertib.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of methodologies used in key experiments for these inhibitors.

Cell Viability and Proliferation Assays
  • MTT Assay and Colony Formation Assay: Used to evaluate the anti-tumor effects of elimusertib in breast cancer cell lines in vitro.[24]

  • Crystal Violet Staining or CellTiter-Glo Cell Viability Assay: Employed to measure cell proliferation after 72 to 96 hours of exposure to elimusertib.[2]

DNA Damage and Cell Cycle Analysis
  • Western Blotting: Utilized to assess the phosphorylation of CHK1 and the induction of the DNA damage marker γH2AX following treatment with this compound.[8]

  • Flow Cytometry: Used to analyze cell cycle progression by quantifying DNA content with propidium iodide staining after treatment with elimusertib.[25]

  • BrdU Assay: Employed to measure replicating cells and S-phase progression in response to elimusertib.[24]

  • Comet Assay (Alkaline and Neutral): Used to measure single and double-stranded DNA damage, respectively, induced by elimusertib.[25]

  • Immunohistochemistry (IHC): Used to detect pharmacodynamic biomarkers such as pRAD50 in tumor biopsies from patients treated with this compound.[26]

In Vivo Xenograft Studies

  • Patient-Derived Xenograft (PDX) Models: Both drugs have been extensively evaluated in PDX models of various cancers, including pediatric solid tumors, breast cancer, and colorectal cancer, to assess in vivo anti-tumor activity.[7][10][25][27] Tumor volume and progression-free survival are common endpoints.

InVivo_Experimental_Workflow Typical In Vivo Xenograft Study Workflow cluster_monitoring Monitoring Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Tumor Volume Measurement Tumor Volume Measurement Treatment Initiation->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Body Weight Measurement Body Weight Measurement

Caption: Generalized workflow for in vivo xenograft experiments.

Conclusion and Future Directions

This compound and Elimusertib are both highly promising ATR inhibitors with demonstrated preclinical and clinical activity. Elimusertib appears to be a more potent inhibitor in some preclinical models. However, the clinical development of this compound, particularly in combination with immunotherapy, has shown significant promise in treating patients who are resistant to prior therapies.

The choice between these two agents for future research or clinical development may depend on the specific cancer type, the genetic background of the tumor (e.g., ATM status), and the intended combination therapy. The significant toxicities observed with Elimusertib in combination with certain chemotherapies highlight the importance of careful patient selection and dose scheduling.

Further head-to-head studies across a broader range of cancer models and clinical trials are warranted to fully elucidate the comparative efficacy and safety of these two important ATR inhibitors. The identification of robust predictive biomarkers beyond ATM status will be critical for optimizing their clinical application and delivering personalized cancer medicine.

References

A Comparative Guide to (S)-Ceralasertib (AZD6738): Cross-Validation of an ATR Inhibitor's Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Ceralasertib, also known as AZD6738, is an orally bioavailable, potent, and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] This guide provides a comparative analysis of Ceralasertib's efficacy across various cancer types, supported by experimental data from preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ATR inhibition.

Ceralasertib's mechanism of action centers on disrupting the cancer cells' ability to repair damaged DNA.[3] By inhibiting ATR, Ceralasertib prevents the activation of downstream signaling, including the phosphorylation of checkpoint kinase 1 (CHK1), which leads to the abrogation of cell cycle checkpoints and ultimately, tumor cell apoptosis.[4] This approach is particularly promising in tumors with high replication stress or defects in other DDR pathways, creating a synthetic lethal interaction.[5][6]

Comparative Efficacy of Ceralasertib Across Cancer Types

Ceralasertib has been investigated as both a monotherapy and in combination with other anticancer agents in a range of solid tumors. The following tables summarize key quantitative data from clinical trials, showcasing its therapeutic potential in different cancer contexts.

Table 1: Ceralasertib in Combination with Paclitaxel in Advanced Solid Tumors
Cancer TypeTreatment RegimenOverall Response Rate (ORR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)
All Solid Tumors (n=57)Ceralasertib (240 mg BD, days 1-14) + Paclitaxel (80 mg/m² on days 1, 8, 15 of a 28-day cycle)22.6%--
Melanoma (anti-PD1 resistant, n=33)Ceralasertib (240 mg BD, days 1-14) + Paclitaxel (80 mg/m² on days 1, 8, 15 of a 28-day cycle)33.3%3.6 months7.4 months

Data from a Phase I study in patients with advanced solid tumors refractory to standard therapies.[7]

Table 2: Ceralasertib in Combination with Durvalumab in Advanced Gastric Cancer
Cancer TypeTreatment RegimenOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)
Advanced Gastric Cancer (n=31)Ceralasertib (240 mg BID, days 15-28) + Durvalumab (1500 mg on day 1 of a 28-day cycle)22.6%58.1%3.0 months6.7 months

Data from a Phase II study in patients with previously treated advanced gastric cancer.[8]

Table 3: Ceralasertib Monotherapy in Advanced Solid Tumors
Cancer TypeKey Finding
Advanced Solid Tumors (n=67)Stabilized tumor growth in over 50% of patients.
Advanced Ovarian Cancer with ARID1A mutation (n=1)Sustained tumor reduction for over five years.

Data from the Phase I PATRIOT trial in patients with advanced solid tumors whose cancers had stopped responding to existing treatments.[9]

Key Signaling Pathway and Experimental Workflow

To understand the context of these findings, it is crucial to visualize the underlying biological pathways and the experimental procedures used to generate the data.

Ceralasertib_Mechanism_of_Action cluster_0 DNA Damage & Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes DNA Damage DNA Damage ATR ATR DNA Damage->ATR Replication Stress Replication Stress Replication Stress->ATR CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) CHK1->Cell Cycle Arrest (G2/M) DNA Repair DNA Repair CHK1->DNA Repair Cell Survival Cell Survival Cell Cycle Arrest (G2/M)->Cell Survival DNA Repair->Cell Survival Tumor Growth Inhibition Tumor Growth Inhibition Cell Survival->Tumor Growth Inhibition Ceralasertib Ceralasertib Ceralasertib->ATR inhibits Ceralasertib->Apoptosis Apoptosis->Tumor Growth Inhibition

Caption: Ceralasertib inhibits ATR, disrupting DNA repair and cell cycle arrest, leading to apoptosis.

Preclinical_Evaluation_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Line_Selection Cancer Cell Line Panel (e.g., Gastric, Breast, Lung) Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Line_Selection->Cell_Viability_Assay Western_Blot Western Blot Analysis (pCHK1, γH2AX) Cell_Line_Selection->Western_Blot IC50_Determination Determine IC50 Values Cell_Viability_Assay->IC50_Determination Xenograft_Model Xenograft Model Establishment (e.g., Patient-Derived Xenografts) IC50_Determination->Xenograft_Model Treatment_Administration Ceralasertib Administration (Monotherapy or Combination) Xenograft_Model->Treatment_Administration Tumor_Measurement Tumor Volume Measurement Treatment_Administration->Tumor_Measurement Efficacy_Assessment Assess Tumor Growth Inhibition Tumor_Measurement->Efficacy_Assessment

Caption: A typical workflow for the preclinical evaluation of Ceralasertib's anti-tumor activity.

Detailed Experimental Protocols

A summary of the methodologies employed in the key experiments cited is provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with increasing concentrations of Ceralasertib for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against drug concentration.

Western Blotting for Phospho-CHK1
  • Cell Lysis: Cells treated with Ceralasertib are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated CHK1 (pCHK1), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and visualized.

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into control and treatment groups. Ceralasertib is administered orally at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

This compound has demonstrated promising anti-tumor activity across a variety of cancer types, particularly in combination with DNA-damaging agents and immunotherapy. The data presented in this guide highlights its potential as a targeted therapy, with ongoing clinical trials expected to further elucidate its role in oncology.[10][11] The detailed experimental protocols and pathway diagrams provide a foundational understanding for researchers aiming to build upon these findings.

References

A Comparative Guide to (S)-Ceralasertib and CHK1 Inhibitors in Cell Cycle Arrest Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of cell cycle checkpoint inhibitors is paramount. This guide provides an objective comparison between the ATR inhibitor (S)-Ceralasertib (AZD6738) and direct CHK1 inhibitors, focusing on their roles in inducing cell cycle arrest. Supported by experimental data, this document aims to clarify their mechanisms, compare their performance, and provide detailed protocols for relevant studies.

Mechanism of Action: Targeting the DNA Damage Response

The Ataxia Telangiectasia and Rad3-related (ATR) kinase and Checkpoint Kinase 1 (CHK1) are critical components of the DNA Damage Response (DDR) pathway. This pathway is a crucial cellular process that detects DNA damage, signals its presence, and promotes repair, often by arresting the cell cycle to provide time for these repairs to occur.[1][2]

This compound is a potent and selective oral inhibitor of ATR kinase.[1][3] In response to DNA replication stress, which leads to single-stranded DNA breaks, ATR is activated.[1] Activated ATR then phosphorylates a variety of downstream targets, most notably CHK1.[4][5] By inhibiting ATR, Ceralasertib prevents this phosphorylation cascade, thereby blocking the activation of CHK1 and disrupting the cell's ability to arrest the cell cycle and repair DNA damage.[4] This ultimately leads to an accumulation of DNA damage and can trigger cell death, particularly in cancer cells that are highly reliant on the ATR pathway due to high replication stress.[3]

CHK1 inhibitors , on the other hand, act directly on the CHK1 protein. Even if ATR is activated by DNA damage, these inhibitors prevent CHK1 from signaling to its downstream targets. CHK1 is a key regulator of the G2/M and S-phase checkpoints.[5][6] Its inhibition leads to the abrogation of these checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a process that often results in mitotic catastrophe and apoptosis.[5]

Below is a diagram illustrating the ATR-CHK1 signaling pathway and the points of intervention for this compound and direct CHK1 inhibitors.

ATR_CHK1_Pathway cluster_0 Cell Nucleus cluster_inhibitors Inhibitor Intervention DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) Cell_Cycle_Arrest S and G2/M Cell Cycle Arrest CHK1->Cell_Cycle_Arrest promotes Apoptosis Mitotic Catastrophe / Apoptosis CHK1->Apoptosis inhibition leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Ceralasertib This compound Ceralasertib->ATR CHK1_Inhibitor CHK1 Inhibitor CHK1_Inhibitor->CHK1

Caption: ATR-CHK1 signaling pathway and inhibitor targets.

Comparative Performance Data

The following table summarizes the key characteristics and potency of this compound compared to several well-studied CHK1 inhibitors. The data highlights differences in their primary targets, selectivity, and reported effects on the cell cycle.

InhibitorPrimary TargetIC50SelectivityReported Cell Cycle Effects
This compound (AZD6738) ATR1 nM (cell-free)[7]Highly selective against other PI3K-like kinases (ATM, DNA-PK, mTOR IC50 > 5µM)[8]Induces S-phase accumulation; Abrogates G2/M checkpoint; Promotes DNA damage (γH2AX)[8][9][10]
Prexasertib (LY2606368) CHK1/CHK2CHK1: Not specified in provided abstracts.Inhibits both CHK1 and CHK2.[11]Induces S-phase arrest; Abrogates G2/M checkpoint, leading to mitotic catastrophe.[12][13]
Rabusertib (LY2603618) CHK17 nM (cell-free)[6][14]~100-fold more potent against CHK1 than other kinases evaluated.[6][15]Abrogates G2/M checkpoint; Impairs DNA synthesis; Induces apoptosis.[14][16]
GDC-0575 CHK11.2 nM[17]Highly selective for CHK1.[18]Abrogates S and G2/M checkpoints; Induces apoptosis.[17][18]

Experimental Protocols

To aid researchers in their studies, detailed methodologies for key experiments are provided below.

This protocol is a standard method for analyzing the distribution of a cell population in different phases of the cell cycle based on DNA content.[19]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow Cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the desired inhibitor concentrations and for the appropriate duration. Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells once with PBS by centrifuging at 500 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.[20] Cells can be stored in ethanol at -20°C for several weeks.[21]

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 10 minutes to remove the ethanol.[20] Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[19]

Cell_Cycle_Analysis_Workflow Start Start: Treat Cells with Inhibitor Harvest Harvest & Wash Cells (1x10^6 cells) Start->Harvest Fix Fix in Cold 70% Ethanol (≥30 min at -20°C) Harvest->Fix Stain Stain with Propidium Iodide & RNase A (30 min, RT) Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze End End: Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analyze->End

Caption: Experimental workflow for cell cycle analysis.

This protocol allows for the detection and semi-quantification of specific proteins involved in cell cycle regulation, such as phosphorylated CHK1 (p-CHK1), Cyclin B1, and phospho-Histone H3 (a marker for mitosis).[23][24]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CHK1, anti-Cyclin B1, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: After inhibitor treatment, wash cells with cold PBS and lyse them using 1X SDS sample buffer or RIPA buffer.[25] Sonicate or pass through a needle to shear DNA.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[25]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[25]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.

Summary and Conclusion

Both this compound and direct CHK1 inhibitors are powerful tools for studying cell cycle arrest, primarily by disrupting the S and G2/M checkpoints.

  • This compound , by targeting the upstream kinase ATR, offers a way to investigate the broader consequences of inhibiting the replication stress response. Its efficacy is particularly pronounced in cells with high levels of replication stress or defects in other DDR pathways, such as ATM deficiency.[8][9]

  • Direct CHK1 inhibitors (e.g., Prexasertib, Rabusertib) provide a more focused intervention on a key cell cycle regulator. They are effective at abrogating the G2/M checkpoint, often forcing cells with DNA damage into a lethal mitotic event.[12][16]

The choice between an ATR inhibitor like Ceralasertib and a CHK1 inhibitor depends on the specific research question. To study the cellular response to replication stress at its apex, Ceralasertib is an excellent choice. To specifically probe the role of CHK1 in checkpoint control and potentially bypass upstream signaling events, a direct CHK1 inhibitor would be more appropriate. Both classes of drugs have shown significant promise in preclinical and clinical settings, particularly in combination with DNA-damaging chemotherapies, by preventing cancer cells from repairing treatment-induced damage.[2][5]

References

Independent Validation of (S)-Ceralasertib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATR inhibitor (S)-Ceralasertib (AZD6738) with other leading alternatives, supported by published preclinical and clinical data. This document summarizes key performance indicators, details experimental methodologies for critical assays, and visualizes relevant biological pathways and workflows to aid in the independent validation of published findings.

Executive Summary

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] By targeting ATR, Ceralasertib disrupts the cell's ability to repair DNA damage, leading to synthetic lethality in cancer cells with existing DDR defects or high levels of replication stress.[3][4] This guide compares the preclinical and clinical profile of this compound with other notable ATR inhibitors, Berzosertib (M6620/VX-970) and Elimusertib (BAY 1895344), providing a framework for evaluating their therapeutic potential.

Comparative Data Analysis

The following tables summarize key quantitative data from published preclinical and clinical studies, facilitating a direct comparison of this compound with alternative ATR inhibitors.

Preclinical Activity: In Vitro Potency
InhibitorTargetIC50 (Enzymatic Assay)Cellular IC50 (CHK1 Phosphorylation)Reference(s)
This compound (AZD6738) ATR1 nM74 nM[4][5]
Berzosertib (M6620/VX-970)ATR19 nM~19 nM[6][7]
Elimusertib (BAY 1895344)ATR7 nM36 nM[8]
Clinical Efficacy: Monotherapy and Combination Therapy

Note: Direct comparison of clinical trial results should be approached with caution due to variations in study design, patient populations, and prior lines of treatment.

InhibitorCancer TypeTreatment CombinationObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)Reference(s)
This compound (AZD6738) Advanced Gastric Cancer+ Durvalumab22.6%3.0 months6.7 months[1][9][10]
This compound (AZD6738) Refractory Melanoma+ Paclitaxel33.3%3.6 months7.4 months[11][12]
This compound (AZD6738) Advanced Solid Tumors+ Carboplatin2 partial responses--[13][14]
Berzosertib (M6620/VX-970)Relapsed Small Cell Lung Cancer+ Topotecan36%--[15]
Berzosertib (M6620/VX-970)Advanced Solid TumorsMonotherapy6% (1 CR)-29 months (for CR patient)[16]
Berzosertib (M6620/VX-970)Advanced Solid Tumors+ Carboplatin5% (1 PR)--[16]
Berzosertib (M6620/VX-970)Advanced Solid Tumors+ Gemcitabine-29.3 weeks (at ≥ 90 mg/m²)-[17]
Elimusertib (BAY 1895344)Advanced Solid TumorsMonotherapy4 partial responses--[18]
Elimusertib (BAY 1895344)Advanced Solid Tumors+ Cisplatin10% (1 PR)--[3]
Elimusertib (BAY 1895344)Refractory Advanced Solid Tumors+ Topotecan1 unconfirmed PR3.45 months-[19][20]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and experimental workflows.

ATR Signaling Pathway in DNA Damage Response

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) RPA RPA DNA_Damage->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates Apoptosis Apoptosis ATR_ATRIP->Apoptosis (when inhibited, leads to) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->Cell_Cycle_Arrest Ceralasertib This compound Ceralasertib->ATR_ATRIP inhibits

Caption: ATR signaling pathway in response to DNA damage.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - ATR/ATRIP Enzyme - Substrate (e.g., GST-p53) - ATP - Test Inhibitor start->prepare_reagents incubate Incubate Enzyme, Substrate, and Inhibitor prepare_reagents->incubate initiate_reaction Initiate Reaction (Add ATP) incubate->initiate_reaction stop_reaction Stop Reaction (Add EDTA) initiate_reaction->stop_reaction detection Detection (e.g., HTRF) stop_reaction->detection analyze Data Analysis (Calculate IC50) detection->analyze end End analyze->end Xenograft_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture implantation Subcutaneous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Ceralasertib, etc.) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) monitoring->endpoint at study conclusion end End endpoint->end

References

The Synergistic Power of (S)-Ceralasertib: A Comparative Guide to Chemotherapy Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of oncology, the strategic combination of targeted therapies with traditional chemotherapy holds immense promise for overcoming resistance and improving patient outcomes. This guide provides a comprehensive comparison of the synergistic effects of (S)-Ceralasertib (AZD6738), a potent and selective oral inhibitor of the ATR kinase, with various chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents quantitative data in a clear, comparative format, and details the underlying methodologies and signaling pathways.

This compound's mechanism of action, the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, is central to its synergistic potential. ATR is a critical component of the DNA Damage Response (DDR) pathway, a network that cancer cells often exploit to survive the DNA-damaging effects of chemotherapy. By inhibiting ATR, Ceralasertib prevents cancer cells from repairing chemotherapy-induced DNA damage, leading to mitotic catastrophe and apoptotic cell death. Preclinical and clinical studies have demonstrated that this approach can significantly enhance the anti-tumor activity of several classes of chemotherapeutic drugs.

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from preclinical studies, illustrating the synergistic or additive effects of this compound in combination with different chemotherapies across various cancer cell lines.

Table 1: Synergistic Effects of this compound with Carboplatin in Triple-Negative Breast Cancer (TNBC) Cell Lines
Cell LineCombination Index (CI)Synergy Level
TNBC CRC Line 1Average CI = 0.68Synergistic
TNBC CRC Line 2Average CI = 0.68Synergistic
TNBC CRC Line 3Average CI = 0.68Synergistic
TNBC CRC Line 4Average CI = 0.68Synergistic
TNBC CRC Line 5Average CI = 0.68Synergistic
Data sourced from a study evaluating the combination of Ceralasertib and Carboplatin in chemoresistant TNBC patient-derived cell lines. Synergy was calculated using the Chou-Talalay method. A CI < 1 indicates synergy.[1]
Table 2: Synergistic Effects of this compound with Gemcitabine in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
Cell Line PanelSynergy ModelOutcome
5 Mouse and 7 Human PDAC cell linesBliss Independence and Loewe modelsSynergistic growth inhibition identified[2]
This study confirmed synergistic growth inhibition across a broad panel of PDAC cell lines.[2]
Table 3: In Vivo Tumor Growth Inhibition with this compound and S-1 Combination in a Pancreatic Cancer Xenograft Model
Treatment GroupAverage Tumor Volume (mm³) after 3 weeks
S-1 alone601
This compound alone580
S-1 + this compound298
This data demonstrates a significant reduction in tumor growth in the combination group compared to single-agent treatments.[3][4]
Table 4: Median Synergy Scores of this compound with Various Chemotherapies
Chemotherapy AgentClassMedian Synergy Score
CisplatinPlatinum4.3
CarboplatinPlatinum3.8
OxaliplatinPlatinum2.5
GemcitabineAntimetabolite1.5
PemetrexedAntimetabolite0.83
SN38 (Irinotecan)Topoisomerase I inhibitor0.38
TopotecanTopoisomerase I inhibitor0.29
DoxorubicinTopoisomerase II inhibitor0.03
EtoposideTopoisomerase II inhibitor-0.01
PaclitaxelMicrotubule inhibitor-0.03
Synergy scores were calculated using the Loewe model. Scores > 1 indicate synergy, while scores between 0 and 1 suggest an additive effect. This study showed strong synergy with platinum and antimetabolite agents.[5]

Signaling Pathways and Mechanisms of Action

The synergistic interaction between this compound and chemotherapy is rooted in the disruption of the DNA damage response. The following diagram illustrates the ATR signaling pathway and the mechanism of synergistic action.

Synergy_Mechanism cluster_chemo Chemotherapy-Induced DNA Damage cluster_atr_pathway ATR Signaling Pathway cluster_ceralasertib This compound Action cluster_outcome Synergistic Outcome Chemo Chemotherapy (e.g., Carboplatin, Gemcitabine, S-1) DNA_Damage DNA Damage (Replication Stress, DSBs) Chemo->DNA_Damage ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair MitoticCatastrophe Mitotic Catastrophe CellCycleArrest->MitoticCatastrophe prevention leads to DNARepair->MitoticCatastrophe inhibition leads to Ceralasertib This compound Ceralasertib->ATR inhibits Apoptosis Apoptosis MitoticCatastrophe->Apoptosis

Caption: Mechanism of synergistic action between chemotherapy and this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the cited studies.

Cell Viability and Synergy Assessment (MTT/Alamar Blue Assay)

This protocol outlines the general procedure for assessing cell viability and calculating synergy.

MTT_Workflow start Start: Seed cells in 96-well plates treat Treat cells with this compound, chemotherapy, or combination start->treat incubate Incubate for specified duration (e.g., 72 hours) treat->incubate add_reagent Add MTT or Alamar Blue reagent incubate->add_reagent incubate2 Incubate to allow for color development add_reagent->incubate2 measure Measure absorbance or fluorescence (e.g., 570 nm for MTT) incubate2->measure analyze Analyze data and calculate Combination Index (CI) using Chou-Talalay method measure->analyze end End: Determine synergy, additivity, or antagonism analyze->end

Caption: General workflow for cell viability and synergy assessment.

Protocol Details:

  • Cell Seeding: Cancer cell lines (e.g., TNBC, PDAC) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, the chemotherapeutic agent, or the combination of both.

  • Incubation: The treated cells are incubated for a period of 72 hours.

  • Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent is added to each well.

  • Color Development: Plates are incubated for a further 2-4 hours to allow for the conversion of the reagent by viable cells into a colored product.

  • Measurement: The absorbance (for MTT) or fluorescence (for Alamar Blue) is measured using a microplate reader.

  • Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method with software like CalcuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.

Protocol Details:

  • Cell Seeding: A known number of cells are seeded into 6-well plates.

  • Drug Treatment: Cells are treated with this compound, chemotherapy, or the combination for a specified period.

  • Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.

  • Staining: Colonies are fixed with methanol and stained with crystal violet.

  • Counting: The number of colonies (typically defined as containing >50 cells) is counted.

  • Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the mechanism of action.

Protocol Details:

  • Protein Extraction: Cells are treated as required, and then lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., p-ATR, ATR, p-Chk1, Chk1, γH2AX, Caspase 3) followed by incubation with secondary antibodies.

  • Detection: The protein bands are visualized and quantified using a chemiluminescence detection system. This method was used to confirm that ceralasertib inhibited S-1-induced activation of ATR and Chk1.[3][4]

In Vivo Xenograft Model

This protocol describes the use of animal models to evaluate the anti-tumor efficacy of the combination therapy.

Xenograft_Workflow start Start: Inject cancer cells subcutaneously into mice tumor_growth Allow tumors to grow to a palpable size start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer treatment: This compound, chemotherapy, combination, or vehicle control randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Continue treatment until predefined endpoint is reached monitor->endpoint analyze Analyze tumor growth inhibition and statistical significance endpoint->analyze end End: Evaluate in vivo efficacy analyze->end

Caption: Workflow for an in vivo xenograft study.

Protocol Details:

  • Cell Implantation: Pancreatic cancer cells (e.g., BxPC-3) are injected subcutaneously into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³).

  • Randomization: Mice are randomly assigned to different treatment groups: vehicle control, this compound alone, chemotherapy alone (e.g., S-1), and the combination of this compound and chemotherapy.

  • Treatment Administration: The respective treatments are administered according to a predefined schedule and dosage.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).

  • Endpoint: The experiment is concluded when tumors in the control group reach a maximum allowed size or after a set duration.

  • Analysis: Tumor growth inhibition is calculated and statistically analyzed to determine the efficacy of the combination treatment compared to single agents.[3][4]

Conclusion

The evidence presented in this guide strongly supports the synergistic potential of combining this compound with various chemotherapies, particularly platinum-based agents and antimetabolites. The ability of this compound to abrogate the DNA damage response induced by these conventional agents provides a compelling rationale for their clinical development in combination. The provided experimental data and detailed protocols offer a valuable resource for researchers aiming to further explore and build upon these findings. The continued investigation into such combination strategies is paramount in the pursuit of more effective and durable treatments for a wide range of cancers.

References

(S)-Ceralasertib Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenografts, Outperforming Standard Chemotherapy Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings validate the significant therapeutic potential of (S)-Ceralasertib (AZD6738), a potent and selective oral inhibitor of the ATR kinase, in patient-derived xenograft (PDX) models of various cancers. The studies highlight the agent's robust single-agent activity and its synergistic effects when combined with chemotherapy and PARP inhibitors, offering a promising new avenue for the treatment of cancers with specific DNA damage response (DDR) deficiencies.

This compound's mechanism of action targets the ataxia telangiectasia and Rad3-related (ATR) protein, a critical component of the cellular response to DNA damage and replication stress.[1] By inhibiting ATR, Ceralasertib prevents cancer cells from repairing their DNA, leading to an accumulation of DNA damage and ultimately, cell death.[1] This approach is particularly effective in tumors with high levels of replication stress or defects in other DDR pathways, such as those with ATM or BRCA1/2 mutations.[1]

Superior Efficacy in Patient-Derived Xenograft Models

In preclinical studies utilizing PDX models, which closely mimic the heterogeneity and molecular characteristics of human tumors, this compound has shown marked anti-tumor activity.[2][3] A key study demonstrated that in a BRCA2-mutant triple-negative breast cancer (TNBC) PDX model, the combination of Ceralasertib with the PARP inhibitor olaparib resulted in complete tumor regression.[4][5] This potent synergy was also observed in a BRCA wild-type TNBC xenograft model with optimized dosing schedules.[4][5]

The efficacy of Ceralasertib is not limited to combination therapies. As a monotherapy, it has shown significant tumor growth control, particularly in tumors with deficiencies in the ATM pathway or those with drivers of replication stress like CCNE1 amplification.[4] Furthermore, in a phase II study, Ceralasertib monotherapy demonstrated notable antitumor activity in patients with ARID1A-deficient solid tumors, including durable and ongoing complete responses.[6]

Comparative Performance of this compound in PDX Models

The following tables summarize the key efficacy data of this compound as a monotherapy and in combination with other agents in various PDX models.

Monotherapy Efficacy in PDX Models
Tumor Model Observed Efficacy
ATM-deficient xenograftsSignificant anti-tumor growth control.[4]
CCNE1 amplified xenograftsSignificant anti-tumor growth control.[4]
ARID1A-deficient solid tumors20% objective response rate with two complete responses.[6]
Combination Therapy Efficacy in PDX Models
Tumor Model Combination Regimen
BRCA2-mutant TNBC PDXCeralasertib + Olaparib
BRCA wild-type TNBC xenograftCeralasertib (twice daily) + Olaparib
General Xenograft ModelsCeralasertib + Carboplatin
General Xenograft ModelsCeralasertib + Irinotecan

Experimental Protocols

The validation of this compound's efficacy relies on robust and reproducible experimental designs using patient-derived xenografts.

Establishment of Patient-Derived Xenografts (PDXs)
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.[2]

  • Implantation: The tumor tissue is fragmented into small pieces (approximately 2-3 mm³) and subcutaneously implanted into immunocompromised mice (e.g., SCID or NOD/SCID).[3]

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 1000-1500 mm³). Upon reaching the desired size, the tumors are excised, fragmented, and re-implanted into new cohorts of mice for expansion. Early passages (typically <10) are used for efficacy studies to maintain the fidelity of the original tumor.[3]

In Vivo Efficacy Studies
  • Animal Models: Immunocompromised mice bearing established PDX tumors of a specified size (e.g., 150-250 mm³) are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered orally, typically on a daily or twice-daily schedule for a defined period (e.g., 3-5 consecutive days per week).[4][5]

    • Combination Agents: Administered according to established protocols. For example, carboplatin may be given intraperitoneally, and olaparib can be administered orally.[4][7]

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to compare the efficacy of different treatment regimens. Endpoints may include tumor regression, stable disease, or time to tumor progression.

Visualizing the Mechanism and Workflow

To better understand the biological rationale and experimental approach, the following diagrams illustrate the ATR signaling pathway targeted by this compound and a typical workflow for evaluating its efficacy in PDX models.

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation Cascade cluster_response Cellular Response DNA Damage DNA Damage ATR ATR DNA Damage->ATR Replication Fork Stalling Replication Fork Stalling Replication Fork Stalling->ATR CHK1 CHK1 ATR->CHK1 activates Apoptosis Apoptosis ATR->Apoptosis inhibition leads to Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Ceralasertib This compound Ceralasertib->ATR inhibits

Figure 1. Simplified ATR signaling pathway and the inhibitory action of this compound.

PDX_Workflow cluster_establishment PDX Establishment cluster_treatment Efficacy Evaluation cluster_analysis Data Analysis Patient Patient Tumor Biopsy Implantation Implantation into Immunocompromised Mice Patient->Implantation Expansion Tumor Expansion (Passaging) Implantation->Expansion Randomization Randomization of Tumor-Bearing Mice Expansion->Randomization Treatment Treatment with This compound +/- Other Agents Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Data Data Collection and Analysis Monitoring->Data Outcome Assessment of Anti-Tumor Efficacy Data->Outcome

Figure 2. Experimental workflow for validating this compound efficacy in PDX models.

The compelling preclinical data from patient-derived xenograft studies strongly support the continued clinical development of this compound as a promising therapeutic agent, both as a monotherapy and in combination with other cancer treatments. These findings pave the way for more personalized and effective cancer therapies targeting the DNA damage response pathway.

References

A Comprehensive Analysis of Ceralasertib (AZD6738) Research Data: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the potent and selective ATR kinase inhibitor, Ceralasertib (formerly AZD6738), summarizing key preclinical and clinical research findings. This guide provides a side-by-side analysis of its performance, detailed experimental methodologies, and insights into its mechanism of action to inform future research and development.

Ceralasertib, also known as AZD6738, is an orally bioavailable and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] By targeting ATR, Ceralasertib disrupts the cell's ability to repair DNA damage, leading to the accumulation of genomic instability and subsequent cell death, particularly in cancer cells with high replication stress or defects in other DDR pathways like ATM.[3][4] This guide provides a comprehensive overview of the key research data for Ceralasertib, presenting a side-by-side analysis of its preclinical and clinical performance.

Mechanism of Action: Inhibiting the ATR Signaling Pathway

Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[1] ATR is a crucial sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA double-strand breaks.[5] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Chk1, which in turn orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks.[6][7] By inhibiting ATR, Ceralasertib prevents the phosphorylation of Chk1, leading to abrogation of the G2/M checkpoint, collapse of replication forks, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[6][8]

The diagram below illustrates the central role of ATR in the DNA damage response and the mechanism by which Ceralasertib exerts its anti-tumor effects.

ATR_Signaling_Pathway ATR Signaling Pathway and Ceralasertib's Mechanism of Action cluster_0 DNA Damage & Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Cellular Outcomes DNA_Damage DNA Damage (e.g., ssDNA at stalled replication forks) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Ceralasertib Ceralasertib (AZD6738) Ceralasertib->ATR inhibits Apoptosis Apoptosis Ceralasertib->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization Chk1->Fork_Stabilization Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival Fork_Stabilization->Cell_Survival Experimental_Workflow General Experimental Workflow for Ceralasertib Evaluation Target_ID Target Identification (ATR Kinase) In_Vitro In Vitro Assays (Enzyme, Cell-based) Target_ID->In_Vitro In_Vivo In Vivo Models (Xenografts, PDX) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Phase_I Phase I Clinical Trials (Safety & Dosing) Tox->Phase_I Phase_II Phase II Clinical Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Pivotal Studies) Phase_II->Phase_III

References

ATR Inhibitors in the Clinic: A Comparative Review of Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of cancer therapy is continually evolving, with a growing emphasis on targeting the fundamental processes that drive tumor growth and survival. One such critical process is the DNA Damage Response (DDR), a network of pathways that cells use to repair damaged DNA. A key regulator of the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. In many cancers, tumor cells exhibit a heightened reliance on ATR signaling for their survival, making it a promising therapeutic target. This guide provides a comparative overview of the clinical trial outcomes for three prominent ATR inhibitors: ceralasertib, berzosertib, and elimusertib, intended for researchers, scientists, and drug development professionals.

The ATR Signaling Pathway: A Critical Guardian of the Genome

The ATR signaling pathway is a crucial cellular response to DNA replication stress and single-stranded DNA breaks.[1][2] Its activation triggers a cascade of events aimed at halting the cell cycle to allow for DNA repair, stabilizing replication forks, and promoting the synthesis of necessary deoxynucleotides.[1] When DNA damage is detected, ATR, in complex with its partner ATRIP, is recruited to the site of damage.[2] This leads to the activation of ATR's kinase activity and the subsequent phosphorylation of a multitude of downstream targets, most notably the checkpoint kinase 1 (CHK1).[2][3] Activated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M transition, preventing cells with damaged DNA from entering mitosis.[4][5] Many cancer cells have defects in other DNA repair pathways, making them particularly dependent on the ATR pathway for survival.[1] By inhibiting ATR, these cancer cells are pushed into "mitotic catastrophe" and subsequent cell death.

ATR_Signaling_Pathway cluster_upstream DNA Damage/Replication Stress cluster_core ATR Activation cluster_downstream Downstream Effectors ssDNA Single-Stranded DNA (ssDNA) RPA RPA ssDNA->RPA binds 9-1-1 9-1-1 Complex ssDNA->9-1-1 recruits ATR_ATRIP ATR-ATRIP Complex CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates (activates) DNA_Repair DNA Repair ATR_ATRIP->DNA_Repair promotes Fork_Stabilization Replication Fork Stabilization ATR_ATRIP->Fork_Stabilization promotes RPA->ATR_ATRIP recruits TopBP1 TopBP1 TopBP1->ATR_ATRIP activates 9-1-1->TopBP1 recruits CDC25 CDC25 Phosphatases CHK1->CDC25 phosphorylates (inactivates) Wee1 Wee1 Kinase CHK1->Wee1 phosphorylates (activates) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CDC25->CellCycleArrest promotes Wee1->CellCycleArrest promotes

Figure 1: Simplified ATR signaling pathway in response to DNA damage.

Clinical Trial Workflow: A Generalized Approach

The clinical development of ATR inhibitors typically follows a phased approach, starting with dose-escalation and safety assessment in Phase I trials, followed by efficacy evaluation in specific cancer types in Phase II and III trials. A generalized workflow for a Phase I/II clinical trial of an ATR inhibitor is depicted below. This process involves rigorous patient screening, defined treatment cycles with the investigational drug, and comprehensive monitoring for safety and anti-tumor activity. A key component of these trials is the collection of biological samples for pharmacodynamic and biomarker analyses to confirm target engagement and identify patient populations most likely to benefit.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Cycles cluster_evaluation Response Evaluation Informed_Consent Informed Consent Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility Baseline_Assessments Baseline Assessments (Tumor Biopsy, Imaging, Blood Samples) Eligibility->Baseline_Assessments ATR_Inhibitor_Admin ATR Inhibitor Administration (Monotherapy or Combination) Baseline_Assessments->ATR_Inhibitor_Admin Safety_Monitoring Safety Monitoring (Adverse Events) ATR_Inhibitor_Admin->Safety_Monitoring During each cycle PD_Biomarkers Pharmacodynamic/Biomarker Analysis (Blood, Biopsies) ATR_Inhibitor_Admin->PD_Biomarkers Pre- and On-treatment Tumor_Response Tumor Response Assessment (e.g., RECIST) ATR_Inhibitor_Admin->Tumor_Response After predefined cycles Safety_Monitoring->ATR_Inhibitor_Admin Dose modification if needed Progression Disease Progression Tumor_Response->Progression Continuation Treatment Continuation Tumor_Response->Continuation Continuation->ATR_Inhibitor_Admin Next Cycle

Figure 2: Generalized workflow for a Phase I/II clinical trial of an ATR inhibitor.

Comparative Analysis of Clinical Trial Outcomes

The following sections summarize the key clinical trial data for ceralasertib, berzosertib, and elimusertib. The data is presented in tables to facilitate a direct comparison of their efficacy and safety profiles in various settings.

Ceralasertib (AZD6738)

Ceralasertib is a potent and selective oral ATR inhibitor that has been investigated as both a monotherapy and in combination with other anti-cancer agents.

Table 1: Selected Clinical Trial Outcomes for Ceralasertib

Trial IdentifierPhaseTreatmentCancer TypeNORR (%)DCR (%)Median PFS (months)Key Adverse Events (Grade ≥3)
NCT02223923 (PATRIOT)[6][7]ICeralasertib MonotherapyAdvanced Solid Tumors67852-Hematological toxicities
NCT03780608[8][9]IICeralasertib + DurvalumabAdvanced Gastric Cancer3122.658.13.0Thrombocytopenia, Neutropenia
NCT02588105[10]ICeralasertib + PaclitaxelRefractory Cancer (Melanoma Cohort)3333.360.63.6Neutropenia, Anemia, Thrombocytopenia
HUDSON (Phase II)[11]IICeralasertib + DurvalumabAdvanced NSCLC (post-IO and chemo)-13.9-5.8-
Phase II[10]IICeralasertib + DurvalumabAdvanced NSCLC (KRAS mutant)1913.139.7 (DCB)5.9-

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; DCB: Durable Clinical Benefit; NSCLC: Non-Small Cell Lung Cancer; IO: Immuno-oncology.

Berzosertib (M6620, VX-970)

Berzosertib is a first-in-class intravenous ATR inhibitor that has shown promise in combination with DNA-damaging chemotherapy.

Table 2: Selected Clinical Trial Outcomes for Berzosertib

Trial IdentifierPhaseTreatmentCancer TypeNORR (%)DCR (%)Median PFS (months)Key Adverse Events (Grade ≥3)
NCT02157792[12]IBerzosertib MonotherapyAdvanced Solid Tumors17635-Flushing, Nausea, Pruritus
NCT02157792[12]IBerzosertib + CarboplatinAdvanced Solid Tumors21571-Neutropenia, Thrombocytopenia, Anemia
NCI-9944[13]IIBerzosertib + GemcitabinePlatinum-resistant Ovarian Cancer---Improved vs. Gemcitabine alone-
NCT02487095[13]IIBerzosertib + TopotecanRelapsed Small Cell Lung Cancer-36---
NCT03641313[14]IIBerzosertib + IrinotecanTP53 mutant Gastric/GEJ Cancer166.256.24.01Neutropenia, Anemia, Febrile Neutropenia, Diarrhea

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; GEJ: Gastroesophageal Junction.

Elimusertib (BAY1895344)

Elimusertib is another oral ATR inhibitor that has been evaluated in various solid tumors, particularly those with underlying DNA damage response defects. However, its development has faced challenges due to toxicity.

Table 3: Selected Clinical Trial Outcomes for Elimusertib

Trial IdentifierPhaseTreatmentCancer TypeNORR (%)DCR (%)Median PFS (months)Key Adverse Events (Grade ≥3)
NCT03188965[15]IbElimusertib MonotherapyAdvanced Solid Tumors with DDR defects143-~35-Anemia, Neutropenia
NCT04535401[2][4][16]IElimusertib + FOLFIRIAdvanced GI Malignancies10--7.0 (for 6 evaluable pts)Febrile Neutropenia, Mucositis, Nausea, Vomiting, Neutropenia
NCI 10404[17]IElimusertib + CisplatinAdvanced Solid Tumors10 (evaluable)1050-Creatinine increase, Hypokalemia, Febrile Neutropenia, Neutropenia, Syncope, Thrombocytopenia

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; DDR: DNA Damage Response; GI: Gastrointestinal.

Experimental Protocols and Methodologies

A critical aspect of clinical trials is the detailed methodology that ensures the reproducibility and validity of the findings. Below are summaries of the experimental protocols for some of the key trials cited.

Representative Phase I Trial Protocol (Dose Escalation)
  • Study Design: These trials, such as the initial studies for all three inhibitors, typically employ a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[3][18]

  • Patient Population: Patients with advanced solid tumors who have exhausted standard therapeutic options are usually enrolled.[3][18] Specific trials may have additional inclusion criteria, such as specific gene mutations (e.g., ATM loss).[15]

  • Dosing Regimen: The ATR inhibitor is administered at escalating doses in successive cohorts of patients. The administration can be continuous or intermittent, and as a monotherapy or in combination with a fixed dose of another agent.[10][12][17]

  • Endpoints: The primary endpoints are typically safety and tolerability, including the incidence of dose-limiting toxicities (DLTs).[3][18] Secondary endpoints often include pharmacokinetic (PK) profiling and preliminary anti-tumor activity assessed by Response Evaluation Criteria in Solid Tumors (RECIST).[3][18]

  • Biomarker Analysis: Mandatory or optional tumor biopsies and blood samples are collected at baseline and on-treatment to assess pharmacodynamic markers of ATR inhibition (e.g., phosphorylation of CHK1) and to explore predictive biomarkers.[19]

Pharmacodynamic and Biomarker Assays
  • Target Engagement: A common method to confirm that the ATR inhibitor is hitting its target is to measure the phosphorylation of downstream substrates, such as CHK1 (at Ser345) and γH2AX, in tumor biopsies or surrogate tissues like peripheral blood mononuclear cells (PBMCs).[1][13][20] This is often done using techniques like immunohistochemistry (IHC) or flow cytometry.[1]

  • Immunohistochemistry (IHC): IHC is a widely used technique to assess protein expression in tissue samples. For ATR inhibitor trials, IHC may be used to determine the baseline expression of proteins like ATM to select for patients more likely to respond.[8] A general IHC protocol involves deparaffinization of formalin-fixed paraffin-embedded (FFPE) tissue sections, antigen retrieval, blocking of non-specific binding, incubation with a primary antibody against the target protein, followed by a detection system that typically uses a secondary antibody conjugated to an enzyme that produces a colored precipitate at the site of the antigen.[5][21][22]

  • Predictive Biomarkers: Researchers are actively investigating biomarkers that can predict which patients will benefit most from ATR inhibitors. Loss of ATM function, either through mutation or loss of protein expression, is a key biomarker being explored, as it creates a synthetic lethal relationship with ATR inhibition.[8][15]

Conclusion

ATR inhibitors represent a promising class of targeted therapies that exploit the vulnerabilities of cancer cells with deficient DNA damage repair mechanisms. Clinical trials with ceralasertib, berzosertib, and elimusertib have demonstrated anti-tumor activity, particularly when used in combination with chemotherapy or immunotherapy. However, challenges remain, including managing hematological toxicities and identifying robust predictive biomarkers to guide patient selection. The ongoing and future clinical studies will be crucial in further defining the role of these agents in the oncology treatment armamentarium. The detailed comparison of their clinical trial outcomes, as presented in this guide, provides a valuable resource for the scientific community to understand the current state of ATR inhibitor development and to inform future research directions.

References

Safety Operating Guide

Proper Disposal and Safe Handling of (S)-Ceralasertib: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Ceralasertib, an ATR kinase inhibitor, is a compound of significant interest in oncological research. Due to its cytotoxic potential, stringent adherence to safety and disposal protocols is imperative to ensure the well-being of laboratory personnel and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated waste, alongside critical safety information for its handling in a research setting.

Hazard Identification and Safety Precautions

Recent safety data indicates that this compound should be handled as a hazardous substance. According to its Globally Harmonized System (GHS) classification, it is suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure. Therefore, all laboratory personnel must handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls.

Hazard StatementGHS Classification
Suspected of causing cancerCarcinogenicity (Category 2)
May damage fertility or the unborn childReproductive Toxicity (Category 1B)
Causes damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity, Repeated Exposure (Category 1)
Harmful if swallowedAcute Toxicity, Oral (Category 4)

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times when handling this compound, its solutions, or contaminated materials. Gloves should be changed frequently and immediately upon contamination.

  • Lab Coat: A dedicated lab coat, preferably disposable or made of a non-shedding material, must be worn and kept fastened.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect from splashes or aerosols.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on guidelines for the disposal of cytotoxic and hazardous chemical waste. Always consult and adhere to your institution's specific waste management policies.

1. Segregation of Waste:

  • All waste contaminated with this compound must be segregated from non-hazardous laboratory waste at the point of generation.

  • Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste. These containers are often color-coded (e.g., yellow with a purple lid or red) to signify cytotoxic hazards.[1]

2. Disposal of Solid Waste:

  • Unused or Expired this compound Powder: This should be treated as bulk cytotoxic chemical waste. Do not attempt to dispose of it in regular trash or down the drain. It must be collected in a designated hazardous chemical waste container.

  • Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, tubes, vials, and gloves, must be disposed of in the designated cytotoxic solid waste container.[2]

  • Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed directly into a designated cytotoxic sharps container.[1][2]

3. Disposal of Liquid Waste:

  • Aqueous Solutions: Solutions containing this compound should not be poured down the drain. They must be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container. The container should be compatible with the solvent used.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be collected in a separate, appropriately labeled hazardous waste container for halogenated or non-halogenated solvents, as per your institution's guidelines.

4. Decontamination Procedures:

  • Work Surfaces: At the end of each work session, or in the event of a spill, decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with a suitable deactivating solution. A common practice for many cytotoxic agents is the use of a sodium hypochlorite solution (bleach), followed by a neutralizing agent like sodium thiosulfate, and then a final rinse with water. However, the specific compatibility of this compound with this method should be confirmed. If compatibility is unknown, a thorough cleaning with a suitable laboratory detergent followed by multiple rinses with water is a prudent alternative.

  • Non-disposable Equipment: Reusable glassware and equipment should be decontaminated by soaking in a validated deactivating solution or by thorough washing with a suitable laboratory detergent. Ensure all rinsate is collected as hazardous liquid waste.

5. Waste Pickup and Final Disposal:

  • All collected cytotoxic waste must be handled and transported by trained personnel according to institutional and regulatory guidelines.

  • The final disposal method for cytotoxic waste is typically high-temperature incineration by a licensed hazardous waste management facility.[1][3]

Experimental Workflow and Signaling Pathway

Illustrative Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for assessing the in vitro effects of this compound on cancer cell lines.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Analysis cell_culture Cell Culture treatment Treat Cells with This compound cell_culture->treatment drug_prep This compound Stock Solution drug_prep->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot (e.g., for p-Chk1) treatment->western facs Flow Cytometry (Cell Cycle Analysis) treatment->facs data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis facs->data_analysis

Caption: A generalized workflow for in vitro experiments involving this compound.

ATR Signaling Pathway and the Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA damage response (DDR) pathway, which is activated by single-stranded DNA that forms at sites of DNA replication stress. Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair. By inhibiting ATR, this compound prevents the phosphorylation of Chk1, leading to the abrogation of the G2/M checkpoint, accumulation of DNA damage, and ultimately, cell death, particularly in cancer cells with high levels of replication stress.

atr_pathway cluster_upstream Upstream Events cluster_atr_activation ATR Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response dna_damage DNA Replication Stress (e.g., stalled forks) ssdna Single-Stranded DNA (ssDNA) Formation dna_damage->ssdna atr ATR Kinase ssdna->atr activates chk1 Chk1 atr->chk1 phosphorylates p_chk1 Phospho-Chk1 atr->p_chk1 phosphorylates ceralasertib This compound ceralasertib->atr inhibits cell_cycle_arrest G2/M Cell Cycle Arrest p_chk1->cell_cycle_arrest promotes dna_repair DNA Repair p_chk1->dna_repair promotes apoptosis Apoptosis cell_cycle_arrest->apoptosis prevents

Caption: The ATR signaling pathway and the inhibitory action of this compound.

References

Personal protective equipment for handling (S)-Ceralasertib

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (S)-Ceralasertib

This compound , an orally active and bioavailable inhibitor of ATR kinase, is a potent compound requiring careful handling in a laboratory setting to ensure the safety of research professionals.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

While some suppliers classify this compound as not a hazardous substance or mixture, it is prudent to handle it as a potentially hazardous compound until more comprehensive safety information is available.[3][4] It is an inhibitor of the serine/threonine protein kinase ataxia telangiectasia and Rad3-related (ATR) protein, a key regulator of the DNA damage response.[5][6]

General Handling Advice:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • Avoid the formation of dust and aerosols.[7]

  • Use only in areas with appropriate exhaust ventilation.[7]

  • An accessible safety shower and eye wash station should be readily available.[7]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.

Task Required Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) Double chemotherapy-tested gloves, disposable gown, safety glasses with side shields, and an N95 respirator.
Preparing Solutions Double chemotherapy-tested gloves, disposable gown, and safety glasses with side shields. Work should be conducted in a chemical fume hood.
Administering to Animals Double chemotherapy-tested gloves, disposable gown, and safety glasses with side shields.
Handling Waste Double chemotherapy-tested gloves, disposable gown, and safety glasses with side shields.

Note: For all tasks, it is recommended to wear two pairs of chemotherapy-tested gloves.[8]

Experimental Protocols: Preparation of Stock Solutions

This compound is typically supplied as a crystalline solid.[3] Stock solutions can be prepared as follows:

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Bring the vial of solid this compound to room temperature before opening.

  • In a chemical fume hood, weigh the desired amount of the compound.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO at concentrations of 25 mg/mL or 50 mg/mL.[9]

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for long-term storage.[3]

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a research laboratory, from receiving to disposal.

G cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal Receive Receive Compound Store Store at -20°C Receive->Store Weigh Weigh Solid Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot Treat Treat Cells or Animals Aliquot->Treat Collect Collect Waste Treat->Collect Segregate Segregate Hazardous Waste Collect->Segregate Dispose Dispose via Certified Vendor Segregate->Dispose G cluster_personnel Personnel cluster_practices Safe Practices cluster_environment Controlled Environment cluster_safety Safety Outcome Training Trained Personnel SOP Standard Operating Procedures Training->SOP PPE Appropriate PPE Training->PPE FumeHood Chemical Fume Hood SOP->FumeHood Waste Designated Waste Streams SOP->Waste Safety Minimized Exposure Risk PPE->Safety FumeHood->Safety Waste->Safety

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.